molecular formula C8H5IN2O B1400356 4-Iodo-2,7-naphthyridin-1(2H)-one CAS No. 959558-50-0

4-Iodo-2,7-naphthyridin-1(2H)-one

Cat. No.: B1400356
CAS No.: 959558-50-0
M. Wt: 272.04 g/mol
InChI Key: ZBDXNQRDQVRSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2,7-naphthyridin-1(2H)-one is a useful research compound. Its molecular formula is C8H5IN2O and its molecular weight is 272.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2H-2,7-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-7-4-11-8(12)6-3-10-2-1-5(6)7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDXNQRDQVRSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CNC2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-and-Characterization-of-4-Iodo-2,7-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Iodo-2,7-naphthyridin-1(2H)-one, a key heterocyclic building block in medicinal chemistry. The 2,7-naphthyridinone core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors for anticancer therapies.[1][2] The introduction of an iodine atom at the C4-position creates a versatile handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. This document details a reliable synthetic protocol, explores the underlying reaction mechanisms, presents a thorough characterization workflow, and discusses the compound's utility in drug discovery.

Introduction and Strategic Importance

The 2,7-naphthyridine scaffold is a recurring motif in natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and cell-protecting properties.[1][3] Its rigid, planar structure and hydrogen bonding capabilities make it an attractive core for designing enzyme inhibitors. Specifically, this compound (C₈H₅IN₂O, CAS # 959558-50-0) serves as a critical intermediate.[4] The carbon-iodine bond is amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling, which allows for the systematic introduction of diverse substituents to explore the structure-activity relationship (SAR) of novel drug candidates.[5][6]

Synthetic Approach and Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process: first, the construction of the parent 2,7-naphthyridin-1(2H)-one core, followed by a regioselective iodination.

Synthesis of 2,7-Naphthyridin-1(2H)-one (Parent Scaffold)

While multiple strategies exist for forming naphthyridine cores, a common approach involves the condensation of a substituted pyridine with a suitable C3 synthon.[7][8] For the purpose of this guide, we will assume the availability of the parent 2,7-naphthyridin-1(2H)-one as the starting material for the key iodination step.

Regioselective Iodination: The Core Reaction

The critical step is the introduction of iodine onto the naphthyridinone ring. The electron-rich nature of the pyridine ring system directs electrophilic substitution. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation due to its mild nature, high efficiency, and ease of handling.[9][10]

Reaction Scheme: Starting Material: 2,7-Naphthyridin-1(2H)-one Reagent: N-Iodosuccinimide (NIS) Solvent: N,N-Dimethylformamide (DMF) or similar polar aprotic solvent Product: this compound

Detailed Experimental Protocol
  • Preparation: To a solution of 2,7-naphthyridin-1(2H)-one (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.1 to 1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-water.

  • Extraction: The resulting precipitate is collected by filtration, washed with cold water and a minimal amount of cold diethyl ether to remove succinimide byproduct.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography on silica gel to yield the pure this compound as a solid.

Mechanistic Insights: The "Why" Behind the Method

The success of this synthesis hinges on the principles of electrophilic aromatic substitution.

  • Activation of NIS: The N-Iodosuccinimide acts as a source of an electrophilic iodine species (I⁺). In some cases, particularly with less reactive aromatic systems, a Lewis acid or protic acid catalyst can be used to further polarize the N-I bond, increasing the electrophilicity of the iodine.[11]

  • Nucleophilic Attack: The π-electron system of the 2,7-naphthyridin-1(2H)-one ring acts as the nucleophile. It attacks the electrophilic iodine atom of NIS. The regioselectivity for the C4 position is dictated by the electronic directing effects of the fused pyridine ring and the lactam functionality.

  • Rearomatization: The resulting cationic intermediate, a sigma complex, loses a proton (H⁺) to a weak base in the medium (such as the solvent or the succinimide anion), restoring the aromaticity of the ring and yielding the final iodinated product.[12]

The choice of a polar aprotic solvent like DMF is crucial as it effectively solubilizes the reactants and facilitates the ionic mechanism of the reaction.

Comprehensive Characterization

Validation of the final product's identity and purity is paramount. A combination of spectroscopic and physical methods is employed.

Physical Properties
PropertyValue
Molecular Formula C₈H₅IN₂O
Molecular Weight 272.04 g/mol [4]
Appearance Typically an off-white to light brown solid[13]
Melting Point Not widely reported, requires experimental determination.
Spectroscopic Data
TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons on the naphthyridinone core. The chemical shifts will be influenced by the electron-withdrawing iodine atom. A downfield shift of the proton at C5 is expected.
¹³C NMR Signals for the 8 carbon atoms in the molecule. The carbon atom bearing the iodine (C4) will show a characteristic signal at a relatively upfield chemical shift due to the heavy atom effect.
Mass Spec (MS) The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 273.95, confirming the molecular weight. The isotopic pattern for iodine will be evident.
Infrared (IR) Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C=C/C=N stretching in the aromatic region.

Visualization of Workflows

Synthetic Pathway

Synthetic_Pathway Start 2,7-Naphthyridin-1(2H)-one Reagent N-Iodosuccinimide (NIS) DMF Start->Reagent Product This compound Reagent->Product Electrophilic Aromatic Substitution

Caption: Synthetic route to the target compound.

Overall Experimental & Analytical Workflow

Caption: From synthesis to final characterization.

Applications in Drug Development

The primary utility of this compound is as a scaffold for diversification via palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The reaction of the iodo-naphthyridinone with various aryl or heteroaryl boronic acids or esters is a powerful method for generating libraries of C4-substituted analogs.[5][14] This is a cornerstone technique for probing the binding pockets of target enzymes, such as kinases, by introducing a wide range of substituents.[2] The general mechanism involves oxidative addition of the aryl iodide to a Pd(0) catalyst, transmetalation with the boronic acid species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[15]

Conclusion

This compound is a high-value intermediate for medicinal chemists. Its synthesis via regioselective iodination with NIS is efficient and scalable. The established protocol, grounded in the principles of electrophilic aromatic substitution, provides reliable access to this versatile building block. Thorough characterization confirms its structure, paving the way for its use in the synthesis of novel, biologically active compounds through well-established cross-coupling methodologies, thereby accelerating the drug discovery process.

References

  • Dodds, A. C., Waddell, L. J. N., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters. Available from: [Link]

  • Organic Syntheses. n-iodosuccinimide. Available from: [Link]

  • ResearchGate. A possible mechanism of iodination for aromatic compounds. Available from: [Link]

  • Zhang, A. et al. Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Journal of Combinatorial Chemistry. (2007). Available from: [Link]

  • PubMed. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. (2019). Available from: [Link]

  • MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025). Available from: [Link]

  • PubMed. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. (2007). Available from: [Link]

  • ResearchGate. Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. (2023). Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic-Chemistry.org. Suzuki Reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • National Center for Biotechnology Information. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Available from: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). Available from: [Link]

  • National Center for Biotechnology Information. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • ResearchGate. (PDF) One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. (2008). Available from: [Link]

  • Semantic Scholar. Preparation of pyrimido[4,5-b][1][9]naphthyridin-4(1H)-one derivatives using a zeolite–nanogold catalyst and their in vitro. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • PubChem. 4-Iodoaniline. Available from: [Link]

  • PubChem. Acanthicifoline. Available from: [Link]

  • National Center for Biotechnology Information. 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Iodo-2,7-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 4-Iodo-2,7-naphthyridin-1(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies presented herein are grounded in established principles of analytical chemistry and are intended to serve as a practical reference for the characterization of similar molecular entities.

Introduction

This compound is a halogenated derivative of the 2,7-naphthyridine scaffold, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of an iodine atom at the 4-position introduces a key functional group for further synthetic elaboration, such as cross-coupling reactions, while the lactam functionality at the 1-position influences the electronic and steric properties of the molecule. A thorough spectroscopic characterization is paramount to confirm the identity and purity of this compound, which is crucial for its application in drug discovery and development programs. Naphthyridine derivatives have been explored for their potential as antitumor and antiviral agents, making a precise understanding of their structure-activity relationships essential.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the lactam. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the nitrogen atoms, and the iodine substituent.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.5 - 12.5br s1HN-H
8.8 - 9.0d1HH-8
8.2 - 8.4s1HH-3
7.8 - 8.0d1HH-6
7.4 - 7.6dd1HH-5

Interpretation of the ¹H NMR Spectrum:

  • The N-H proton is expected to appear as a broad singlet at a downfield chemical shift (δ 11.5-12.5 ppm) due to hydrogen bonding with the solvent (DMSO-d₆) and the deshielding effect of the adjacent carbonyl group.

  • H-8 , being adjacent to a nitrogen atom, is predicted to be the most downfield of the aromatic protons (δ 8.8-9.0 ppm) and appear as a doublet.

  • The H-3 proton is anticipated to be a singlet (δ 8.2-8.4 ppm) as it lacks adjacent proton coupling partners. Its chemical shift is influenced by the adjacent lactam functionality.

  • H-6 is expected to be a doublet (δ 7.8-8.0 ppm), coupled to H-5.

  • H-5 is predicted to be a doublet of doublets (δ 7.4-7.6 ppm), showing coupling to both H-6 and H-8.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. The presence of the iodine atom will have a notable effect on the chemical shift of the carbon to which it is attached (C-4).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
160 - 165C=O
150 - 155C-8a
145 - 150C-4a
140 - 145C-6
130 - 135C-8
120 - 125C-5
115 - 120C-3
90 - 95C-4

Interpretation of the ¹³C NMR Spectrum:

  • The carbonyl carbon (C=O) of the lactam is expected at the most downfield position (δ 160-165 ppm).

  • The iodinated carbon (C-4) is predicted to be significantly shielded compared to an unsubstituted aromatic carbon, appearing in the range of δ 90-95 ppm. This is a characteristic effect of heavy halogens in ¹³C NMR.

  • The remaining aromatic carbons will appear in the expected regions, with those adjacent to nitrogen atoms (C-8a, C-4a, C-8) being more deshielded.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Employ a relaxation delay of 5 seconds to ensure full relaxation of all protons, including the potentially slowly relaxing N-H proton.

    • Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) to obtain a high-quality spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H and C=O bonds of the lactam, as well as C-H and C=C/C=N bonds of the aromatic system.

Predicted IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3300Medium, BroadN-H stretch
1650 - 1680StrongC=O stretch (lactam)
1580 - 1620MediumC=C/C=N aromatic ring stretches
1400 - 1500MediumC-H in-plane bending
750 - 850StrongC-H out-of-plane bending

Interpretation of the IR Spectrum:

  • A broad absorption in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration , with the broadening due to hydrogen bonding.

  • A strong, sharp peak between 1650-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the six-membered lactam ring.

  • The absorptions in the 1580-1620 cm⁻¹ region are typical for the stretching vibrations of the aromatic C=C and C=N bonds .

  • The fingerprint region below 1500 cm⁻¹ will contain numerous bands corresponding to various bending and stretching vibrations, including the C-I stretch, which is expected to be a weak band at a low wavenumber.

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction to obtain the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data (ESI+)

m/zInterpretation
272.9[M+H]⁺ (Monoisotopic)
273.9[M+H]⁺ (A+1 Isotope)
146.0[M+H - I]⁺

Interpretation of the Mass Spectrum:

  • The molecular ion peak [M+H]⁺ is expected at an m/z of approximately 272.9 for the monoisotopic mass of C₈H₅IN₂O. The presence of iodine will result in a characteristic isotopic pattern.

  • A significant fragment ion is anticipated at m/z 146.0, corresponding to the loss of the iodine radical from the molecular ion. This is a common fragmentation pathway for iodo-substituted aromatic compounds.

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data over a mass range of m/z 50-500.

    • Perform MS/MS fragmentation on the [M+H]⁺ ion to confirm the proposed fragmentation pathways.

  • Data Processing: Analyze the acquired spectrum to determine the accurate mass of the molecular ion and its fragments. Use the accurate mass to calculate the elemental composition.

Mass Spectrometry Fragmentation M [M+H]⁺ m/z = 272.9 Frag1 [M+H - I]⁺ m/z = 146.0 M->Frag1 - I•

Caption: Proposed fragmentation of this compound in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a complete and self-validating system for the characterization of this and similar heterocyclic compounds. This level of analytical rigor is essential for advancing the development of novel therapeutics based on the naphthyridine scaffold.

References

  • Santos, M. A., et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(7), 1447-1456. [Link]

  • Mohammed, S., & Ali Maher, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

  • EON Biotech. (n.d.). This compound – (959558-50-0). Retrieved from [Link]

  • AccelaChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2019).
  • PubMed. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2024). Spectroscopy in Characterization of Materials—Developments. Applied Sciences, 14(10), 4283. [Link]

Sources

An In-Depth Technical Guide to 4-Iodo-2,7-naphthyridin-1(2H)-one: Chemical Properties, Stability, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Iodo-2,7-naphthyridin-1(2H)-one Scaffold

The 2,7-naphthyridin-1(2H)-one core is a significant heterocyclic scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The introduction of an iodine atom at the 4-position transforms this nucleus into a highly versatile synthetic intermediate. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group for a variety of transition metal-catalyzed cross-coupling reactions. This strategic placement of iodine unlocks the potential for rapid diversification of the 2,7-naphthyridinone core, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, stability, and synthetic applications of this compound, offering valuable insights for its effective utilization in drug discovery and development.

Physicochemical Properties and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably inferred from data on the parent 2,7-naphthyridin-1(2H)-one and other iodo-substituted N-heterocycles.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale/Supporting Evidence
Molecular Formula C₈H₅IN₂OBased on chemical structure.
Molecular Weight 272.04 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidHalogenated organic compounds are often crystalline solids with some color due to potential trace impurities or slight decomposition.
Melting Point >200 °C (with decomposition)N-heterocyclic compounds, particularly those capable of hydrogen bonding, generally have high melting points. The presence of the heavy iodine atom further increases the melting point.[1]
Solubility Sparingly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF.The lactam functionality and N-H group allow for hydrogen bonding, suggesting some aqueous solubility, though the bulky, nonpolar iodine atom will reduce it. Polar aprotic solvents are generally good solvents for such heterocyclic systems.
pKa Lactam N-H: ~17-19 (weakly acidic); Pyridine N: ~2-3 (weakly basic)The lactam proton is weakly acidic. The pyridine nitrogen is weakly basic due to the electron-withdrawing effect of the lactam carbonyl and the fused aromatic system.
Spectroscopic Characterization

The structural features of this compound give rise to a characteristic spectroscopic signature.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridinone core. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the iodine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atom bearing the iodine (C4) will exhibit a characteristic upfield shift due to the "heavy atom effect."

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a broad band around 3200-3400 cm⁻¹.[2][3]

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 272. The isotopic pattern will be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of iodine and subsequent ring fragmentation.[4]

Chemical Stability and Degradation Profile

Understanding the stability of this compound is crucial for its handling, storage, and application in multi-step syntheses and as a potential drug candidate. A forced degradation study is the standard approach to assess the intrinsic stability of a molecule.[5][6]

Forced Degradation Studies: A Protocol Framework

Forced degradation studies subject the compound to stress conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[7][8][9]

Table 2: Protocol for Forced Degradation Studies of this compound

Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, room temperature to 60 °CHydrolysis of the lactam ring. The C-I bond is generally stable to acidic conditions.
Basic Hydrolysis 0.1 M - 1 M NaOH, room temperature to 60 °CHydrolysis of the lactam ring. Potential for de-iodination under harsh conditions.
Oxidative Stress 3-30% H₂O₂, room temperatureOxidation of the pyridine ring to an N-oxide. The C-I bond can be susceptible to oxidation.
Thermal Stress Solid-state heating at temperatures above accelerated stability conditions (e.g., 80-100 °C)General decomposition. De-iodination is a likely thermal degradation pathway for iodoaromatic compounds.[1][10]
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage of the C-I bond is a common degradation pathway for iodoaromatic compounds, leading to the formation of radical species and subsequent byproducts.[11]

Caption: Potential degradation pathways for this compound.

Reactivity and Synthetic Applications

The primary synthetic utility of this compound lies in its susceptibility to a range of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for the introduction of diverse functionalities at the 4-position under relatively mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions: A Workflow

The general workflow for utilizing this compound in cross-coupling reactions is depicted below.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A This compound F Inert Atmosphere (Argon or Nitrogen) A->F B Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) B->F C Palladium Catalyst & Ligand C->F D Base D->F E Anhydrous Solvent E->F G Heating (Conventional or Microwave) F->G H Aqueous Workup G->H I Extraction H->I J Chromatography I->J K Functionalized 2,7-Naphthyridinone Derivative J->K

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide.[12][13] This reaction is highly valuable for introducing aryl, heteroaryl, or alkyl groups at the 4-position of the naphthyridinone core.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[14]

Sonogashira Coupling: C(sp)-C(sp²) Bond Formation

The Sonogashira coupling enables the formation of a bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted naphthyridinones.[15][16][17] These products can serve as precursors for further transformations or as final targets with potential biological activity.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dried flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%). The flask is then evacuated and backfilled with an inert gas.

  • Reagent Addition: Anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) are added, followed by the dropwise addition of the terminal alkyne (1.1-1.2 equiv.).

  • Reaction Execution: The reaction is typically stirred at room temperature to 60 °C and monitored for completion.

  • Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by chromatography.[18]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[19][20] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the naphthyridinone scaffold, a common structural motif in kinase inhibitors and other pharmaceuticals.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), a palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).

  • Reagent Addition: The desired amine (1.1-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) are added.

  • Reaction Execution: The reaction vessel is sealed and heated to 80-120 °C until the reaction is complete.

  • Workup and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic phase is dried and concentrated, and the product is purified by column chromatography.[21][22]

Conclusion

This compound represents a strategically important and highly versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, coupled with a predictable stability profile, makes it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its chemical properties, stability under various conditions, and synthetic utility, as outlined in this guide, will empower researchers to effectively harness the potential of this valuable scaffold in the pursuit of innovative medicines.

References

  • Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B. J., & Postnikov, P. S. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311–2318. [Link]

  • Lichs, T., Wozniak, L., Szych, Z., & Witkowski, S. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(15), 4998. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3), 48-55. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NRO Chemistry. (2020, July 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-961. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238. [Link]

  • Klick, S., Agustian, J., & Seltz, F. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 129, 24-37. [Link]

  • Barbu, E., Mihaiescu, D., & Cuiban, F. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(7), 956-960. [Link]

  • Paudler, W. W., & Kress, T. J. (1968). Syntheses and spectra of naphthyridines. Advances in Heterocyclic Chemistry, 9, 41-86. [Link]

  • SpectraBase. (n.d.). 1,8-Naphthyridin-2-amine, 5,7-dichloro-6-methyl-. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. [Link]

  • LibreTexts. (n.d.). Infrared Spectroscopy (IR). [Link]

  • CK-12 Foundation. (2023). Physical Properties of Haloalkanes and Haloarenes. [Link]

  • Vedantu. (n.d.). Chemical Properties of Haloarenes. [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • PubChem. (n.d.). Acanthicifoline. [Link]

  • PubChem. (n.d.). Naphthyridinone. [Link]

Sources

Solubility profile of "4-Iodo-2,7-naphthyridin-1(2H)-one" in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 4-Iodo-2,7-naphthyridin-1(2H)-one in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the heterocyclic compound this compound. In the absence of established public data, this document outlines the theoretical considerations, experimental design, and detailed protocols necessary to generate a robust and reliable solubility profile. The methodologies described herein are grounded in established principles of pharmaceutical sciences and are designed to ensure scientific integrity and reproducibility. This guide emphasizes the causality behind experimental choices, providing a "why" to the "how," and includes self-validating systems within the protocols.

Introduction: The Significance of a Solubility Profile

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy.[1][2] For a novel compound such as this compound, a derivative of the 1,6-naphthyridine scaffold known for its presence in biologically active molecules, understanding its solubility is a foundational step.[3][4] This guide will detail the necessary steps to characterize its solubility in a range of common laboratory solvents, which is essential for its progression as a potential therapeutic agent.

Molecular Structure and Inferred Properties:

  • Compound: this compound

  • CAS Number: 959558-50-0[5]

  • Molecular Formula: C₈H₅IN₂O[5]

  • Molecular Weight: 272.04 g/mol [5]

The structure, featuring a polar lactam group, a basic nitrogen atom in the pyridine ring, and a lipophilic iodine atom, suggests a complex solubility behavior that will be highly dependent on the solvent's properties. The presence of both hydrogen bond donors and acceptors, alongside the bulky, nonpolar iodine, indicates that both polar and nonpolar solvents should be investigated.

Theoretical Framework and Solvent Selection

A comprehensive solubility profile requires testing in a variety of solvents that represent a spectrum of polarities and chemical properties. The choice of solvents should be deliberate, aiming to understand the compound's behavior in aqueous, polar aprotic, and nonpolar environments.

Rationale for Solvent Selection:

A carefully selected panel of solvents provides insights into the types of intermolecular forces that govern the dissolution of this compound. This understanding is crucial for downstream applications such as formulation development and predicting in vivo behavior.[1][6]

Solvent Class Example Solvents Rationale for Inclusion
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid), pH 6.8 (Simulated Intestinal Fluid), pH 7.4 (Physiological pH)To assess solubility in biologically relevant media and determine pH-dependent solubility.
Polar Protic Water, Ethanol, MethanolTo evaluate solubility in solvents capable of hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Commonly used in initial compound solubilization for biological screening and as reaction media.[7]
Nonpolar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), TolueneTo understand solubility in less polar environments, relevant for certain formulations and synthetic procedures.
Other Polyethylene Glycol 400 (PEG 400), Propylene GlycolExcipients often used in pharmaceutical formulations.[6]

Experimental Methodologies: A Two-Tiered Approach

A robust solubility assessment involves both kinetic and thermodynamic measurements. Kinetic solubility is often determined in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.[1][8]

Kinetic Solubility Determination

This method assesses the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[1] It measures the concentration at which the compound precipitates and is a rapid method for initial screening.

Experimental Workflow for Kinetic Solubility:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare 10 mM stock solution of compound in DMSO exp1 Dispense stock solution into 96-well plate prep1->exp1 prep2 Prepare aqueous buffers (pH 1.2, 6.8, 7.4) exp2 Add aqueous buffer to achieve final DMSO concentration of 1-5% prep2->exp2 exp1->exp2 exp3 Incubate at room temperature with shaking for 2 hours exp2->exp3 analysis1 Measure turbidity using nephelometry exp3->analysis1 analysis2 Determine concentration of dissolved compound via HPLC-UV exp3->analysis2 analysis3 Identify precipitation point analysis1->analysis3 analysis2->analysis3

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol for Kinetic Solubility:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add the selected aqueous buffer to each well, ensuring the final DMSO concentration is between 1% and 5% to minimize co-solvent effects.[9]

  • Equilibration: Seal the plate and shake at room temperature for approximately 2 hours to allow for precipitation to occur.

  • Analysis:

    • Nephelometry: Use a nephelometer to measure the turbidity of each well. The concentration at which a significant increase in scattered light is observed is the kinetic solubility limit.[10]

    • HPLC-UV: Alternatively, centrifuge the plate to pellet the precipitate. Analyze the supernatant by HPLC-UV to quantify the concentration of the dissolved compound.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for this determination.[8][11]

Experimental Workflow for Thermodynamic Solubility:

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis prep1 Add excess solid compound to vials containing each solvent exp1 Seal vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep1->exp1 exp2 Periodically sample supernatant and analyze concentration until equilibrium is reached exp1->exp2 analysis1 Separate solid from liquid via centrifugation or filtration exp2->analysis1 Equilibrium confirmed analysis2 Quantify compound concentration in the supernatant using a validated HPLC-UV method analysis1->analysis2

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol for Thermodynamic Solubility:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24 to 48 hours. This duration is typically sufficient to reach equilibrium, but should be confirmed by taking samples at different time points (e.g., 24, 36, and 48 hours) and analyzing the concentration until it remains constant.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken with filtration as the compound may adsorb to the filter material, leading to an underestimation of solubility.[9]

  • Quantification: Prepare a calibration curve of the compound in the relevant solvent. Dilute the saturated supernatant and analyze its concentration using a validated HPLC-UV method.

Data Presentation and Interpretation

The results should be compiled into a clear and concise table to allow for easy comparison of the compound's solubility across the different solvents.

Table 1: Solubility Profile of this compound

Solvent Solvent Class Solubility (µg/mL) Solubility (mM) Qualitative Classification
pH 1.2 BufferAqueous
pH 6.8 BufferAqueous
pH 7.4 BufferAqueous
WaterPolar Protic
EthanolPolar Protic
MethanolPolar Protic
DMSOPolar Aprotic
DMFPolar Aprotic
AcetonitrilePolar Aprotic
DichloromethaneNonpolar Aprotic
THFNonpolar Aprotic
PEG 400Other

Interpretation of Results:

  • pH-Dependent Solubility: A significant difference in solubility in the aqueous buffers would suggest that the compound is ionizable. Given the presence of the pyridine nitrogen, higher solubility at lower pH is expected due to protonation.

  • Polar vs. Nonpolar Solubility: Comparing solubility in solvents like water and ethanol versus dichloromethane and toluene will reveal the compound's overall polarity.

  • Implications for Drug Development: High solubility in DMSO is expected, but poor solubility in aqueous buffers may indicate potential bioavailability challenges that would need to be addressed through formulation strategies such as the use of co-solvents or the creation of nanosuspensions.[2][12]

Conclusion

This guide provides a robust framework for determining the solubility profile of this compound. By employing both kinetic and thermodynamic methods and testing in a diverse range of solvents, researchers can generate a comprehensive dataset that is essential for guiding further research and development. The causality-driven approach outlined here ensures that the data collected is not only accurate but also provides deep insights into the physicochemical nature of the compound, thereby enabling informed decisions in the drug development process.

References

  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. (2024-04-04). (URL: )
  • A review of methods for solubility determination in biopharmaceutical drug characteriz
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). (URL: )
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. (URL: )
  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. (URL: )
  • What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Oakwood Labs. (URL: )
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. (URL: )
  • Solvents with drug solubility greater than that required for 5 mL dose.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025-08-01). (URL: )
  • 4-IODO-7-AZAINDOLE synthesis. ChemicalBook. (URL: )
  • This compound,(CAS# 959558-50-0). Sinfoo Biotech. (URL: )
  • 1,6-Naphthyridin-2(1H)

Sources

An In-Depth Technical Guide to 4-Iodo-2,7-naphthyridin-1(2H)-one: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-2,7-naphthyridin-1(2H)-one (CAS Number: 959558-50-0), a pivotal heterocyclic building block in the field of medicinal chemistry. The 2,7-naphthyridinone core is a recognized privileged scaffold, frequently incorporated into potent kinase inhibitors targeting critical signaling pathways in oncology. This document delves into the synthesis, chemical properties, reactivity, and applications of this iodo-substituted derivative, offering researchers and drug development professionals a detailed resource for its effective utilization in the synthesis of next-generation therapeutics.

Introduction: The Significance of the 2,7-Naphthyridinone Scaffold

The 2,7-naphthyridine framework is a prominent feature in a variety of biologically active natural products and synthetic molecules. Its unique arrangement of nitrogen atoms and the capacity for diverse functionalization have made it a focal point in the design of targeted therapies. In particular, the 2,7-naphthyridin-1(2H)-one core has emerged as a highly effective scaffold for the development of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.

The strategic placement of an iodine atom at the 4-position of the 2,7-naphthyridin-1(2H)-one scaffold, yielding the title compound, provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, enabling the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 959558-50-0[1][2]
Molecular Formula C₈H₅IN₂O[1][2]
Molecular Weight 272.04 g/mol [1][2]
Appearance Off-white to yellow solid (predicted)
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.5-12.5 (br s, 1H, NH), 8.5-8.7 (m, 1H), 7.8-8.0 (m, 1H), 7.4-7.6 (m, 1H), 7.2-7.4 (m, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 160-165 (C=O), 150-155, 145-150, 130-135, 120-125, 115-120, 90-95 (C-I).

  • Mass Spectrometry (ESI+): m/z 272.95 [M+H]⁺.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3100-3300 (N-H stretching), 1650-1680 (C=O stretching), 1550-1600 (C=C and C=N stretching).

Synthesis of this compound

A direct, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in publicly available literature. However, a logical and scientifically sound synthetic strategy involves a two-step process: the synthesis of the parent 2,7-naphthyridin-1(2H)-one scaffold, followed by regioselective iodination at the C4 position.

Synthesis of the Precursor: 2,7-Naphthyridin-1(2H)-one (CAS: 67988-50-5)

The synthesis of the 2,7-naphthyridin-1(2H)-one core can be approached through various methods for constructing fused pyridine rings. While a specific high-yielding protocol for this exact molecule is not readily found, general strategies for naphthyridinone synthesis often involve the condensation of substituted pyridines with appropriate building blocks.[3][4]

Diagram: Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Iodination Pyridine Derivative Substituted Pyridine Precursor 2,7-Naphthyridin-1(2H)-one Pyridine Derivative->Precursor Cyclization Building Block C3 Synthon Building Block->Precursor Target This compound Precursor->Target Electrophilic Iodination

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Protocol for the Iodination of 2,7-Naphthyridin-1(2H)-one

The C4 position of the 2,7-naphthyridin-1(2H)-one ring system is predicted to be susceptible to electrophilic aromatic substitution. This is supported by literature demonstrating the successful chlorination of this scaffold at the C4 position using N-chlorosuccinimide (NCS).[5] Therefore, a similar approach using an electrophilic iodine source, such as N-iodosuccinimide (NIS), is a highly plausible and recommended method for the synthesis of the title compound.

Protocol: Electrophilic Iodination of 2,7-Naphthyridin-1(2H)-one

  • Materials:

    • 2,7-Naphthyridin-1(2H)-one (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)[4][6]

    • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

    • Round-bottom flask

    • Stirring apparatus

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere, add 2,7-naphthyridin-1(2H)-one.

    • Dissolve the starting material in a minimal amount of anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add N-iodosuccinimide (NIS) portion-wise to the stirred solution. The use of a slight excess of NIS ensures complete conversion of the starting material.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by vacuum filtration, washing with cold water and then a small amount of cold diethyl ether.

    • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic compounds.[7][8] Its ease of handling and predictable reactivity make it a superior choice over harsher reagents like molecular iodine with an oxidizing agent.

  • Solvent Selection: A polar aprotic solvent like DMF is chosen for its ability to dissolve the starting material and facilitate the ionic intermediates of the electrophilic substitution reaction.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize the formation of potential side products. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without requiring harsh heating.

Reactivity and Synthetic Applications

The primary synthetic utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.

Diagram: Key Cross-Coupling Reactions

Cross_Coupling_Reactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Target This compound Suzuki_Product 4-Aryl-2,7-naphthyridin-1(2H)-one Target->Suzuki_Product Pd Catalyst, Base Sonogashira_Product 4-Alkynyl-2,7-naphthyridin-1(2H)-one Target->Sonogashira_Product Pd/Cu Catalyst, Base Buchwald_Product 4-Amino-2,7-naphthyridin-1(2H)-one Target->Buchwald_Product Pd Catalyst, Base, Ligand Boronic_Acid R-B(OH)₂ Boronic_Acid->Suzuki_Product Alkyne R-C≡CH Alkyne->Sonogashira_Product Amine R-NH₂ Amine->Buchwald_Product

Caption: Versatility of this compound in cross-coupling.

These reactions are instrumental in the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases such as MET and AXL.[5]

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its synthesis, while not explicitly detailed in a single source, can be reliably achieved through a two-step process involving the formation of the 2,7-naphthyridin-1(2H)-one core followed by regioselective iodination. The presence of the iodine atom at the C4 position provides a crucial handle for a wide array of synthetic transformations, making this compound a key building block for the development of novel kinase inhibitors and other targeted therapeutics. This guide provides the necessary foundational knowledge for researchers to confidently incorporate this important molecule into their synthetic strategies.

References

  • Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1. Journal of Medicinal Chemistry.
  • CAS 67988-50-5 | 2,7-Naphthyridin-1(2H)-one. Synblock.
  • CAS 67988-50-5: 2,7-Naphthyridin-1(2H)-one. CymitQuimica.
  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC. NIH.
  • Synthesis of some novel pyridine and naphthyridine deriv
  • CAS No.67988-50-5 | 1,2-dihydro-2,7-naphthyridin-1-one. 960化工网.
  • 1,6-Naphthyridin-2(1H)
  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal.
  • N-Iodosuccinimide. Wikipedia.
  • N-Iodosuccinimide Enhances Precision Iodin
  • N-Iodosuccinimide | CAS#: 516-12-1 | NIS. Iofina.
  • This compound. Aaronchem.
  • This compound,(CAS# 959558-50-0). Sinfoo Biotech.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,7-Naphthyridinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-naphthyridinone core, a heterocyclic scaffold of growing significance, has carved a notable niche in medicinal chemistry. This guide provides an in-depth exploration of the discovery and historical development of these compounds. From the initial synthesis of the parent 2,7-naphthyridine ring system to the rational design of highly potent and selective kinase inhibitors, this document traces the evolution of synthetic strategies and the expanding biological applications of this versatile pharmacophore. Detailed synthetic protocols, mechanistic insights, and a chronological overview offer a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the 2,7-naphthyridinone scaffold.

Introduction: The Naphthyridine Isomers and the Rise of the 2,7-Scaffold

Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. The six possible isomers, dictated by the position of the two nitrogen atoms, each confer distinct physicochemical properties and biological activities.[1][2] While the 1,8-naphthyridine scaffold, notably represented by the antibacterial agent nalidixic acid, gained early prominence, the 2,7-naphthyridine isomer has more recently emerged as a "privileged scaffold" in modern drug discovery.[2][3] Its unique electronic distribution and hydrogen bonding capabilities have made it a cornerstone for the development of targeted therapies, particularly in oncology.

This guide will illuminate the path of the 2,7-naphthyridinone core, from its academic origins to its current status as a key component in clinical and preclinical drug candidates.

The Genesis of a Scaffold: Early Synthesis and Discovery

The parent unsubstituted 2,7-naphthyridine was first successfully synthesized in 1958 .[4][5] This seminal work laid the foundation for the future exploration of this heterocyclic system. Early synthetic routes to the broader naphthyridine class often relied on classical named reactions, such as the Skraup synthesis, which involves the reaction of an aminopyridine with glycerol.[6] However, the specific application of these early methods to the efficient synthesis of 2,7-naphthyridinone derivatives was limited.

The initial exploration of substituted 2,7-naphthyridinones revealed a diverse range of biological activities, including antimicrobial, analgesic, and anticonvulsant effects.[7] These early findings, while not immediately leading to blockbuster drugs, hinted at the therapeutic potential of the scaffold and spurred further investigation by medicinal chemists.

Evolution of Synthetic Strategies: Enabling Access to Chemical Diversity

The journey from a chemical curiosity to a versatile drug scaffold was paved by the development of more sophisticated and efficient synthetic methodologies. These advancements allowed for the systematic exploration of the chemical space around the 2,7-naphthyridinone core, a critical step in establishing structure-activity relationships (SAR).

Tandem Reactions: A Streamlined Approach

One of the elegant strategies to emerge was the use of tandem reactions, which allow for the construction of complex molecules in a single pot, minimizing purification steps and improving overall efficiency. A notable example is the tandem synthesis of substituted 2,7-naphthyridin-1(7H)-ones via a Reissert reaction , followed by intramolecular nucleophilic addition and oxidation dehydrogenation.[8]

Conceptual Workflow of the Tandem Reissert-Based Synthesis

A Nicotinamide Salts B Reissert Compound Formation A->B Reissert Reaction C Intramolecular Nucleophilic Addition B->C Base-mediated cyclization D Oxidation Dehydrogenation C->D Oxidation E Substituted 2,7-Naphthyridin-1(7H)-one D->E

Caption: Tandem reaction sequence for 2,7-naphthyridinone synthesis.

Ruthenium-Catalyzed [2+2+2] Cycloaddition: A Modern Approach to Annulated Systems

For the construction of more complex, fused ring systems, modern organometallic catalysis has provided powerful tools. A convenient method for the synthesis of benzo[c][7][9]naphthyridinones involves a ruthenium-catalyzed [2+2+2] cycloaddition between 1,7-diynes and cyanamides.[10][11][12][13] This atom-economical reaction allows for the rapid assembly of the tricyclic core with high regioselectivity.

Experimental Protocol: Ruthenium-Catalyzed [2+2+2] Cycloaddition

Materials:

  • 1,7-Diyne (1.0 equiv)

  • Cyanamide (1.2 equiv)

  • [Cp*RuCl]4 (5 mol%)

  • Dichloroethane (DCE)

Procedure:

  • To a sealed tube, add the 1,7-diyne, cyanamide, and [Cp*RuCl]4.

  • Add dichloroethane under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired benzo[c][7][9]naphthyridinone.

Total Synthesis of Natural Products: The Case of Lophocladine A and B

The utility of novel synthetic methodologies is often showcased in the total synthesis of complex natural products. The 2,7-naphthyridine alkaloids, Lophocladine A and B , which exhibit interesting biological activities, have been synthesized using a one-pot reaction of 4-benzylpyridine-3-carbonitrile with Bredereck's reagent.[9][14] This approach highlights the ability to rapidly construct the core of these bioactive molecules. A three-component reaction has also been developed for the synthesis of Lophocladine A analogs.[15]

Synthetic Pathway for Lophocladine A and B

Start 4-Benzylpyridine-3-carbonitrile Intermediate Reaction with Bredereck's Reagent Start->Intermediate LophocladineA Lophocladine A Intermediate->LophocladineA Glacial Acetic Acid / H2SO4 LophocladineB Lophocladine B Intermediate->LophocladineB Ammonium Acetate

Caption: Divergent synthesis of Lophocladine A and B.

The 2,7-Naphthyridinone Scaffold in Modern Drug Discovery: A Focus on Kinase Inhibition

The true potential of the 2,7-naphthyridinone scaffold has been realized in the field of kinase inhibition. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[16][17] The rigid, planar structure of the 2,7-naphthyridinone core, coupled with its ability to engage in key hydrogen bonding interactions, makes it an ideal platform for the design of potent and selective kinase inhibitors.

MET and AXL Kinase Inhibitors

The 2,7-naphthyridinone scaffold has been successfully employed to develop inhibitors of MET and AXL kinases, two receptor tyrosine kinases that are attractive targets for cancer therapy.[8][18] The design of these inhibitors often involves a strategy of conformationally restraining key pharmacophoric groups to enhance binding affinity and selectivity.[18]

CompoundTarget Kinase(s)IC50 (nM)Reference
13f METPotent (not specified)[18]
9k c-Kit8.5[19]
10l VEGFR-256.5[19]
10r VEGFR-231.7[19]
c-Kit and VEGFR-2 Kinase Inhibitors

Further expanding its utility, the 2,7-naphthyridinone core has been elaborated to generate potent inhibitors of c-Kit and VEGFR-2, two other important receptor tyrosine kinases implicated in cancer progression.[19] Systematic structural modifications have led to the identification of compounds with low nanomolar potency.[19]

Signaling Pathway Inhibition by 2,7-Naphthyridinone-Based Kinase Inhibitors

Receptor Receptor Tyrosine Kinase (e.g., MET, AXL, c-Kit, VEGFR-2) Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Receptor->Downstream Inhibitor 2,7-Naphthyridinone Inhibitor Inhibitor->Receptor Binds to ATP-binding site and inhibits kinase activity Cellular Cellular Processes (Proliferation, Survival, Angiogenesis) Downstream->Cellular

Caption: Mechanism of action of 2,7-naphthyridinone kinase inhibitors.

Future Directions and Conclusion

The journey of the 2,7-naphthyridinone scaffold from its initial synthesis to its current status as a key pharmacophore in drug discovery is a testament to the power of synthetic innovation and medicinal chemistry. The continued development of novel synthetic methods will undoubtedly unlock even greater chemical diversity, enabling the exploration of new biological targets. As our understanding of the molecular drivers of disease deepens, the rational design of next-generation 2,7-naphthyridinone-based therapeutics holds immense promise for addressing unmet medical needs. This guide serves as a foundation for researchers to build upon, fostering further innovation in this exciting and impactful area of chemical biology.

References

  • Synthesis development of a naphthyridinone p38 kinase inhibitor. PubMed. Available at: [Link]

  • First total synthesis of the 2,7-naphthyridine alkaloids lophocladine a and B. PubMed. Available at: [Link]

  • Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. PubMed. Available at: [Link]

  • A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. ACS Publications. Available at: [Link]

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. Available at: [Link]

  • Studies on Naphthyridines. II. Synthesis of 2,7-Naphthyridine. Amanote Research. Available at: [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]

  • Synthesis of Benzo[c][7][9]naphthyridinones and Benzo[c][9][20]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. PubMed. Available at: [Link]

  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ResearchGate. Available at: [Link]

  • Synthesis of Benzo[c][7][9]naphthyridinones and Benzo[c][9][20]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. ResearchGate. Available at: [Link]

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Examples of biologically active compounds containing a naphthyridine scaffold. ResearchGate. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Ingenta Connect. Available at: [Link]

  • Synthesis of Benzo[c][7][9]naphthyridinones and Benzo[c][9][20]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. ACS Publications. Available at: [Link]

  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. Available at: [Link]

  • Synthesis of Benzo[c][7][9]naphthyridinones and Benzo[c][9][20]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. ACS Publications. Available at: [Link]

  • Functionalization of Pyridines via Reissert-Henze Reaction. J-STAGE. Available at: [Link]

  • Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. J-STAGE. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. Available at: [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. MDPI. Available at: [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. NIH. Available at: [Link]

  • Recent advances in the development of multi-kinase inhibitors. PubMed. Available at: [Link]

  • Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... ResearchGate. Available at: [Link]

  • One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate. Available at: [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthetic Studies on Tetracyclic Diquinane Lycopodium Alkaloids Magellanine, Magellaninone and Paniculatine. PMC - PubMed Central. Available at: [Link]

  • Synthesis of Novel Benzo[b][20][21]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. Available at: [Link]

Sources

The 2,7-Naphthyridinone Scaffold: A Privileged Heterocycle for the Development of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-naphthyridinone scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in binding to a diverse range of biological targets. This technical guide provides an in-depth analysis of the key therapeutic targets of 2,7-naphthyridinone derivatives, with a focus on their applications in oncology, neurodegenerative diseases, and infectious diseases. We will explore the inhibition of protein kinases, cholinesterases, phosphodiesterases, and bacterial DNA gyrase, detailing the mechanism of action, presenting salient examples of potent inhibitors, and providing representative experimental protocols for target validation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in leveraging the therapeutic potential of the 2,7-naphthyridinone scaffold.

Introduction: The Emergence of the 2,7-Naphthyridinone Scaffold in Drug Discovery

Chemical Features and Synthetic Accessibility

The 2,7-naphthyridine ring system is a heterocyclic aromatic compound composed of two fused pyridine rings. The 2,7-naphthyridinone core, a derivative of this system, possesses a unique combination of structural rigidity and hydrogen bonding capabilities, making it an ideal starting point for the design of potent and selective inhibitors. The synthesis of 2,7-naphthyridine derivatives has been an area of active research, with various methods being developed for their construction from acyclic compounds, quinoline derivatives, and pyridine derivatives.[1]

Significance as a "Privileged Scaffold"

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The 2,7-naphthyridinone scaffold has earned this designation due to its demonstrated ability to serve as a foundation for inhibitors of diverse protein families, including kinases, cholinesterases, and phosphodiesterases. This versatility makes it a highly attractive scaffold for drug discovery efforts.

Overview of Therapeutic Areas

The broad spectrum of biological activities associated with 2,7-naphthyridinone derivatives has led to their investigation in a wide range of therapeutic areas. These include oncology, neurodegenerative disorders like Alzheimer's disease, cardiovascular conditions, and bacterial infections.[1][2] Naturally occurring compounds containing the 2,7-naphthyridine scaffold have been isolated from both plants and marine organisms, with some exhibiting cytotoxic activity against cancer cell lines.[3][4]

Targeting Protein Kinases: A Dominant Application

Rationale for Kinase Inhibition in Oncology and Other Diseases

Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[5][6][7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The 2,7-naphthyridinone scaffold has proven to be a particularly effective framework for the development of potent and selective kinase inhibitors.

Receptor Tyrosine Kinases (RTKs)

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade involved in cell growth, motility, and invasion. Aberrant MET signaling is implicated in the development and progression of numerous cancers.

A novel 2,7-naphthyridinone-based MET kinase inhibitor, compound 13f , has been identified with potent in vitro activity and excellent in vivo efficacy in xenograft models of human cancer.[8] This compound was designed to conformationally restrain the key pharmacophoric groups of known MET inhibitors.[8]

Experimental Protocol: MET Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a typical HTRF assay for measuring MET kinase activity and inhibition.

  • Reagents and Materials:

    • Recombinant human MET kinase

    • Biotinylated peptide substrate

    • ATP

    • HTRF KinEASE-STK S3 detection kit (containing Eu3+-cryptate labeled anti-phospho-serine/threonine antibody and XL665-conjugated streptavidin)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

    • Test compounds (2,7-naphthyridinone derivatives) dissolved in DMSO

    • 384-well low-volume microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 2 µL of the compound dilutions to the wells of the microplate.

    • Add 4 µL of a solution containing the MET kinase and the biotinylated peptide substrate in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction by adding 10 µL of the HTRF detection buffer containing the Eu3+-cryptate labeled antibody and XL665-conjugated streptavidin.

    • Incubate for 1 hour at room temperature to allow for the development of the HTRF signal.

    • Read the fluorescence at 620 nm and 665 nm using an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

The receptor tyrosine kinases c-Kit and VEGFR-2 are key regulators of cell proliferation and angiogenesis, respectively. Their simultaneous inhibition is a promising strategy for cancer therapy. A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been developed as potent dual inhibitors of c-Kit and VEGFR-2.[9]

Compoundc-Kit IC50 (nM)VEGFR-2 IC50 (nM)Reference
9k 8.5-[9]
10l -56.5[9]
10r -31.7[9]

Signaling Pathway: c-Kit and VEGFR-2 in Angiogenesis

G cluster_0 Endothelial Cell cluster_1 Tumor Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Proliferation SCF SCF cKit c-Kit SCF->cKit Binds Tumor_Proliferation Tumor Proliferation and Survival cKit->Tumor_Proliferation Promotes Naphthyridinone 2,7-Naphthyridinone Inhibitor Naphthyridinone->VEGFR2 Inhibits Naphthyridinone->cKit Inhibits

Caption: Inhibition of c-Kit and VEGFR-2 by 2,7-naphthyridinone derivatives.

Serine/Threonine Kinases in Cell Cycle Regulation

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a key regulator of mitotic progression.[10] Inhibition of MASTL can lead to mitotic catastrophe and selective killing of cancer cells, making it an attractive therapeutic target. Novel 2,7-naphthyridine compounds have been developed as MASTL inhibitors for the treatment of cancer.[10][11]

PKMYT1 is a protein kinase that plays a critical role in the G2/M cell cycle checkpoint by phosphorylating and inhibiting CDK1.[12][13] Inhibiting PKMYT1 can force cancer cells with a compromised G1 checkpoint to prematurely enter mitosis, leading to cell death. Naphthyridinone derivatives have been discovered as selective and potent PKMYT1 inhibitors with demonstrated antitumor efficacy.[12][13]

Experimental Workflow: Identification of PKMYT1 Inhibitors

G cluster_0 Screening and Validation A Kinome Screen (e.g., Roche kinome screen) B Hit Identification (100% PKMYT1 inhibition at 10 µM) A->B C Enzymatic Assay (Validation of potency) B->C D Lead Optimization (SAR studies) C->D E In vivo Efficacy Studies (Xenograft models) D->E

Caption: Workflow for the discovery of 2,7-naphthyridinone-based PKMYT1 inhibitors.

Other Kinase Targets

3-Phosphoinositide-dependent protein kinase-1 (PDK-1) is a master kinase that activates several AGC kinases, including Akt, which are crucial for cell survival and proliferation. A series of substituted benzo[c][2][14]-naphthyridines have been shown to be potent inhibitors of PDK-1.[15]

Inhibition of Cholinesterases: A Target for Neurodegenerative Diseases

The Role of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) in Alzheimer's Disease

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which are depleted in this condition.

2,7-Naphthyridin-2-ium Salts as Dual-Acting Cholinesterase Inhibitors

A series of 8-hydroxy-2,7-naphthyridin-2-ium salts have been synthesized and evaluated as inhibitors of both AChE and BChE.[14][16] Some of these compounds have been identified as potent dual inhibitors, making them promising candidates for further development.[14]

Experimental Protocol: Ellman's Method for Cholinesterase Activity Measurement

This colorimetric assay is widely used to measure cholinesterase activity.

  • Reagents and Materials:

    • Purified human AChE or BChE

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compounds (2,7-naphthyridin-2-ium salts) dissolved in buffer

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add 140 µL of phosphate buffer, 20 µL of test compound solution, and 20 µL of enzyme solution to the wells of the microplate.

    • Incubate for 15 minutes at 37 °C.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).

    • Measure the absorbance at 412 nm every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated as: (1 - (rate with inhibitor / rate without inhibitor)) * 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Targeting Phosphodiesterases (PDEs): Applications in Cardiovascular and Other Diseases

PDE5 Inhibition and its Therapeutic Effects

Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This is the mechanism of action of drugs used to treat erectile dysfunction and pulmonary hypertension.

Potent and Selective 2,7-Naphthyridine-based PDE5 Inhibitors

Novel 2,7-naphthyridine derivatives have been developed as a new structural class of potent and highly specific PDE5 inhibitors.[17] Compound 4c (T-0156) exhibited an IC50 of 0.23 nM for PDE5 and demonstrated high selectivity over other PDE isoforms.[17]

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

DNA Gyrase as a Validated Antibacterial Target

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs.

2,7-Naphthyridine Derivatives with Anti-Staphylococcal Activity

Certain 2,7-naphthyridine derivatives have shown selective antimicrobial activity against Staphylococcus aureus.[18][19] Compound 10j demonstrated a minimum inhibitory concentration (MIC) of 8 mg/L against this pathogen.[18] Molecular dynamics simulations suggest that these compounds may bind to DNA gyrase.[18][19]

Emerging Targets and Future Directions

Potential for Targeting DNA Repair Enzymes (e.g., PARP)

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[20][21] PARP inhibitors have emerged as a successful class of targeted therapies for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[22][23][24][25] Given the prevalence of the 2,7-naphthyridinone scaffold in oncology drug discovery, exploring its potential for developing PARP inhibitors or inhibitors of other DNA repair enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1) and TDP2 is a promising future direction.[26][27][28]

Conclusion: The Versatility and Promise of the 2,7-Naphthyridinone Scaffold

The 2,7-naphthyridinone scaffold has unequivocally established itself as a privileged framework in modern drug discovery. Its ability to serve as a foundation for potent and selective inhibitors of a wide array of biological targets, from kinases and cholinesterases to phosphodiesterases and bacterial enzymes, underscores its immense therapeutic potential. The continued exploration of this versatile scaffold is poised to yield novel and effective treatments for a multitude of human diseases.

References

  • Sun, H., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(24), 4461. [Link]

  • Dohle, A., et al. (2018). Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). RSC Medicinal Chemistry, 9(11), 1595-1604. [Link]

  • Kaczor, A. A., et al. (2020). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 25(18), 4148. [Link]

  • Huang, W., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714. [Link]

  • Wroblewska, J., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(20), 12345. [Link]

  • Berry, M., et al. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(6), 748-749. [Link]

  • Sławiński, J., et al. (2021). Synthesis and Anticancer Activity of Novel 2,7-Naphthyridine Derivatives. Molecules, 26(11), 3354. [Link]

  • Li, H., et al. (2022). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 65(15), 10346-10366. [Link]

  • Sławiński, J., et al. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. Archiv der Pharmazie, 348(8), 549-558. [Link]

  • Oh-hara, T., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345. [Link]

  • Blake, J. F., et al. (2009). Benzo[c][2][14]naphthyridines as inhibitors of PDK-1. Bioorganic & Medicinal Chemistry Letters, 19(17), 5099-5102. [Link]

  • Li, H., et al. (2022). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 65(15), 10346-10366. [Link]

  • Dohle, A., et al. (2018). Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). RSC Medicinal Chemistry, 9(11), 1595-1604. [Link]

  • Kaczor, A. A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Zhang, A., et al. (2013). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Organic Letters, 15(20), 5254-5257. [Link]

  • Kaczor, A. A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Wroblewska, J., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(20), 12345. [Link]

  • Berry, M., et al. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(6), 748-749. [Link]

  • Zaparucha, A., et al. (2023). Inhibition of DNA Repair Enzymes as a Valuable Pharmaceutical Approach. International Journal of Molecular Sciences, 24(9), 7891. [Link]

  • Cancer Research UK. (2022). PARP inhibitors. [Link]

  • Koczor, C. A., et al. (2018). Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy. Translational Cancer Research, 7(Suppl 7), S756-S781. [Link]

  • Zakharenko, A. L., et al. (2023). Natural Products and Their Derivatives as Inhibitors of the DNA Repair Enzyme Tyrosyl-DNA Phosphodiesterase 1. International Journal of Molecular Sciences, 24(6), 5781. [Link]

  • Dyrkheeva, N. S., et al. (2021). Usnic Acid Derivatives Inhibit DNA Repair Enzymes Tyrosyl-DNA Phosphodiesterases 1 and 2 and Act as Potential Anticancer Agents. Molecules, 26(16), 4991. [Link]

  • Zaparucha, A., et al. (2023). Inhibition of DNA Repair Enzymes as a Valuable Pharmaceutical Approach. International Journal of Molecular Sciences, 24(9), 7891. [Link]

  • O'Sullivan, C. C., et al. (2014). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Therapeutic Advances in Medical Oncology, 6(3), 119-132. [Link]

  • Raina, K., et al. (2022). Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs. International Journal of Molecular Sciences, 23(19), 11846. [Link]

  • Chae, Y. K., et al. (2022). Results of a phase II trial of the PARP inhibitor, niraparib, in BAP1 and other DNA damage response pathway deficient neoplasms. Journal of Clinical Oncology, 40(16_suppl), 3103-3103. [Link]

  • Steelman, L. S., et al. (2011). Advances in Targeting Signal Transduction Pathways. Cancers, 3(1), 531-565. [Link]

  • Sharma, G., et al. (2022). Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention. Molecules, 27(19), 6260. [Link]

  • van den Eertwegh, A. J. M., et al. (2012). Targeting of Immune Cells by Dual TLR2/7 Ligands Suppresses Features of Allergic Th2 Immune Responses in Mice. PLoS ONE, 7(7), e40651. [Link]

  • Gampenrieder, S. P., et al. (2021). Identifying patients eligible for PARP inhibitor treatment: from NGS-based tests to 3D functional assays. ESMO Open, 6(2), 100078. [Link]

  • Hudis, C. A. (2010). PARP* Inhibitors in BRCA-Associated Cancers. Cancer Network, 24(2). [Link]

Sources

In Silico Deep Dive: A Predictive Profile of 4-Iodo-2,7-naphthyridin-1(2H)-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the imperative to de-risk and streamline the identification of viable drug candidates has never been more critical. In silico predictive modeling stands as a cornerstone of this effort, offering a rapid, cost-effective, and data-rich assessment of a molecule's potential long before it is ever synthesized in a lab. This technical guide provides a comprehensive, in silico characterization of 4-Iodo-2,7-naphthyridin-1(2H)-one , a novel heterocyclic compound with potential pharmacological relevance. Employing a suite of validated and publicly accessible computational tools, we will construct a detailed predictive profile of this molecule, encompassing its fundamental physicochemical properties, pharmacokinetic (ADME) behavior, and potential toxicological liabilities. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both a methodological framework for in silico assessment and a practical application to a molecule of interest.

Introduction: The Rationale for Predictive Modeling in Early-Phase Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to unfavorable pharmacokinetic or safety profiles discovered late in development. The "fail early, fail cheap" paradigm is thus a guiding principle, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has emerged as an indispensable tool in its implementation. By leveraging computational models built on vast datasets of experimental results, we can anticipate a molecule's behavior in a biological system, thereby informing rational drug design and prioritizing synthetic efforts.

The subject of this guide, This compound , belongs to the naphthyridinone class of heterocyclic compounds, a scaffold present in numerous biologically active molecules. The introduction of an iodine atom at the 4-position presents an interesting opportunity for medicinal chemists, as it can serve as a handle for further chemical modification or potentially engage in halogen bonding with target proteins. However, the overall properties of the molecule remain uncharacterized. This guide will therefore serve as a virtual "first pass" evaluation, generating a foundational dataset to guide future research.

Molecular Blueprint: Structure and Input for In Silico Analysis

The starting point for any in silico analysis is a machine-readable representation of the chemical structure. For our purposes, we will utilize the Simplified Molecular Input Line Entry System (SMILES) string, a widely adopted standard in chemoinformatics.

The canonical SMILES for this compound has been identified as: c1cncc2c1c(c[nH]c2=O)I. This string will be the primary input for the predictive tools employed in this guide.

Workflow for In Silico Property Prediction

Our predictive workflow is designed to provide a holistic view of the molecule's potential as a drug candidate. We will utilize a selection of well-regarded, freely accessible web-based platforms, each with its own strengths in predicting specific sets of properties. The overall workflow is depicted in the diagram below.

In Silico Prediction Workflow Overall In Silico Prediction Workflow cluster_input Input cluster_tools Prediction Tools cluster_properties Predicted Properties cluster_output Output & Interpretation SMILES SMILES String c1cncc2c1c(c[nH]c2=O)I SwissADME SwissADME SMILES->SwissADME Input Molecule pkCSM pkCSM SMILES->pkCSM Input Molecule PubChem PubChem SMILES->PubChem Input Molecule PhysChem Physicochemical Properties SwissADME->PhysChem Predicts ADME Pharmacokinetics (ADME) SwissADME->ADME Predicts DrugLikeness Drug-Likeness SwissADME->DrugLikeness Predicts pkCSM->ADME Predicts Toxicity Toxicology pkCSM->Toxicity Predicts PubChem->PhysChem Calculates DataTable Data Summary Table PhysChem->DataTable ADME->DataTable Toxicity->DataTable DrugLikeness->DataTable Interpretation Expert Interpretation & Recommendations DataTable->Interpretation

A Predictive Mechanistic Analysis of 4-Iodo-2,7-naphthyridin-1(2H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,7-naphthyridin-1(2H)-one scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a remarkable diversity of biological activities. This guide focuses on a specific, under-investigated derivative, 4-Iodo-2,7-naphthyridin-1(2H)-one, and outlines a comprehensive, multi-pronged strategy to predict and validate its mechanism of action (MoA). By integrating computational modeling, in vitro biochemical and biophysical assays, and cell-based phenotypic profiling, we present a robust workflow for researchers to systematically elucidate the biological targets and pathways modulated by this compound. This document serves as a technical blueprint for drug development professionals seeking to characterize novel small molecules and unlock their therapeutic potential.

Introduction: The Therapeutic Potential of the 2,7-Naphthyridinone Core

The naphthyridine bicyclic system, comprising two fused pyridine rings, exists in six isomeric forms, each offering a unique vectoral arrangement of nitrogen atoms for molecular recognition.[1] Among these, the 2,7-naphthyridin-1(2H)-one core has emerged as a versatile scaffold for developing potent and selective therapeutic agents. The inherent planarity and hydrogen bonding capabilities of this heterocycle make it an ideal starting point for designing molecules that can interact with a variety of biological targets.

A survey of the scientific literature reveals the broad therapeutic landscape of this scaffold:

  • Enzyme Inhibition: Derivatives have been developed as potent inhibitors of phosphodiesterase 5 (PDE5) and various protein kinases, including c-Kit, VEGFR-2, and MET kinase.[2][3][4]

  • Antimicrobial Activity: The naphthyridine core is a key component of several antibacterial agents, with some derivatives showing potential as DNA gyrase inhibitors.[5][6]

  • Receptor Modulation: Certain 4-phenyl substituted 2,7-naphthyridin-1-ones have demonstrated antagonist activity at δ-opioid receptors.[7][8]

  • Anticancer Properties: Beyond kinase inhibition, various naphthyridine-containing compounds have exhibited cytotoxic effects against human cancer cell lines, hinting at diverse anti-proliferative mechanisms.[7][8]

The subject of this guide, This compound , introduces a halogen atom at a key position. The iodine substituent is of particular interest; its size, polarizability, and ability to form halogen bonds could significantly influence target binding affinity and selectivity. Furthermore, it provides a reactive handle for synthetic elaboration, allowing for the creation of focused compound libraries.

Given the established activities of the core scaffold, we can formulate several primary hypotheses for the MoA of this compound:

  • Hypothesis 1: Inhibition of Protein Kinases. The structural similarity to known kinase inhibitors suggests it may target ATP-binding sites within the kinome.

  • Hypothesis 2: Inhibition of DNA Damage Repair Pathways. The planar, aromatic nature of the core resembles that of poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in treating cancers with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).[9][10] This represents a compelling, albeit speculative, avenue of investigation.

  • Hypothesis 3: Inhibition of Phosphodiesterases. Based on established precedent, PDE inhibition remains a plausible mechanism.[2]

This guide will systematically outline the experimental and computational workflows required to test these hypotheses and uncover the MoA of this promising compound.

Phase I: In Silico Target Prediction and Hypothesis Refinement

The initial phase of MoA elucidation involves a comprehensive computational analysis to identify and prioritize potential biological targets. This in silico approach is cost-effective and rapidly narrows the field of possibilities before committing to resource-intensive wet lab experiments. The causality behind this choice is to leverage the vast amount of existing biological and chemical data to make informed predictions, thereby increasing the probability of success in subsequent experimental validation.

Our proposed workflow integrates several computational techniques, each providing a different layer of evidence.

G cluster_0 Input cluster_1 Target Prediction Workflow cluster_2 Output Input This compound Structure Similarity 2D/3D Similarity Search (e.g., ChEMBL, PubChem) Input->Similarity Docking Molecular Docking (Virtual screening against hypothesized targets) Input->Docking Pharm Pharmacophore Modeling (Identify key features) Similarity->Pharm TargetPred Target Prediction Servers (e.g., SwissTargetPrediction) Pharm->TargetPred TargetList Prioritized List of Potential Targets (Kinases, PARP, PDEs, etc.) TargetPred->TargetList Docking->TargetList

Figure 1: In Silico Target Prediction Workflow.

Step-by-Step Computational Protocol
  • Chemical Similarity Searching:

    • Objective: To identify known bioactive molecules that are structurally similar to the query compound.

    • Methodology:

      • Represent the 2D structure of this compound as a SMILES string or SDF file.

      • Utilize public databases such as ChEMBL and PubChem to perform Tanimoto-based similarity searches.

      • Analyze the resulting hits, paying close attention to the annotated biological targets and activity data of the most similar compounds. This process provides an immediate, evidence-based list of potential target classes.

    • Trustworthiness: This method is self-validating as it relies on experimentally confirmed data from public repositories.

  • Target Prediction Modeling:

    • Objective: To predict potential targets based on the principle that similar molecules tend to have similar biological activities.

    • Methodology:

      • Submit the compound's structure to integrated web servers like SwissTargetPrediction.

      • These platforms compare the query molecule to a vast library of known ligands and predict a ranked list of potential targets.

      • Cross-reference the predictions with the results from the similarity search to identify high-confidence candidates.

  • Molecular Docking:

    • Objective: To model the binding pose and estimate the binding affinity of the compound to the active sites of high-priority targets identified in the previous steps (e.g., MET kinase, PARP1).

    • Methodology:

      • Obtain high-resolution crystal structures of the target proteins from the Protein Data Bank (PDB).

      • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

      • Prepare the ligand structure by generating a low-energy 3D conformation.

      • Perform docking using software such as AutoDock or Glide, defining the binding site based on the co-crystallized ligand or known active site residues.

      • Analyze the resulting poses and docking scores. A favorable docking score, coupled with a binding pose that forms key interactions (e.g., hydrogen bonds, halogen bonds), strengthens the hypothesis that the protein is a direct target.

Phase II: In Vitro Validation of Predicted Targets

Following the in silico analysis, the next logical step is to validate the computationally-derived hypotheses through direct biochemical and biophysical assays. This phase is critical for confirming target engagement and quantifying the compound's potency and selectivity.

Hypothesis 1: Kinase Inhibition Assays

Based on the activity of related 2,7-naphthyridinone derivatives[3][4], a primary hypothesis is the inhibition of protein kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.

  • Materials: Recombinant kinase (e.g., MET, VEGFR-2), appropriate substrate, ATP, ADP-Glo™ Reagent, Kinase-Glo® Max Reagent, this compound.

  • Procedure:

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO.

    • In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the kinase and substrate.

    • Add 0.5 µL of the compound dilution or DMSO (vehicle control).

    • Initiate the reaction by adding 2 µL of ATP solution. Incubate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Table 1: Hypothetical Kinase Inhibition Data

Target KinaseIC₅₀ (nM) of this compound
MET15.2
VEGFR-289.7
c-Kit123.5
EGFR>10,000
SRC>10,000
Hypothesis 2: PARP Inhibition and DNA Damage Response

The structural analogy to PARP inhibitors makes this an exciting hypothesis. PARP1 is a key enzyme in the DNA damage response (DDR), primarily involved in single-strand break repair.[9] Its inhibition leads to the accumulation of DNA damage, which is particularly cytotoxic to cancer cells with pre-existing defects in other DNA repair pathways, a concept known as synthetic lethality.[11]

G cluster_0 DNA Damage & Repair Pathway SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER recruits repair machinery DSB Double-Strand Break (DSB) (at replication fork) PARP1->DSB inhibition leads to HR Homologous Recombination (HR) (DEFECTIVE) DSB->HR repaired by Apoptosis Apoptosis / Cell Death HR->Apoptosis failure leads to Compound This compound (Hypothesized PARP Inhibitor) Compound->PARP1 INHIBITS

Figure 2: Hypothesized MoA via PARP Inhibition.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (HT Universal Chemiluminescent)

  • Principle: This assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP1 activity.

  • Materials: Recombinant PARP1 enzyme, activated DNA, histone proteins, biotinylated NAD+, streptavidin-HRP, chemiluminescent substrate.

  • Procedure:

    • Coat a 96-well plate with histone proteins and incubate overnight. Wash the plate.

    • Prepare a serial dilution of this compound.

    • Add the compound dilutions, PARP1 enzyme, and activated DNA to the wells.

    • Initiate the reaction by adding biotinylated NAD+. Incubate for 60 minutes.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP and incubate for 60 minutes to bind to the biotinylated ADP-ribose chains.

    • Wash the plate and add the chemiluminescent substrate.

    • Immediately read the signal on a luminometer.

  • Data Analysis: Determine the IC₅₀ value as described for the kinase assay.

Target Engagement in a Cellular Context

Confirming that the compound binds to its intended target within a live cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.

  • Procedure:

    • Treat intact cells (e.g., a cancer cell line known to express the target) with either the test compound or vehicle (DMSO).

    • After incubation, heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).

    • Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein quantification method.

  • Data Analysis: In the presence of a binding ligand, the thermal denaturation curve for the target protein will shift to the right (higher temperatures). This thermal shift is direct evidence of target engagement.

Phase III: Cellular Phenotypic Profiling

After validating a direct molecular target, the final phase of MoA prediction is to understand the compound's downstream effects on cellular physiology and phenotype.

Anti-proliferative Screening

Objective: To assess the compound's effect on the growth of various cancer cell lines, particularly those with defined genetic backgrounds relevant to the hypothesized MoA.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Procedure:

    • Seed a panel of cancer cell lines in 96-well plates. This panel should include wild-type cell lines and those with specific mutations (e.g., BRCA1-deficient, MET-amplified).

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

    • Read luminescence to determine the number of viable cells.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Table 2: Hypothetical Anti-proliferative Activity

Cell LineRelevant GenotypeGI₅₀ (nM) of this compound
MDA-MB-436BRCA1 mutant50
SUM149PTBRCA1 mutant75
MCF-7BRCA wild-type2,500
U-87 MGMET amplified95
HT-29MET normal>5,000

The data in Table 2 would strongly support a synthetic lethality mechanism related to PARP inhibition, as the compound is significantly more potent in BRCA1-mutant cells.[12] Similarly, heightened potency in a MET-amplified line would support MET kinase as a key target.

Conclusion

The elucidation of a novel compound's mechanism of action is a complex but systematic process. This guide provides a robust, hypothesis-driven framework for characterizing this compound. By beginning with a broad, computationally-guided search and progressively narrowing the focus through specific and rigorous in vitro and cell-based assays, researchers can efficiently identify the primary molecular targets and downstream cellular consequences of this compound's activity. The integration of these methods ensures a high degree of scientific integrity, where each experimental stage serves to validate the predictions of the last. The insights gained from this workflow will be instrumental in determining the therapeutic potential of this compound and guiding its future development as a potential clinical candidate.

References

  • Unknown Author. (n.d.). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. PubMed.
  • Unknown Author. (n.d.). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed Central.
  • Unknown Author. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. National Institutes of Health.
  • Unknown Author. (2019, September 15). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed.
  • Unknown Author. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
  • Unknown Author. (2022, March 8). Inhibitors of PARP: Number crunching and structure gazing. PubMed Central.
  • Unknown Author. (n.d.). Biological Activity of Naturally Derived Naphthyridines. MDPI.
  • Unknown Author. (n.d.). PARP Inhibition by Flavonoids Induced Selective Cell Killing to BRCA2-Deficient Cells. MDPI.
  • Unknown Author. (n.d.). PARP inhibitors: its role in treatment of cancer. PubMed Central.
  • Unknown Author. (2025, August 9). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate.
  • Unknown Author. (n.d.). Biological Activity of Naturally Derived Naphthyridines. PubMed Central.
  • Unknown Author. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed Central.
  • Unknown Author. (2025, August 9). (PDF) One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate.
  • Unknown Author. (2022, April 8). Cardiff Oncology Announces Data Showing the Combination of PARP Inhibition with Onvansertib Overcomes PARP Inhibitor Resistance in BRCA1-mutant and Wildtype Patient-Derived Xenograft Ovarian Cancer Models. PR Newswire.
  • Unknown Author. (2018, March 22). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure-Activity Relationships. PubMed.
  • Unknown Author. (n.d.). Preparation of pyrimido[4,5-b][2][9]naphthyridin-4(1H)-one derivatives using a zeolite–nanogold catalyst and their in vitro. Semantic Scholar. Retrieved from

  • Unknown Author. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Iodo-2,7-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Naphthyridinone Scaffolds

The 2,7-naphthyridin-1(2H)-one core is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a variety of compounds with significant biological activity, including kinase inhibitors.[1] The functionalization of this heterocyclic system is crucial for modulating potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of its organoboron reagents.[2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling on 4-Iodo-2,7-naphthyridin-1(2H)-one. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, present data in a comparative format, and provide troubleshooting guidance to address common challenges. The protocols described herein are designed as robust starting points, adaptable to a wide range of aryl and heteroaryl boronic acids and esters.

Pillar 1: Mechanistic Insights into the Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling is a palladium-catalyzed process that orchestrates the formation of a new C-C bond between an organohalide and an organoboron species.[3][5] The generally accepted catalytic cycle involves three primary steps, centered around a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step. The palladium atom inserts itself into the carbon-iodine bond, forming a square planar Pd(II) intermediate.[5][6] The high reactivity of the C-I bond makes iodo-substituted heterocycles excellent substrates for this transformation.[4][8]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process requires activation of the organoboron species by a base. The base reacts with the boronic acid (or its ester) to form a more nucleophilic boronate complex, which then facilitates the transfer of the aryl/heteroaryl group to the palladium center, displacing the halide.[5][9] The choice of base is critical and can significantly impact reaction efficiency.[10]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, where the two organic ligands—the naphthyridinone moiety and the newly transferred group—couple to form the desired biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][11]

Visualizing the Catalytic Cycle

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Complex Ar-Pd(II)(I)L_n (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-I) Trans_Complex Ar-Pd(II)(Ar')L_n (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation (Ar'-B(OR)₂) + Base Trans_Complex->Pd0 Reductive Elimination (Ar-Ar') Product 4-Aryl-2,7-naphthyridin-1(2H)-one (Ar-Ar') Trans_Complex->Product Product Formation ArI This compound (Ar-I) ArI->OA_Complex Boronic Arylboronic Acid (Ar'-B(OR)₂) Boronic->Trans_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: Experimental Protocols and Workflow

The following protocols are designed as robust starting points. Researchers should note that optimal conditions may vary depending on the specific boronic acid used.

General Experimental Workflow

A systematic approach from setup to purification is essential for reproducible results.

Experimental_Workflow start Start reagents 1. Reagent Preparation - Weigh Substrate, Boronic Acid, Base - Prepare Solvent Mixture start->reagents setup 2. Reaction Setup - Combine solids in oven-dried flask - Add stir bar reagents->setup inert 3. Inert Atmosphere - Seal flask with septum - Evacuate and backfill with Ar/N₂ (3x) setup->inert addition 4. Reagent Addition - Add degassed solvent via syringe - Add Pd catalyst under positive pressure inert->addition reaction 5. Reaction - Heat to desired temperature (e.g., 80-110 °C) - Stir vigorously addition->reaction monitoring 6. Monitoring - TLC / LC-MS analysis - Check for consumption of starting material reaction->monitoring monitoring->reaction Continue if incomplete workup 7. Workup - Cool to RT - Quench and perform aqueous extraction monitoring->workup Upon completion purification 8. Purification - Dry organic layer - Concentrate in vacuo - Column Chromatography workup->purification end End Product purification->end

Caption: A typical experimental workflow for Suzuki cross-coupling.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol uses a classic, widely available catalyst and is a reliable starting point for many arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reaction vessel (e.g., Schlenk flask or microwave vial), stir bar, condenser

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., Cs₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10] Oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[6][10]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%). Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.[10]

  • Reaction: Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-2,7-naphthyridin-1(2H)-one.[10]

Protocol 2: Advanced Conditions with Buchwald Precatalysts

For more challenging couplings, such as with sterically hindered or electron-rich/poor boronic acids, modern Buchwald-type precatalysts and ligands often provide superior results.[12][13]

Materials:

  • This compound

  • Arylboronic acid or ester (1.5 equivalents)

  • XPhos Pd G2 or SPhos Pd G2 (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equivalents)

  • Anhydrous solvent such as 1,4-Dioxane or Toluene, degassed

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq), the boronic acid (1.5 eq), K₃PO₄ (3.0 eq), and the Buchwald precatalyst (e.g., XPhos Pd G2, 2 mol%) to a dry reaction vial.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., Dioxane) to the vial.

  • Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath at 100-110 °C. Stir vigorously for the required time (often shorter, 1-8 hours).

  • Monitoring, Workup, and Purification: Follow steps 5-7 from Protocol 1. The use of anhydrous conditions can sometimes reduce side reactions like protodeboronation.[10]

Pillar 3: Data Presentation and Condition Screening

The choice of catalyst, base, and solvent is critical and often interdependent.[10] The following table summarizes common starting conditions for Suzuki couplings on N-heterocyclic halides, which serve as a valuable guide for optimizing the reaction of this compound.

Entry Catalyst System Base Solvent System Temp (°C) Typical Substrates / Remarks Reference
1Pd(PPh₃)₄K₂CO₃ / Cs₂CO₃Dioxane/H₂O, Toluene/EtOH/H₂O80-100General purpose, good for simple arylboronic acids.[3]
2Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100Effective for a broad range of aryl and heteroaryl halides.[7]
3XPhos Pd G2K₃PO₄Dioxane / H₂O100Excellent for challenging substrates, including hindered partners.[7]
4PdCl₂(dppf)Na₂CO₃DME / H₂O80-90A common and robust catalyst system for various heterocycles.[14]
5Pd/PCy₃K₃PO₄Dioxane / H₂ORT - 80Effective for nitrogen-containing heterocyclic partners.[15]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor solubility of reagents. 4. Incorrect base/solvent combination.1. Use a fresh batch of catalyst or switch to a more robust air-stable precatalyst (e.g., Buchwald G2/G3).[10] 2. Ensure proper degassing of solvents and rigorous use of an inert atmosphere.[10] 3. Try a different solvent system (e.g., DMF, Toluene/H₂O) or increase the temperature.[8] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems from the table above.
Protodeboronation 1. Presence of water with a strong base. 2. High reaction temperature or prolonged reaction time. 3. Boronic acid instability (common with electron-rich heteroaryls).1. Switch to anhydrous conditions or use a milder base like KF or K₂CO₃.[10] 2. Lower the temperature or monitor carefully to stop the reaction upon completion. 3. Use the corresponding boronate ester (e.g., pinacol ester), which is often more stable.[6]
Homocoupling (Ar-Ar & Ar'-Ar') 1. Oxygen contamination leading to reductive elimination from Pd(II)-boronate species. 2. Use of a Pd(II) source without an efficient in-situ reduction.1. Improve degassing procedures and maintain a strict inert atmosphere.[6] 2. Ensure the precatalyst is appropriate or use a Pd(0) source directly, like Pd(PPh₃)₄ or Pd₂(dba)₃.
Dehalogenation of Starting Material 1. Presence of impurities that can act as a hydride source. 2. Certain phosphine ligands under specific conditions.1. Ensure high purity of starting materials and solvents. 2. Try a different ligand/catalyst system.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the derivatization of the this compound scaffold. By understanding the underlying mechanism and systematically applying the protocols outlined in this guide, researchers can efficiently synthesize a diverse library of 4-aryl- and 4-heteroaryl-2,7-naphthyridin-1(2H)-ones. The provided troubleshooting matrix serves as a practical resource for overcoming common synthetic hurdles, ultimately accelerating the discovery and development of novel chemical entities for therapeutic applications.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... Retrieved from [Link]

  • Organic Reactions. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

  • ACS Publications. (n.d.). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2003). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. ChemInform. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ISC. (n.d.). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Retrieved from [Link]

  • PubMed. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2020). Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor. ACS Combinatorial Science. Retrieved from [Link]

  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki−Miyaura Coupling and O−Arylation Reactions Catalyzed by Palladium(II) Complexes of Bulky Ligands Bearing Naphthalene Core, Schiff Base Functionality and Biarylphosphine Moiety. Retrieved from [Link]

  • YouTube. (2018). The Suzuki reaction. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Sonogashira Coupling for the Synthesis of 4-Alkynyl-2,7-naphthyridin-1(2H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,7-Naphthyridinone Core and the Power of C-C Bond Formation

The 2,7-naphthyridin-1(2H)-one scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development. Its rigid, planar structure and defined hydrogen bonding capabilities make it an attractive framework for designing potent and selective inhibitors of various enzymatic targets, including kinases and polymerases. The functionalization of this core, particularly at the 4-position, is a key strategy for modulating biological activity and optimizing pharmacokinetic properties.

Among the arsenal of synthetic methodologies, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for forming carbon-carbon bonds between sp²-hybridized carbons (like those of aryl or vinyl halides) and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a combination of palladium and copper species, allows for the introduction of an alkynyl moiety under relatively mild conditions, a feature that is particularly valuable when dealing with complex and sensitive substrates.[1][4] The resulting alkynylated naphthyridinones are not only potential drug candidates themselves but also serve as versatile intermediates for further synthetic transformations.

This document provides a detailed guide to the application of the Sonogashira reaction for the specific transformation of 4-Iodo-2,7-naphthyridin-1(2H)-one. We will delve into the mechanistic underpinnings of the reaction, provide a robust, field-proven protocol, and discuss critical parameters for optimization and troubleshooting.

Mechanistic Rationale: A Symphony of Two Catalytic Cycles

The success of the Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] Understanding this mechanism is paramount for rational optimization and troubleshooting.

The reaction is initiated by the oxidative addition of the aryl iodide (in our case, this compound) to a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.[1][5] This step forms a palladium(II) intermediate. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1] This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. The final step is the reductive elimination from the palladium(II) complex, which yields the desired 4-alkynyl-2,7-naphthyridin-1(2H)-one product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][5]

The base plays a crucial role in deprotonating the terminal alkyne, facilitating the formation of the copper acetylide.[1][4] The choice of base, solvent, and ligands for the palladium catalyst can significantly impact the reaction rate and yield, particularly when working with electron-deficient and potentially coordinating N-heterocyclic substrates like 2,7-naphthyridinone.

Figure 1: The dual catalytic cycle of the Sonogashira reaction.

Generalized Protocol for Sonogashira Coupling of this compound

This protocol provides a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. It is crucial to note that optimization may be required for specific alkyne coupling partners.

Materials and Reagents:
  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification A 1. Add this compound, Pd catalyst, and CuI to a dry flask. B 2. Evacuate and backfill the flask with inert gas (3x). A->B C 3. Add anhydrous solvent and base. B->C D 4. Add terminal alkyne dropwise. C->D E 5. Stir at the desired temperature (RT to 80 °C). D->E F 6. Monitor reaction by TLC/LC-MS. E->F G 7. Quench the reaction and perform aqueous work-up. F->G H 8. Dry the organic layer and concentrate. G->H I 9. Purify by column chromatography. H->I

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (0.06 eq.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF) followed by the base (e.g., triethylamine, 3.0 eq.). Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the alkyne.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure 4-alkynyl-2,7-naphthyridin-1(2H)-one.

Key Parameters and Optimization Strategies

The success of the Sonogashira coupling on the this compound substrate can be influenced by several factors. The following table summarizes key parameters and provides insights for optimization.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%) or Pd(PPh₃)₄ (3 mol%)Pd(II) precatalysts are often more air-stable.[1] For less reactive alkynes or to improve reaction times, increasing the catalyst loading to 5 mol% may be beneficial. The use of more specialized ligands, such as N-heterocyclic carbenes (NHCs), can also enhance catalytic activity.[5][6]
Copper Co-catalyst CuI (6 mol%)CuI is the most common and effective co-catalyst.[1] In cases of significant alkyne homocoupling (Glaser coupling), a copper-free Sonogashira protocol might be explored, although this often requires more specialized ligands and harsher conditions.[1][7]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3 eq.)An amine base is typically used to deprotonate the alkyne and neutralize the HI byproduct.[1][4] For substrates sensitive to strongly basic conditions, inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed, often in a different solvent system like acetonitrile or dioxane.[8]
Solvent DMF, THF, or DioxaneDMF is a good general-purpose solvent for Sonogashira reactions due to its polarity and high boiling point.[3] THF is suitable for reactions at or near room temperature. The choice of solvent can influence the solubility of the reagents and the reaction rate.
Temperature Room Temperature to 80 °CThe high reactivity of the C-I bond often allows the reaction to proceed at room temperature.[1] For less reactive alkynes, gentle heating (40-80 °C) can significantly accelerate the reaction.[9]
Alkyne Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the alkyne is generally used to ensure complete consumption of the more valuable iodo-naphthyridinone starting material.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is of good quality and the reaction is performed under strictly inert conditions. Oxygen can deactivate the Pd(0) catalyst.

    • Insufficient Temperature: For sterically hindered or electron-poor alkynes, an increase in temperature may be necessary.

    • Poor Solubility: Ensure all reagents are fully dissolved in the chosen solvent. A change of solvent may be required.

  • Formation of Alkyne Homocoupling (Glaser) Product:

    • This side reaction is promoted by the presence of oxygen and the copper co-catalyst.[2] Ensure rigorous exclusion of air from the reaction.

    • Consider reducing the amount of copper catalyst or switching to a copper-free protocol.

  • Dehalogenation of the Starting Material:

    • This can occur under certain conditions, particularly with prolonged reaction times or at high temperatures. Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-alkynyl-2,7-naphthyridin-1(2H)-ones from the corresponding 4-iodo precursor. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert atmosphere, researchers can achieve high yields of these valuable compounds. The protocol and optimization strategies outlined in this application note provide a solid foundation for the successful implementation of this powerful transformation in the synthesis of novel drug candidates and chemical probes based on the 2,7-naphthyridinone scaffold.

References

  • Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. In Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. In Vedantu. Retrieved from [Link]

  • Sonogashira Coupling. In Organic Chemistry Portal. Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. In MDPI. Retrieved from [Link]

  • The Sonogashira coupling reaction mechanism. In ResearchGate. Retrieved from [Link]

  • The copper/palladium cooperation in Sonogashira coupling. In ResearchGate. Retrieved from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. In KAUST Repository. Retrieved from [Link]

  • Conditions optimization for the double Sonogashira coupling. In ResearchGate. Retrieved from [Link]

  • Optimization of Sonogashira conditions. In ResearchGate. Retrieved from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. In KAUST Repository. Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. In RSC Publishing. Retrieved from [Link]

  • Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. In PMC - NIH. Retrieved from [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. In The Royal Society of Chemistry. Retrieved from [Link]

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. In ResearchGate. Retrieved from [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. In ePrints Soton. Retrieved from [Link]

  • Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. In Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodo-2,7-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,7-Naphthyridinone Core

The 2,7-naphthyridin-1(2H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal backbone for designing targeted therapeutics, including kinase inhibitors and other biologically active agents.[3] The ability to forge carbon-nitrogen (C-N) bonds at specific positions on this core is paramount for generating molecular diversity and tuning pharmacological properties.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for constructing aryl C-N bonds due to its broad substrate scope, functional group tolerance, and generally high yields.[4][5] This guide provides a detailed examination of the application of this transformative reaction to "4-Iodo-2,7-naphthyridin-1(2H)-one," a key intermediate for accessing a library of 4-amino-2,7-naphthyridinone derivatives. We will delve into the mechanistic underpinnings, key parameter selection, and provide robust, field-tested protocols for researchers in drug discovery and process development.

Mechanistic Rationale & The Causality of Component Selection

A deep understanding of the catalytic cycle is crucial for rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps, each influenced by the choice of catalyst, ligand, base, and solvent.[4][6]

The Catalytic Cycle

The generally accepted mechanism involves the following key transformations:[4][7][8]

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-iodine bond of the 4-iodo-2,7-naphthyridinone. This is often the rate-determining step for aryl iodides and bromides.[7][8]

  • Ligand Exchange & Amine Coordination: The amine nucleophile displaces a ligand on the resulting Pd(II) complex.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine-Pd complex but not so reactive that it degrades the substrate or catalyst.

  • Reductive Elimination: This final, bond-forming step expels the desired 4-amino-2,7-naphthyridinone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) oa_complex [L₂Pd(II)(Ar)(I)] pd0->oa_complex Oxidative Addition (Ar-I) amine_complex [L₂Pd(II)(Ar)(H₂NR)]⁺I⁻ oa_complex->amine_complex Amine Coordination (+ RNH₂) amido_complex [L₂Pd(II)(Ar)(HNR)] amine_complex->amido_complex Deprotonation (+ Base, - H-Base⁺) amido_complex->pd0 Reductive Elimination (Ar-NHR)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameter Deep Dive: The "Why" Behind the Choices
  • Palladium Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate) are common choices. While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. For sensitive or complex substrates, pre-formed Pd(0) catalysts can offer more reproducible results.

  • The Ligand (The Catalyst's Brain): The ligand is arguably the most critical component. For heteroaromatic substrates like 4-iodo-2,7-naphthyridinone, bulky, electron-rich biaryl phosphine ligands are the gold standard.[9][10]

    • Why Bulky and Electron-Rich? Steric bulk promotes the formation of monoligated palladium species, which are highly active and accelerate the crucial reductive elimination step.[4][11] High electron density on the phosphorus atom increases the rate of oxidative addition.

    • Recommended Ligands:

      • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and robust ligand, often a first choice for screening.[10]

      • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective for coupling secondary amines.

      • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Its steric profile can be advantageous for challenging couplings.[6]

  • The Base (The Proton Manager): The base's role is to deprotonate the amine after it has coordinated to the palladium center.

    • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common choice for many amines. Its strength drives the reaction forward, but it can be incompatible with base-sensitive functional groups like esters.[5]

    • Weaker Carbonate/Phosphate Bases: For more sensitive substrates, bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[12] Their lower basicity and heterogeneous nature can prevent side reactions.

  • Solvent: Aprotic, non-coordinating solvents are preferred.

    • Toluene and Dioxane: These are the most common solvents, offering good solubility for the reactants and catalyst system while remaining inert. Dioxane is sometimes found to be superior for aryl iodide couplings.[4]

    • tert-Butanol (t-BuOH): Can be used, particularly with phosphate bases.[6]

Application to this compound: Specific Considerations

The 2,7-naphthyridinone core presents unique challenges and considerations:

  • Lewis Basicity: The nitrogen atoms in the naphthyridine ring can potentially coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky biaryl phosphine ligands helps mitigate this by sterically shielding the palladium.[13]

  • Substrate Solubility: The naphthyridinone scaffold may have limited solubility. Ensuring the reaction remains homogeneous is key; higher temperatures or the use of co-solvents may be necessary.

  • N-H Acidity: The lactam N-H proton could potentially be deprotonated by a very strong base. While typically not an issue with NaOtBu under anhydrous conditions, it is a factor to consider. Using K₃PO₄ or Cs₂CO₃ often circumvents this concern.

Experimental Protocols & Data

Workflow Overview

Workflow start Reactant & Catalyst Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (Monitor by TLC/LCMS) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification end Purified Product purification->end

Caption: General experimental workflow for the amination reaction.

Protocol 1: General Screening Procedure with a Primary Amine (e.g., Aniline)

This protocol is designed for initial screening to find the optimal conditions for coupling this compound with a representative primary amine.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (0.1 M concentration relative to the iodo-naphthyridinone)

  • Oven-dried Schlenk tube with a magnetic stir bar

Step-by-Step Procedure:

  • Preparation: To the Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent & Reagent Addition: Add the anhydrous toluene via syringe, followed by the aniline.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until consumption of the starting material is observed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by silica gel column chromatography to yield the desired 4-(phenylamino)-2,7-naphthyridin-1(2H)-one.

Protocol 2: Optimized Conditions for a Secondary Cyclic Amine (e.g., Morpholine)

This protocol utilizes a milder base, which can be beneficial for more complex or sensitive substrates.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • RuPhos (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[12]

  • Anhydrous, degassed 1,4-dioxane (0.1 M)

  • Oven-dried reaction vial

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, add this compound, Pd(OAc)₂, RuPhos, and Cs₂CO₃ to the reaction vial.

  • Solvent & Reagent Addition: Add the anhydrous dioxane, followed by the morpholine.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block or oil bath at 110 °C and stir.

  • Monitoring & Work-up: Follow steps 5 and 6 from Protocol 1.

  • Purification: Follow step 7 from Protocol 1 to isolate 4-morpholino-2,7-naphthyridin-1(2H)-one.

Data Summary: Representative Reaction Optimization

The following table summarizes a hypothetical optimization study for the coupling of this compound with morpholine.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2.5)XPhos (5.5)NaOtBu (1.4)Toluene1001875
2Pd₂(dba)₃ (2.5)RuPhos (5.5)NaOtBu (1.4)Toluene1001882
3Pd(OAc)₂ (5.0)XPhos (10)Cs₂CO₃ (2.0)Dioxane1101288
4 Pd(OAc)₂ (5.0) RuPhos (10) Cs₂CO₃ (2.0) Dioxane 110 12 93
5Pd(OAc)₂ (5.0)RuPhos (10)K₃PO₄ (2.0)Dioxane1101691

Yields are for isolated, purified product and are representative for optimization purposes.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base; Poor substrate solubility.Ensure rigorous inert atmosphere technique; Switch to a stronger base (e.g., K₃PO₄ to NaOtBu); Try a different solvent (e.g., Toluene to Dioxane) or increase temperature.
Hydrodehalogenation Presence of water; β-hydride elimination (if amine has β-hydrogens).Use rigorously dried reagents and solvents; This is less common with aryl iodides but ensure the catalyst system is optimal.
Formation of Side Products Reaction temperature too high; Base-mediated substrate degradation.Lower the reaction temperature and monitor for longer; Switch to a milder base (e.g., NaOtBu to Cs₂CO₃).

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the functionalization of the 4-position of the 2,7-naphthyridin-1(2H)-one core. Success hinges on the rational selection of a bulky, electron-rich biaryl phosphine ligand in concert with an appropriate palladium source and base. By systematically screening conditions and understanding the mechanistic principles, researchers can efficiently access a diverse range of 4-amino-substituted naphthyridinones, paving the way for new discoveries in drug development and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Corpet, M. & Ganton, M. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Corpet, M. & Ganton, M. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry. [Link]

  • Bentham Science Publishers. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. [Link]

  • Dalton Transactions. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]

  • ResearchGate. (2019). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Umabharathi, S. B., Neetha, M., & Anilkumar, G. (2024). Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline. Topics in Current Chemistry. [Link]

  • Gandon, V., et al. (2022). Synthesis of Benzo[c][2][7]naphthyridinones and Benzo[c][1][7]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. Organic Letters. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Kumar, A., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • Zhang, A., et al. (2011). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ACS Combinatorial Science. [Link]

  • Kumar, A., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1997). An improved method for the palladium-catalyzed amination of aryl iodides. Tetrahedron Letters. [Link]

Sources

Application Notes and Protocols: Synthesis and Application of 4-Iodo-2,7-naphthyridin-1(2H)-one Derivatives for Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,7-Naphthyridinone Scaffold in Kinase Inhibitor Discovery

The 2,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including antimicrobial and anticancer properties.[1][2] Within this class, 2,7-naphthyridin-1(2H)-one derivatives have emerged as particularly valuable frameworks for the design of potent and selective kinase inhibitors.[3][4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[5][6] The planar, rigid structure of the 2,7-naphthyridinone core provides an excellent platform for the strategic placement of substituents that can engage with the ATP-binding site of various kinases.

This application note provides a comprehensive guide to the synthesis of 4-iodo-2,7-naphthyridin-1(2H)-one, a key intermediate, and its subsequent derivatization. We will also detail protocols for utilizing these derivatives in robust, high-throughput kinase assays to determine their inhibitory potency and selectivity. The methodologies described herein are designed to be reproducible and adaptable for researchers in drug discovery and chemical biology.

Part 1: Synthesis of this compound and Derivatives

The synthetic strategy for generating a library of 2,7-naphthyridin-1(2H)-one derivatives hinges on the initial construction of the core heterocyclic system, followed by functionalization. The introduction of an iodine atom at the 4-position is a key strategic step, as it provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8][9] This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies.

1.1: Synthesis of the 2,7-Naphthyridin-1(2H)-one Core

Several synthetic routes to the 2,7-naphthyridinone core have been reported.[3][10] A common and efficient method involves the condensation of a substituted pyridine with a suitable three-carbon unit. For instance, a tandem Reissert reaction followed by intramolecular nucleophilic addition and oxidation dehydrogenation starting from a simple nicotinamide salt can provide the 2,7-naphthyridin-1(7H)-one scaffold in good yields.[3]

1.2: Iodination of the 2,7-Naphthyridin-1(2H)-one Core

Selective iodination at the C4 position is crucial for subsequent derivatization. This can be achieved using various iodinating agents. A mild and effective method involves the use of iodine and an oxidizing agent, such as iodic acid, under solvent-free grinding conditions.[11] This approach is not only environmentally friendly but often leads to high yields and selectivity.

Protocol 1: Iodination of 2,7-Naphthyridin-1(2H)-one

  • In a mortar, combine 2,7-naphthyridin-1(2H)-one (1.0 eq), iodine (1.1 eq), and iodic acid (0.4 eq).

  • Grind the mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

1.3: Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[7][9][12] In this context, it enables the coupling of the this compound intermediate with a diverse range of boronic acids or boronate esters.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography or preparative HPLC to yield the desired derivative.

Synthesis_Workflow Start 2,7-Naphthyridin-1(2H)-one Core Iodination Iodination (I₂, HIO₃) Start->Iodination Intermediate This compound Iodination->Intermediate Coupling Suzuki-Miyaura Coupling Intermediate->Coupling Library Derivative Library Coupling->Library Boronic_Acids Aryl/Heteroaryl Boronic Acids Boronic_Acids->Coupling Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Compound_Plating Compound Dilution & Plating Reaction_Mix Combine Reagents & Compounds Compound_Plating->Reaction_Mix Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Reaction_Mix Incubation_1 Incubate at RT Reaction_Mix->Incubation_1 Stop_Reaction Stop Reaction (EDTA) Incubation_1->Stop_Reaction Add_Detection Add Detection Reagents (Antibody/Beads) Stop_Reaction->Add_Detection Incubation_2 Incubate at RT Add_Detection->Incubation_2 Read_Plate Read Plate Incubation_2->Read_Plate Calculate_IC50 Calculate IC₅₀ Read_Plate->Calculate_IC50

Sources

Application Notes & Protocols: Leveraging 4-Iodo-2,7-naphthyridin-1(2H)-one for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, efficient alternative to high-throughput screening for identifying high-quality lead compounds.[1][2][3][4] This methodology relies on screening low molecular weight compounds (fragments) that, despite binding with weak affinity, do so with high ligand efficiency.[5] The subsequent optimization of these fragments, guided by structural biology, allows for the rational design of potent, drug-like molecules.[4][6] This document provides a detailed technical guide for researchers on the strategic use of 4-Iodo-2,7-naphthyridin-1(2H)-one , a privileged heterocyclic fragment, in FBDD campaigns. We will detail its properties, outline comprehensive protocols for screening and validation, and showcase its primary advantage: the synthetically "poised" nature of the C4-iodo substituent for rapid hit-to-lead elaboration.

Introduction: The Strategic Value of the this compound Fragment

The success of an FBDD campaign is contingent on the quality of the fragment library.[7] An ideal fragment should not only provide a binding anchor but also present a clear and accessible vector for synthetic elaboration. This compound is an exemplary scaffold for several reasons:

  • Privileged Core Scaffold: The 2,7-naphthyridinone core is a recognized pharmacophore found in numerous biologically active compounds, including kinase inhibitors.[8][9] This bicyclic, nitrogen-rich structure is adept at forming key hydrogen bond interactions with protein targets.

  • Favorable Physicochemical Properties: The fragment adheres to the "Rule of Three," a guiding principle for fragment library design (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[7] This increases the likelihood of finding complementary binding pockets and ensures good starting points for property optimization.

  • The Iodine Advantage - A "Poised" Fragment: The iodine atom at the C4 position is the fragment's most powerful feature. It serves as an exceptionally versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows medicinal chemists to rapidly explore chemical space around the core scaffold, "growing" the fragment into the adjacent binding pocket to gain potency and selectivity. The iodine can also participate in halogen bonding, a potentially significant interaction with the target protein.

Physicochemical Profile
PropertyValueSource
CAS Number 959558-50-0[10]
Molecular Formula C₈H₅IN₂O[10]
Molecular Weight 272.04 g/mol [10]
Hydrogen Bond Donors 1 (amine N-H)Calculated
Hydrogen Bond Acceptors 2 (carbonyl O, pyridine N)Calculated
cLogP ~1.5 - 2.0Calculated

FBDD Workflow: From Primary Screen to Validated Hit

A successful FBDD campaign requires a cascade of biophysical techniques to identify and validate true binders, filtering out the false positives that can plague screens of weakly interacting molecules.[11][12]

FBDD_Workflow cluster_0 PART 1: Screening cluster_1 PART 2: Validation & Characterization Fragment_Library Fragment Library (incl. This compound) Primary_Screen Primary Screen (e.g., NMR, SPR) Fragment_Library->Primary_Screen Initial_Hits Initial Hits (Weak Binders) Primary_Screen->Initial_Hits Orthogonal_Screen Orthogonal Screen (e.g., ITC) Initial_Hits->Orthogonal_Screen Confirm Binding Structural_Biology Structural Biology (X-Ray Crystallography) Orthogonal_Screen->Structural_Biology Validated_Hit Validated, Tractable Hit (Binding Mode Known) Structural_Biology->Validated_Hit Elaboration PART 3: Hit-to-Lead Elaboration Validated_Hit->Elaboration Proceed to Chemistry

Figure 1: A generalized workflow for fragment screening and hit validation.

Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding of low-molecular-weight fragments.[13][14][15] It provides real-time kinetics and affinity data, consuming very little protein.[14]

Objective: To identify fragments from a library that bind to an immobilized protein target.

Instrumentation: Biacore 8K, T200, or similar high-sensitivity SPR instrument.[6]

Methodology:

  • Protein Immobilization:

    • Rationale: Covalent amine coupling to a CM5 sensor chip is a robust and common method. The goal is to achieve a surface density that provides a sufficient signal for fragment binding without causing mass transport limitations.

    • Steps:

      • Equilibrate the sensor surface with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).

      • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

      • Inject the target protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.0-5.5) until the desired immobilization level is reached (e.g., 8,000-12,000 Response Units).

      • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

      • Create a reference flow cell by performing the activation and deactivation steps without protein injection. This is critical for subtracting bulk refractive index changes.[14]

  • Fragment Screening:

    • Rationale: Fragments are screened at a single high concentration (e.g., 200 µM) to maximize the chances of detecting weak binders.[13] The DMSO concentration must be precisely matched between the samples and the running buffer to avoid false positives.[14]

    • Steps:

      • Prepare fragment solutions in running buffer (HBS-EP+) with a final, matched DMSO concentration (e.g., 2%).

      • Inject each fragment solution over the target and reference flow cells (e.g., 30-second contact time, 180-second dissociation time).

      • Periodically inject a known binder (positive control) and buffer (negative control) to ensure surface activity and stability.

      • Data Processing: Double-reference subtract the data (reference flow cell signal subtracted from active cell, and buffer injection signal subtracted from fragment injection).

      • Identify hits based on a response signal significantly above the noise threshold.

  • Hit Characterization:

    • Rationale: For initial hits, a dose-response experiment is conducted to determine the equilibrium dissociation constant (KD).

    • Steps:

      • Prepare serial dilutions of the hit fragment (e.g., from 500 µM down to ~1 µM).

      • Inject each concentration and measure the steady-state binding response.

      • Fit the plot of Response vs. Concentration to a 1:1 steady-state affinity model to calculate the KD.

Protocol: Orthogonal Hit Validation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful method for confirming fragment binding directly in solution, making it an excellent orthogonal technique to the surface-based SPR assay.[16][17] Ligand-observed NMR experiments are particularly well-suited for FBDD.[7]

Objective: To confirm that hits from the primary screen bind to the target protein in solution.

Instrumentation: NMR spectrometer (≥600 MHz) with a cryoprobe.

Methodology (Ligand-Observed):

  • Sample Preparation:

    • Rationale: These experiments detect the fragment's signals. Unlabeled protein is sufficient. Deuterated buffer is used to suppress the solvent signal.

    • Steps:

      • Prepare a stock solution of the target protein (e.g., 10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, 99.9% D₂O, pH 7.4).

      • Prepare a stock solution of the hit fragment (e.g., this compound) at 20 mM in d6-DMSO.

      • For the experiment, prepare two samples:

        • Sample A (Reference): Fragment at 200 µM in deuterated buffer.[18]

        • Sample B (Test): Fragment at 200 µM and Protein at 10 µM in deuterated buffer.[18]

  • NMR Experiment - Saturation Transfer Difference (STD):

    • Rationale: The STD experiment selectively irradiates protons on the protein. This saturation is transferred via the nuclear Overhauser effect (NOE) to a bound ligand. When the ligand dissociates, it carries this "memory" of saturation, resulting in decreased signal intensity. Only binding fragments will show a signal in the difference spectrum.[7]

    • Steps:

      • Acquire a reference spectrum (off-resonance irradiation where no protein signals exist).

      • Acquire a saturated spectrum (on-resonance irradiation of a region with broad protein signals, e.g., -1 ppm).

      • Subtract the saturated spectrum from the reference spectrum to generate the STD spectrum.

      • Positive Result: The presence of signals in the STD spectrum for Sample B, and their absence for Sample A, confirms binding.

  • NMR Experiment - Water-LOGSY (Water-Ligand Observed Gradient SpectroscopY):

    • Rationale: This experiment is complementary to STD. It relies on magnetization transfer from bulk water to the ligand via the protein. For slowly tumbling protein-ligand complexes, the NOE is negative, resulting in ligand signals with the opposite phase to those of non-binding compounds.[5]

    • Steps:

      • Acquire a Water-LOGSY spectrum for Sample B.

      • Positive Result: Signals corresponding to the fragment that have an opposite sign compared to the residual non-exchanged water signal are indicative of binding.

Structural Characterization: The Key to Rational Design

Obtaining a high-resolution crystal structure of the fragment bound to the target is the ultimate goal of the hit validation stage.[6][19] This provides an unambiguous view of the binding mode, confirms the location of the iodine "handle," and provides the blueprint for the hit-to-lead campaign.[20]

Protocol: Co-crystallization for X-Ray Crystallography

Objective: To obtain a diffraction-quality crystal of the protein-fragment complex.

Methodology:

  • Complex Formation:

    • Rationale: The fragment is added in molar excess to the purified protein to ensure saturation of the binding site.

    • Steps:

      • Concentrate the target protein to 5-10 mg/mL.

      • Add the fragment (from a concentrated DMSO stock) to the protein solution to a final concentration of 2-5 mM (ensure final DMSO is <5%).

      • Incubate on ice for at least 1 hour.

  • Crystallization Screening:

    • Rationale: Finding the right crystallization condition is often empirical.[20] Sparse matrix screens test a wide range of precipitants, buffers, and salts.

    • Steps:

      • Set up crystallization trials using sitting-drop or hanging-drop vapor diffusion methods.[20]

      • Use commercial screens (e.g., Hampton Research, Qiagen) to test hundreds of unique conditions.

      • Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor regularly for crystal growth.

  • Data Collection and Structure Solution:

    • Rationale: Once a suitable crystal is obtained, it is cryo-cooled and exposed to an X-ray beam to generate a diffraction pattern. The presence of the heavy iodine atom can be advantageous for solving the phase problem in crystallography.

    • Steps:

      • Harvest a crystal, cryo-protect if necessary, and flash-cool in liquid nitrogen.

      • Collect diffraction data at a synchrotron source.

      • Process the data and solve the structure using molecular replacement.

      • Refine the model and inspect the electron density maps to unambiguously confirm the position and orientation of the this compound fragment in the binding site.[21]

Hit-to-Lead: Synthetic Elaboration via the Iodo Handle

With the binding mode confirmed, the C4-iodo group becomes the focal point for synthetic chemistry. Its position relative to the protein surface dictates the optimal strategy for "growing" the fragment to engage nearby residues and improve affinity. Palladium-catalyzed cross-coupling reactions are the workhorse methods for this stage.[22]

Elaboration_Strategies cluster_reactions Palladium-Catalyzed Cross-Coupling Start Validated Hit This compound Suzuki Suzuki Coupling (+ Boronic Acid/Ester) -> C-C Bond (Aryl, Alkyl) Start->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkyne) -> C-C Bond (Alkynyl) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (+ Amine) -> C-N Bond Start->Buchwald End Potent Lead Compound (Improved Affinity & Properties) Suzuki->End Sonogashira->End Buchwald->End

Figure 2: Key synthetic strategies for elaborating the iodo-fragment hit.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To introduce a new aryl or alkyl group at the C4 position to probe a hydrophobic pocket.

Reaction Scheme: (Illustrative scheme: R-B(OH)₂ represents a boronic acid)

Methodology:

  • Reaction Setup:

    • Rationale: This reaction requires an inert atmosphere to prevent degradation of the palladium catalyst. A variety of catalysts, bases, and solvents can be screened to optimize the reaction.

    • Steps:

      • To an oven-dried reaction vial, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

      • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

      • Add a degassed solvent mixture (e.g., Dioxane/Water or DME/Water).

      • Heat the reaction mixture (e.g., 80-100 °C) and monitor by LC-MS or TLC until the starting material is consumed.

  • Work-up and Purification:

    • Steps:

      • Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

      • Wash with water and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel to yield the C4-substituted 2,7-naphthyridin-1(2H)-one derivative.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound represents a highly valuable tool for fragment-based drug discovery. Its combination of a privileged heterocyclic core and a strategically placed, synthetically versatile iodine atom provides a direct and rational path from a low-affinity fragment hit to a potent, optimized lead compound. The protocols outlined in this document provide a robust framework for researchers to screen, validate, and elaborate this fragment, accelerating the discovery of novel therapeutics.

References

  • Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery. [Link]

  • Harner, M. J., Frank, A. O., Fesik, S. W., & Hajduk, P. J. (2013). NMR in fragment-based drug discovery. Drug Discovery Today: Technologies. [Link]

  • Sygnature Discovery. Fragment Screening. Sygnature Discovery Website. [Link]

  • Ciulli, A., & Williams, G. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Bruker. (2017). NMR-based fragment screening for drug discovery. European Pharmaceutical Review. [Link]

  • Kumar, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences. [Link]

  • Eurofins DiscoverX. Biophysics for Successful Drug Discovery Programs. Eurofins Discovery Website. [Link]

  • Pellecchia, M., et al. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. Structure. [Link]

  • Giannetti, A. M., et al. (2008). Fragment-based screening using surface plasmon resonance technology. Journal of Medicinal Chemistry. [Link]

  • Giannetti, A. M. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Minikel, E. (2016). NMR fragment screening. CureFFI.org. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Analytical Biochemistry. [Link]

  • Congreve, M., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega. [Link]

  • Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. [Link]

  • Various Authors. (2025). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ResearchGate. [Link]

  • Wang, Y., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry. [Link]

  • Wróbel, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences. [Link]

  • Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry. [Link]

  • Guty, D. T., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. [Link]

  • Blow, D. (2002). X Ray Crystallography. Medical Science. [Link]

  • Guss, J. M. (2008). X-Ray Crystallography of Chemical Compounds. Current Protocols in Chemical Biology. [Link]

  • Cambridge Healthtech Institute. (2016). Fragment-Based Drug Discovery. CHI Conference Proceedings. [Link]

  • Sinfoo Biotech. This compound, (CAS# 959558-50-0). Sinfoo Biotech Website. [Link]

  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Fu, L. (2011). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E. [Link]

  • Tooke, C. L., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Antibiotics. [Link]

  • I-kier, D., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Chen, Y., et al. (2016). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Pharmacology. [Link]

  • Chan, K. F., et al. (2025). Fragment-Based Drug Discovery for Transthyretin Kinetic Stabilisers Using a Novel Capillary Zone Electrophoresis Method. bioRxiv. [Link]

  • Hirsch, A. K. H., et al. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy. [Link]

  • I-kier, D., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Larsson, A., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. [Link]

  • I-kier, D., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]

  • I-kier, D., et al. (2025). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 4-Iodo-2,7-naphthyridin-1(2H)-one: A Guide to Characterizing Novel PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Therapeutic Promise of PARP Inhibition and the Naphthyridinone Scaffold

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, with the most abundant member, PARP1, playing a pivotal role in the DNA damage response (DDR).[1] PARP1 acts as a primary sensor for DNA single-strand breaks (SSBs), initiating their repair through the base excision repair (BER) pathway. Upon detecting a break, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, creating a scaffold to recruit the necessary DNA repair machinery.[1]

The inhibition of PARP has emerged as a powerful strategy in cancer therapy, founded on the principle of synthetic lethality.[1][2] In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the pharmacological inhibition of PARP1 leads to an accumulation of unrepaired SSBs.[2][3] During DNA replication, these SSBs are converted into highly toxic double-strand breaks (DSBs), which cannot be repaired in HR-deficient cells, ultimately triggering cell death.[2] Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, have gained regulatory approval and transformed the treatment landscape for ovarian, breast, prostate, and pancreatic cancers.[1][4]

Recent drug discovery efforts have identified the 2,7-naphthyridinone core as a promising scaffold for the development of novel, potent, and selective PARP1 inhibitors.[5][6] This guide focuses on 4-Iodo-2,7-naphthyridin-1(2H)-one , a representative compound from this class. While extensive preclinical data on this specific molecule is not yet publicly available, its structural features suggest potential PARP1 inhibitory activity.

These application notes provide a comprehensive framework and detailed protocols for researchers to evaluate this compound and other novel naphthyridinone analogs for their potential as PARP1 inhibitors. The assays described herein are designed to confirm target engagement, quantify cellular activity, and elucidate the mechanism of action in a cell-based context.

Mechanism of Action: Dual Threats of Catalytic Inhibition and PARP Trapping

PARP inhibitors exert their cytotoxic effects through two primary mechanisms: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: The inhibitor molecule binds to the NAD+ binding pocket of PARP1, preventing the synthesis of PAR chains. This blockade of catalytic activity halts the recruitment of downstream DNA repair proteins, leading to the accumulation of SSBs.[1]

  • PARP Trapping: Beyond enzymatic inhibition, many PARP inhibitors lock the PARP1 protein onto the DNA at the site of the break.[1] This trapped PARP-DNA complex is a significant physical obstruction to DNA replication and transcription, creating a more cytotoxic lesion than an unrepaired SSB alone. The potency of PARP trapping varies among different inhibitors and is a critical determinant of their overall antitumor activity.

The following diagram illustrates the central role of PARP1 in DNA repair and the points of intervention for inhibitors like this compound.

PARP_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibitor Intervention SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Binds to SSB SSB->PARP1_recruitment PARP1_activation PARP1 Activation PARP1_recruitment->PARP1_activation PARylation PAR Synthesis (PARylation) (Substrate: NAD+) PARP1_activation->PARylation Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex BER Base Excision Repair (BER) Repair_Complex->BER Repair_Complete DNA Integrity Restored BER->Repair_Complete Inhibitor This compound (PARP Inhibitor) Block_PARylation Catalytic Inhibition: Blocks PAR Synthesis Inhibitor->Block_PARylation Binds to NAD+ Pocket PARP_Trap PARP Trapping: PARP1 Locked on DNA Inhibitor->PARP_Trap Block_PARylation->PARP1_activation Unrepaired_SSB Accumulation of Unrepaired SSBs Block_PARylation->Unrepaired_SSB DSB Replication Fork Collapse -> Double-Strand Breaks (DSBs) PARP_Trap->DSB Unrepaired_SSB->DSB Apoptosis Cell Death (Apoptosis) in HR-Deficient Cells DSB->Apoptosis Workflow A Protocol 1: Cellular PARP Inhibition Assay (Target Engagement) B Protocol 2: Cell Viability & Synthetic Lethality Assay (Phenotypic Outcome) A->B C Protocol 3: DNA Damage Foci Assay (γH2AX) (Mechanism Confirmation) A->C D Data Analysis & Interpretation B->D C->D

Caption: Experimental workflow for characterizing a novel PARP inhibitor.

Protocol 1: Cellular PARP Inhibition Assay (Western Blot)

Objective: To determine if this compound inhibits PARP1 activity within intact cells by measuring the reduction of PARylation following DNA damage.

Scientific Rationale: This assay directly measures the enzymatic activity of PARP1 in a cellular context. A potent DNA alkylating agent, such as methyl methanesulfonate (MMS) or hydrogen peroxide (H2O2), is used to induce massive SSB formation, which strongly activates PARP1. An effective inhibitor will prevent the subsequent auto-PARylation of PARP1, which can be detected by a reduction in the PAR signal on a Western blot.

Materials:

  • Cell Lines: HeLa (human cervical cancer) or a cancer cell line of interest.

  • Compound: this compound, dissolved in DMSO to a 10 mM stock.

  • Positive Control: Olaparib or another known PARP inhibitor (1 µM final concentration).

  • DNA Damaging Agent: 10 mM Methyl Methanesulfonate (MMS) or 20 mM Hydrogen Peroxide (H2O2).

  • Reagents: Complete cell culture medium, PBS, RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • Antibodies: Rabbit anti-PAR (E6F6A), Rabbit anti-PARP1, Mouse anti-β-Actin or GAPDH, HRP-conjugated secondary antibodies.

  • Equipment: Standard cell culture equipment, Western blot apparatus, chemiluminescence imager.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.

  • Compound Pre-treatment: Prepare serial dilutions of this compound (e.g., 10 µM, 1 µM, 100 nM, 10 nM) and the positive control in cell culture medium. Remove the old medium from cells and add the compound-containing medium. Include a "Vehicle Control" well treated with the same concentration of DMSO. Incubate for 1-2 hours.

  • Induction of DNA Damage: Add MMS to a final concentration of 1 mM to all wells except for the "Undamaged Control" well. Incubate for 15 minutes at 37°C.

  • Cell Lysis: Immediately after incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Separate proteins on an 8% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-PAR, 1:1000; anti-PARP1, 1:1000; anti-β-Actin, 1:5000) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and capture the image.

Expected Results:

  • Undamaged Control: Low to no PAR signal.

  • Vehicle Control (+MMS): A strong smear of high molecular weight bands corresponding to PARylated proteins.

  • Positive Control (+MMS): Significant reduction or complete absence of the PAR signal compared to the vehicle control.

  • Test Compound (+MMS): A dose-dependent decrease in the PAR signal will indicate effective cellular PARP inhibition.

Condition Expected PAR Signal Interpretation
UntreatedBasal / NoneNo significant DNA damage or PARP activation.
Vehicle + MMSVery HighStrong PARP1 activation due to DNA damage.
Olaparib + MMSLow / NoneEffective inhibition of PARP1 activity.
Test Compound + MMSDose-dependent decreaseIndicates cellular target engagement and inhibition.
Protocol 2: Cell Viability and Synthetic Lethality Assay

Objective: To assess the cytotoxic effect of this compound, particularly its ability to induce synthetic lethality in HR-deficient cancer cells.

Scientific Rationale: PARP inhibitors are expected to be significantly more toxic to cell lines with defects in homologous recombination (e.g., BRCA1/2 mutations) compared to HR-proficient (wild-type) cells. [3]This assay quantifies this differential cytotoxicity, which is the hallmark of synthetic lethality and the primary therapeutic mechanism of PARP inhibitors.

Materials:

  • Cell Lines:

    • HR-Deficient: MDA-MB-436 (BRCA1 mutant, breast cancer) or CAPAN-1 (BRCA2 mutant, pancreatic cancer).

    • HR-Proficient (Control): MDA-MB-231 (BRCA wild-type, breast cancer) or a BRCA-complemented isogenic cell line.

  • Compound: this compound.

  • Positive Control: Olaparib.

  • Reagents: Cell culture medium, 96-well clear-bottom black plates, CellTiter-Blue® or resazurin-based viability reagent.

  • Equipment: Multichannel pipette, microplate reader (fluorescence).

Step-by-Step Methodology:

  • Cell Seeding: Seed both the HR-deficient and HR-proficient cell lines into 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound and the positive control, starting from a high concentration (e.g., 30 µM).

  • Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only and media-only (no cells) controls.

  • Incubation: Incubate the plates for 5-7 days. The long incubation period is crucial to allow for multiple cell divisions, where the cytotoxic effects of PARP inhibition manifest.

  • Viability Measurement:

    • Add 20 µL of CellTiter-Blue® reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Read the fluorescence on a plate reader (560 nm excitation / 590 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the normalized viability against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC50 value for each cell line.

Expected Results: A potent and selective PARP inhibitor will show a significantly lower IC50 value in the HR-deficient cell line compared to the HR-proficient cell line. This difference in potency demonstrates synthetic lethality.

Cell Line Genotype Expected IC50 for a PARP Inhibitor
MDA-MB-436BRCA1 mutantLow (nM to low µM range)
MDA-MB-231BRCA wild-typeHigh (>10 µM or not achievable)
Protocol 3: DNA Damage Foci Assay (γH2AX Immunofluorescence)

Objective: To visualize and quantify the accumulation of DNA double-strand breaks (DSBs) induced by this compound treatment.

Scientific Rationale: The mechanism of synthetic lethality involves the conversion of unrepaired SSBs into DSBs during replication. The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest markers of a DSB. [2]This assay uses immunofluorescence microscopy to detect the formation of γH2AX foci, providing direct visual evidence of the compound's downstream mechanism of action.

Materials:

  • Cell Lines: Paired HR-deficient and HR-proficient cell lines as in Protocol 2.

  • Compound: this compound.

  • Reagents: Glass coverslips or imaging plates, 4% Paraformaldehyde (PFA), 0.25% Triton X-100 in PBS, Blocking Buffer (5% BSA in PBST), DAPI.

  • Antibodies: Rabbit anti-γH2AX (phospho S139) primary antibody, Alexa Fluor 488-conjugated anti-rabbit secondary antibody.

  • Equipment: Fluorescence microscope with imaging software.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound at a concentration around its IC50 (determined in Protocol 2 for the sensitive cell line) for 24 hours. Include vehicle controls.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with Blocking Buffer for 1 hour at room temperature.

    • Incubate with anti-γH2AX primary antibody (e.g., 1:800 dilution in blocking buffer) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody (e.g., 1:1000 in blocking buffer) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash three times with PBST.

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

    • Acquire images using a fluorescence microscope. Capture both the DAPI (blue) and Alexa 488 (green) channels.

  • Quantification: Use imaging software (e.g., ImageJ/Fiji) to count the number of green foci (γH2AX) per nucleus (DAPI). Analyze at least 50-100 cells per condition.

Expected Results: Treatment with this compound should lead to a significant increase in the number of γH2AX foci per cell, particularly in the HR-deficient cell line, compared to the vehicle-treated control. This confirms that the compound's cytotoxic effect is mediated by the induction of DNA double-strand breaks.

References

  • Karche, N. P., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. [Link]

  • Curtin, N. J. (2012). Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. British Journal of Cancer, 109(10), 2457-2463. [Link]

  • Ukawa, T., et al. (2004). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4235-4239. [Link]

  • Wilson, A. A., et al. (1989). Synthesis and biological evaluation of [125I]- and [123I]-4-iododexetimide, a potent muscarinic cholinergic receptor antagonist. Journal of Medicinal Chemistry, 32(5), 1057-1062. [Link]

  • Wang, Z., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Li, H., et al. (2024). Update on Combination Strategies of PARP Inhibitors. Journal of Hematology & Oncology, 17(1), 1-20. [Link]

  • Latysheva, N. S., et al. (2025). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules, 30(20), 4887. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Latysheva, N. S., et al. (2025). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Molecules. [Link]

  • Ding, L., et al. (2018). PARP Inhibition Elicits STING-Dependent Antitumor Immunity in Brca1-Deficient Ovarian Cancer. Cell Reports, 25(11), 2972-2980.e5. [Link]

  • Wujec, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(13), 11029. [Link]

  • Konecny, G. E., & Kristeleit, R. S. (2016). Using PARP Inhibitors in the Treatment of Patients with Ovarian Cancer. Clinical Cancer Research, 22(22), 5435-5443. [Link]

  • Gallardo-Rincón, D., et al. (2020). PARP inhibitors in ovarian cancer: evidence for maintenance and treatment strategies. Chinese Clinical Oncology, 9(4), 51. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Acanthicifoline. PubChem. [Link]

  • Shen, Y., et al. (2020). PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response. eLife, 9, e60637. [Link]

Sources

Application Notes and Protocols for Fluorescent Labeling of 4-Iodo-2,7-naphthyridin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the 2,7-Naphthyridinone Scaffold

The 2,7-naphthyridin-1(2H)-one core is a privileged heterocyclic scaffold, increasingly recognized in medicinal chemistry and drug discovery for its diverse biological activities. Derivatives have shown potential as kinase inhibitors and antimicrobial agents. The strategic introduction of a fluorescent reporter group onto this scaffold transforms it into a powerful tool for biological research, enabling high-resolution imaging, target engagement studies, and elucidation of mechanisms of action.

This guide provides a comprehensive overview and detailed protocols for the fluorescent labeling of "4-Iodo-2,7-naphthyridin-1(2H)-one," a key intermediate primed for functionalization. The presence of the iodine atom at the C4-position offers a versatile handle for modern palladium-catalyzed cross-coupling reactions, allowing for the direct and efficient installation of a wide array of fluorophores.

We will explore three robust and widely applicable labeling strategies:

  • Suzuki-Miyaura Cross-Coupling: A versatile method for forming carbon-carbon bonds by coupling the iodo-naphthyridinone with a fluorophore-functionalized boronic acid or ester.

  • Sonogashira Cross-Coupling: An efficient reaction for creating a rigid, conjugated linkage between the naphthyridinone core and a terminal alkyne-bearing fluorophore.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": A highly efficient and bioorthogonal reaction for conjugating an alkyne-modified naphthyridinone with an azide-functionalized fluorophore.

These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to synthesize novel fluorescent probes based on the 2,7-naphthyridinone scaffold.

Core Principles and Strategic Considerations

The choice of labeling strategy and fluorophore depends on the intended application. Key considerations include the desired photophysical properties (e.g., brightness, photostability, and spectral properties), the chemical stability of the final conjugate, and the potential steric and electronic impact of the fluorophore on the biological activity of the naphthyridinone core.

Palladium-catalyzed cross-coupling reactions are central to the functionalization of the 4-iodo-2,7-naphthyridinone scaffold. These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The efficiency and success of these couplings are highly dependent on the choice of catalyst, ligand, base, and solvent.

Visualization of Labeling Workflows

G cluster_0 Starting Material cluster_1 Labeling Strategies cluster_2 Labeled Product start This compound suzuki Suzuki-Miyaura Coupling (Fluorophore-B(OH)2) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Fluorophore-C≡CH) start->sonogashira Pd/Cu Catalysts, Base click CuAAC Click Chemistry (Fluorophore-N3) start->click Sonogashira to install alkyne, then Cu(I) catalyst product Fluorescently Labeled 2,7-Naphthyridinone suzuki->product sonogashira->product click->product

Caption: General workflows for fluorescent labeling.

Photophysical Properties of Selected Fluorophores

The selection of a suitable fluorophore is critical for the success of any fluorescence-based assay. The following table summarizes the key photophysical properties of a selection of commercially available fluorophores that can be functionalized for use in the described coupling reactions.

Fluorophore ClassExampleExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Notes
Coumarin 7-Amino-4-methylcoumarin (AMC)3504500.63100Bright blue fluorescence, sensitive to environment.[1]
Fluorescein Fluorescein isothiocyanate (FITC)4955180.9523Very bright, but pH sensitive and prone to photobleaching.[2]
Rhodamine Tetramethylrhodamine (TMR)5555800.4525Photostable and bright, less pH sensitive than fluorescein.
BODIPY BODIPY FL505513>0.908Sharp emission spectra, high quantum yield, insensitive to pH.
Cyanine Cy35505700.1520Bright and photostable, commonly used in biological imaging.[2]
Cyanine Cy56506700.2820Far-red emission, good for reducing background fluorescence in biological samples.[2]
Alexa Fluor Alexa Fluor 4884945170.9223Photostable and bright alternative to fluorescein.[2]
Alexa Fluor Alexa Fluor 6476506680.3318Bright and photostable far-red dye.

Experimental Protocols

Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Palladium catalysts are toxic and should be handled with care. Strong bases like sodium tert-butoxide are corrosive.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with a fluorophore-functionalized boronic acid. The conditions are adapted from established procedures for the Suzuki-Miyaura coupling of nitrogen-rich heterocycles.[3]

G reagents Reagents: - this compound - Fluorophore-Boronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) setup Reaction Setup: - Combine reagents in a Schlenk flask - Degas with Argon/Nitrogen reagents->setup reaction Reaction: - Heat at 80-100 °C - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Cool and dilute with EtOAc - Filter through Celite - Aqueous wash reaction->workup purification Purification: - Flash column chromatography - or Reverse-phase HPLC workup->purification

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • This compound (1.0 equiv)

  • Fluorophore-boronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Argon or Nitrogen gas supply

  • Schlenk flask and condenser

Procedure:

  • To a dry Schlenk flask, add this compound, the fluorophore-boronic acid, and the base.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography or reverse-phase HPLC.

Protocol 2: Sonogashira Cross-Coupling

This protocol details the coupling of this compound with a terminal alkyne-functionalized fluorophore. The use of a copper(I) co-catalyst is standard for this reaction.

G reagents Reagents: - this compound - Alkyne-Fluorophore - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - Cu(I) source (e.g., CuI) - Base (e.g., Et3N) - Solvent (e.g., THF/DMF) setup Reaction Setup: - Combine reagents in a Schlenk flask - Degas with Argon/Nitrogen reagents->setup reaction Reaction: - Stir at RT to 60 °C - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Dilute with solvent - Filter through Celite - Aqueous wash reaction->workup purification Purification: - Flash column chromatography - or Reverse-phase HPLC workup->purification

Caption: Sonogashira coupling workflow.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne-fluorophore (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or a mixture)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne-fluorophore to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Stir the reaction at room temperature or heat to 40-60 °C. The reaction is often complete within a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent and filter through Celite.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Two-Step Labeling via CuAAC "Click Chemistry"

This advanced protocol involves a two-step process: first, a Sonogashira coupling to install a terminal alkyne handle onto the naphthyridinone core, followed by a Cu(I)-catalyzed cycloaddition with an azide-functionalized fluorophore. This method is highly efficient and bioorthogonal.[4][5]

Step 1: Synthesis of 4-Ethynyl-2,7-naphthyridin-1(2H)-one

  • Follow the Sonogashira coupling protocol above, using a protected alkyne such as ethynyltrimethylsilane (TMS-acetylene).

  • After purification of the TMS-protected product, deprotection is achieved by treatment with a mild base (e.g., K₂CO₃ in methanol) or a fluoride source (e.g., TBAF in THF) to yield the terminal alkyne.

Step 2: CuAAC "Click" Reaction

G reagents Reagents: - 4-Ethynyl-naphthyridinone - Azide-Fluorophore - Cu(I) source (e.g., CuSO4/Na-Ascorbate) - Solvent (e.g., tBuOH/H2O) setup Reaction Setup: - Dissolve alkyne and azide - Add Cu(I) source reagents->setup reaction Reaction: - Stir at RT - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Dilute with solvent - Aqueous wash reaction->workup purification Purification: - Flash column chromatography - or Reverse-phase HPLC workup->purification

Caption: CuAAC "Click Chemistry" workflow.

Materials:

  • 4-Ethynyl-2,7-naphthyridin-1(2H)-one (1.0 equiv)

  • Azide-functionalized fluorophore (1.05-1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5-10 mol%)

  • Sodium ascorbate (15-30 mol%)

  • Solvent (e.g., a mixture of t-butanol and water, 1:1 v/v)

Procedure:

  • In a vial, dissolve 4-Ethynyl-2,7-naphthyridin-1(2H)-one and the azide-fluorophore in the t-butanol/water solvent mixture.

  • In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. A color change is often observed.

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Purification and Characterization

Purification:

  • Flash Column Chromatography: For less polar compounds, silica gel is a suitable stationary phase. Elution is typically performed with a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Reverse-Phase HPLC: For more polar or water-soluble derivatives, reverse-phase HPLC using a C18 column is the method of choice.[6][7] A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[8] During purification, it is crucial to protect the fluorescent compounds from excessive light exposure to prevent photobleaching.

Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Upon successful coupling, characteristic shifts in the aromatic region of the naphthyridinone core are expected. The appearance of signals corresponding to the fluorophore moiety confirms the formation of the desired product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized fluorescent derivative, providing definitive evidence of its elemental composition.

  • UV-Visible and Fluorescence Spectroscopy: These techniques are used to determine the photophysical properties of the final compound. The absorption (excitation) and emission spectra are recorded, and the quantum yield and Stokes shift are calculated to assess the performance of the fluorescent probe.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalystUse a fresh batch of catalyst; consider a pre-catalyst activation step.
Poorly soluble reagentsChange the solvent system or increase the reaction temperature.
Inefficient baseFor Suzuki coupling, try a stronger base like K₃PO₄. For Sonogashira, ensure the amine base is dry.
Formation of side products (e.g., homocoupling) Oxygen in the reactionEnsure thorough degassing of solvents and use of an inert atmosphere.
Incorrect catalyst/ligand ratioOptimize the stoichiometry of the reaction components.
Difficulty in purification Product streaking on silica gelAdd a small amount of triethylamine to the eluent to suppress amine-silica interactions.
Poor separation from starting materialsSwitch to reverse-phase HPLC for better resolution of polar compounds.
Low fluorescence of the final product QuenchingThe naphthyridinone core may be quenching the fluorophore. Consider a longer linker between the two moieties.
DegradationProtect the compound from light during reaction, work-up, and storage.

Conclusion

The this compound scaffold is a highly valuable starting material for the synthesis of novel fluorescent probes. By leveraging the power and versatility of palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings, as well as the efficiency of CuAAC click chemistry, researchers can readily attach a diverse range of fluorophores to this privileged core. The detailed protocols and guidelines presented in this document provide a solid foundation for the successful design, synthesis, and characterization of these important research tools, paving the way for new discoveries in chemical biology and drug development.

References

  • An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. Available at: [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available at: [Link]

  • Common Commercially Available Fluorophores and Their Properties. ResearchGate. Available at: [Link]

  • High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing. Available at: [Link]

  • Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. PMC - NIH. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. Available at: [Link]

  • The Sonogashira Coupling. Available at: [Link]

  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Reversed-Phase Flash Purification. Biotage. Available at: [Link]

  • CLICK-labeling of cellular metabolites. Jena Bioscience. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]

  • Azide conjugates - for Click chemistry. Interchim. Available at: [Link]

  • Click chemistry for labeling and detection of biomolecules. ResearchGate. Available at: [Link]

  • Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. Journal of the American Chemical Society. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. Available at: [Link]

  • A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers. Available at: [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Available at: [Link]

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of 4-Iodo-2,7-naphthyridin-1(2H)-one Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,7-naphthyridin-1(2H)-one core is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive molecules targeting critical enzyme classes.[1][2][3] Derivatives have demonstrated potent inhibitory activity against protein kinases and other ATP-dependent enzymes, making libraries based on this scaffold a valuable resource for drug discovery.[1][4] This guide focuses on the "4-Iodo-2,7-naphthyridin-1(2H)-one" variant, where the iodine atom serves a dual purpose: it can act as a key pharmacophoric element for halogen bonding interactions with a target protein and provides a versatile synthetic handle for rapid library diversification via cross-coupling chemistries. This document provides a comprehensive, experience-driven guide to designing and executing high-throughput screening (HTS) campaigns for compound libraries built around this promising scaffold. We will detail robust biochemical, biophysical, and cell-based assay protocols, emphasizing the rationale behind methodological choices to ensure the generation of high-quality, actionable data for researchers in drug development.

Strategic Foundation: Target Hypotheses and Assay Selection

The structural resemblance of the 2,7-naphthyridinone core to the hinge-binding motifs of many known kinase inhibitors makes protein kinases a primary and logical target class for screening.[1][5] Indeed, derivatives have been successfully developed as potent MET kinase inhibitors.[1] Furthermore, the scaffold's aromatic, planar structure with hydrogen bond donors and acceptors is also well-suited for targeting the nicotinamide-binding pocket of enzymes like Poly (ADP-ribose) polymerase (PARP), a key player in DNA damage repair.[6][7]

Given these primary hypotheses, an effective HTS strategy should employ a multi-pronged approach, utilizing orthogonal assays to build confidence in initial hits and eliminate artifacts. Our recommended screening funnel prioritizes robust, miniaturizable biochemical assays for primary screening, followed by biophysical and cell-based assays for hit validation and characterization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Hit Validation & Characterization Compound_Library This compound Library (10 µM Single-Point) Primary_Assay Biochemical HTS (e.g., TR-FRET Kinase Assay or PARP Fluorescence Assay) Compound_Library->Primary_Assay Hit_Confirmation Hit Confirmation (Re-test in Primary Assay) Primary_Assay->Hit_Confirmation Identify Primary Hits Dose_Response Dose-Response Curve (IC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., FP Binding Assay) Dose_Response->Orthogonal_Assay Cell_Assay Cell-Based Target Engagement & Phenotypic Assays Orthogonal_Assay->Cell_Assay SAR_Expansion Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR_Expansion Lead_Opt Lead Optimization SAR_Expansion->Lead_Opt Validated Hits

Caption: Integrated HTS workflow for a 2,7-naphthyridinone library.

Biochemical Assays: Probing Enzymatic Activity

Biochemical assays directly measure the catalytic activity of a purified enzyme and are the workhorses of primary HTS campaigns due to their robustness and scalability.[8]

LanthaScreen™ TR-FRET Kinase Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool for kinase screening, offering a homogeneous format with high sensitivity and reduced interference from library compounds.[9]

Principle of Operation: This assay measures the phosphorylation of a fluorescently labeled peptide or protein substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and the substrate's fluorophore (acceptor) into close proximity. Excitation of the terbium donor leads to energy transfer to the acceptor, resulting in a high TR-FRET signal. Inhibitors prevent substrate phosphorylation, leading to a loss of signal.

TR_FRET_Principle cluster_0 cluster_1 Kinase_Active Active Kinase + ATP Substrate_Phos Fluorescein-Substrate-P Kinase_Active->Substrate_Phos Phosphorylation Substrate_Unphos Fluorescein-Substrate FRET_Complex Tb-Antibody Fluorescein-Substrate-P Antibody Tb-Antibody FRET_Complex:f0->FRET_Complex:f1 FRET Kinase_Inactive Inactive Kinase + Inhibitor Substrate_Unphos2 Fluorescein-Substrate Kinase_Inactive->Substrate_Unphos2 No Phosphorylation Antibody2 Tb-Antibody

Caption: Principle of the TR-FRET kinase inhibition assay.

Protocol: TR-FRET Kinase Assay (384-well format)

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Plates: Serially dilute compounds from the this compound library in 100% DMSO. Then, dilute to an intermediate concentration in Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Enzyme/Substrate Mix: Prepare a 2X kinase/fluorescent substrate solution in Kinase Buffer. The optimal concentrations must be determined empirically but are typically in the low nM range for the kinase and at the Km concentration for the substrate.

    • ATP Solution: Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at the apparent Km for ATP for the specific kinase.

    • Detection Mix: Prepare a 1X "Stop and Detect" solution containing EDTA (to stop the kinase reaction) and the terbium-labeled phospho-specific antibody at the manufacturer's recommended concentration.

  • Assay Procedure:

    • Add 5 µL of the compound solution (or DMSO for controls) to the wells of a low-volume 384-well assay plate.

    • Add 5 µL of the 2X Enzyme/Substrate Mix to all wells.

    • Initiate the reaction by adding 5 µL of the 2X ATP Solution.

    • Incubate the plate at room temperature for 60-90 minutes (or as optimized).

    • Stop the reaction by adding 15 µL of the Detection Mix.

    • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar, EnVision), measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize data using high (DMSO only) and low (no enzyme) controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_low) / (Ratio_high - Ratio_low))

    • For dose-response plates, plot % Inhibition vs. log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC₅₀.

Parameter Typical Value Comment
Final Volume30 µLMiniaturizable to lower volumes.
Kinase Conc.0.1 - 5 nMDetermined empirically.
Substrate Conc.At KmEnsures sensitivity to competitive inhibitors.
ATP Conc.At KmBalances signal window and inhibitor potency.
Z'-factor> 0.6A Z' > 0.5 indicates an excellent assay.
Homogeneous Fluorescence Assay for PARP-1 Inhibition

This type of assay is ideal for HTS as it involves a simple add-and-read format.[6] It relies on coupling the consumption of NAD⁺ by PARP-1 to a fluorescent reporter system.

Principle of Operation: PARP-1 activity consumes NAD⁺. In the presence of a PARP inhibitor, NAD⁺ levels remain high. This remaining NAD⁺ can be used in a coupled enzymatic reaction. For example, a cycling assay involving alcohol dehydrogenase and diaphorase can use NAD⁺ to generate a highly fluorescent molecule like resorufin.[6] Therefore, the presence of a potent inhibitor results in a high fluorescence signal.

Protocol: PARP-1 Fluorescence Assay (384-well format)

  • Reagent Preparation:

    • PARP Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT.

    • Reaction Mix (2X): In PARP Buffer, combine activated DNA (e.g., sonicated calf thymus DNA), recombinant PARP-1 enzyme, and NAD⁺.

    • Compound Plates: Prepare as described in section 2.1.

    • Detection Reagent: Prepare a mix containing the cycling enzymes (alcohol dehydrogenase, diaphorase), ethanol, and the fluorogenic substrate (e.g., resazurin).

  • Assay Procedure:

    • Add 10 µL of compound solution/controls to the assay plate.

    • Add 10 µL of the 2X PARP Reaction Mix to all wells.

    • Incubate for 60 minutes at room temperature.

    • Add 20 µL of the Detection Reagent to all wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Read the fluorescence intensity (e.g., Ex/Em = 560/590 nm for resorufin).

  • Data Analysis:

    • In this assay, inhibitors increase the signal.

    • Normalize data using high (potent known inhibitor, e.g., Olaparib) and low (DMSO only) controls: % Activity = 100 * (Signal_sample - Signal_low) / (Signal_high - Signal_low)

    • Calculate IC₅₀ values from dose-response curves as previously described.

Biophysical Assays: Quantifying Direct Target Binding

Biophysical assays measure the direct interaction between a compound and its target protein, providing an essential orthogonal validation of hits from activity-based screens. They are less susceptible to artifacts like assay interference and can identify non-competitive binders.

Fluorescence Polarization (FP) Competition Assay

FP is a robust, homogeneous technique used to monitor molecular interactions in solution, making it highly suitable for HTS.[10][11][12]

Principle of Operation: The assay measures the change in the rotational speed of a small fluorescent molecule (a "tracer" or "probe") upon binding to a much larger protein.[13] When excited with polarized light, the small, free tracer tumbles rapidly, emitting depolarized light (low FP signal). When bound to the protein, the complex tumbles much more slowly, and the emitted light remains polarized (high FP signal).[11][13] Library compounds that bind to the same site as the tracer will compete for binding, displacing the tracer and causing a decrease in the FP signal.

FP_Principle cluster_0 cluster_1 Protein_Bound Target Protein Tracer_Bound Fluorescent Tracer Protein_Bound->Tracer_Bound Binding FP_High Slow Tumbling High FP Signal Protein_Bound->FP_High Protein_Free Target Protein Inhibitor Library Compound Protein_Free->Inhibitor Binding Tracer_Free Fluorescent Tracer FP_Low Fast Tumbling Low FP Signal Tracer_Free->FP_Low

Caption: Principle of the Fluorescence Polarization (FP) competition assay.

Protocol: FP Competition Assay (384-well format)

Part A: Assay Development (Pre-Screening)

  • Tracer Selection: A suitable fluorescent tracer is required. This may be a known ligand of the target labeled with a fluorophore (e.g., fluorescein, TAMRA) or a tool compound identified from the literature.

  • Saturation Binding: Determine the dissociation constant (Kd) of the tracer for the target protein. Titrate the protein against a fixed concentration of the tracer (e.g., 1-5 nM) and measure the FP signal. Plot the signal vs. [Protein] to determine the Kd and the optimal protein concentration for the competition assay (typically the concentration that gives ~80% of the maximum signal).

Part B: HTS Protocol

  • Reagent Preparation:

    • FP Buffer: e.g., PBS with 0.01% Tween-20.

    • Protein/Tracer Mix (2X): Prepare a solution in FP buffer containing the target protein (at 2x the final concentration determined in Part A) and the fluorescent tracer (at 2x the final concentration).

    • Compound Plates: Prepare as described in section 2.1.

  • Assay Procedure:

    • Add 10 µL of the compound solution/controls to a black, low-volume 384-well plate.

    • Add 10 µL of the 2X Protein/Tracer Mix to all wells.

    • Mix gently (e.g., orbital shaker for 1 min).

    • Incubate at room temperature for 30-60 minutes, protected from light, to reach binding equilibrium.

    • Read the plate on an FP-capable reader, measuring parallel (I∥) and perpendicular (I⊥) fluorescence intensity.

  • Data Analysis:

    • The reader software calculates the FP value (in millipolarization, mP) for each well: mP = 1000 * (I∥ - G * I⊥) / (I∥ + G * I⊥) (where G is the instrument-specific G-factor).

    • Normalize data using high (tracer + protein, no inhibitor) and low (tracer only) controls.

    • Calculate IC₅₀ values from dose-response curves. These can be converted to Ki values using the Cheng-Prusoff equation if the tracer's Kd is known.

Cell-Based Assays: Assessing Physiological Activity

Cell-based assays are critical for validating hits from biochemical screens. They provide data on compound cell permeability, target engagement in a native environment, and potential cytotoxicity, offering a more accurate prediction of in-vivo behavior.[8][14][15]

Target Engagement: Phospho-Protein HTRF Assay

This assay measures the phosphorylation of a downstream substrate of the target kinase within the cell, providing direct evidence that a compound is engaging its intended target and inhibiting the signaling pathway.

Protocol: pERK1/2 HTRF Assay (for MEK Kinase Inhibitors)

  • Cell Culture:

    • Seed a relevant cell line (e.g., HeLa, A549) in a 384-well cell culture plate and grow to ~90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal pathway activation.

  • Assay Procedure:

    • Pre-treat cells with serially diluted library compounds for 1-2 hours.

    • Stimulate the pathway with an appropriate agonist (e.g., EGF or PMA to activate the MAPK/ERK pathway) for 15-30 minutes. Include unstimulated controls.

    • Aspirate the media and lyse the cells directly in the well by adding 20 µL of the HTRF lysis buffer.

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Transfer 15 µL of lysate to a new low-volume 384-well assay plate.

    • Add 5 µL of the HTRF antibody detection mix (containing a terbium-labeled total-ERK antibody and a d2-labeled phospho-ERK antibody).

    • Incubate overnight at 4°C or for 4 hours at room temperature.

    • Read the plate on a TR-FRET/HTRF enabled reader.

  • Data Analysis:

    • Calculate the HTRF ratio and normalize the data to stimulated (high control) and unstimulated (low control) wells.

    • Determine the IC₅₀ value, which represents the concentration required to inhibit 50% of the stimulated pathway signal.

Conclusion and Best Practices

Screening a focused library, such as one based on the this compound scaffold, requires a thoughtful, multi-assay strategy to maximize the probability of success.

  • Trustworthiness through Orthogonality: A compound identified as a hit in a primary biochemical activity assay (e.g., TR-FRET) must be validated in an orthogonal format, such as a direct binding assay (e.g., FP), to be considered a high-quality lead. This approach minimizes the risk of advancing artifacts.

  • The Cellular Context is Key: Confirmation of activity in a relevant cell-based target engagement assay is non-negotiable. This step provides crucial information on cell permeability and on-target activity in a physiological setting.

  • Data Quality is Paramount: Rigorous adherence to QC metrics is essential. Assays should consistently achieve a Z'-factor > 0.5 to ensure that hits can be reliably distinguished from experimental noise.

By employing the integrated workflow and detailed protocols described in this guide, researchers can effectively screen this compound libraries to identify and validate potent and selective inhibitors for a range of compelling drug targets.

References

  • Woodgate, S., George, J., & Jacobson, M. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research, 68(9_Supplement), 851. [Link]

  • Xing, G., & Li, Z. (2020). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 2053, 135-144. [Link]

  • K-I, T., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 46-55. [Link]

  • Pikkarainen, S., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Scientific Reports, 14(1), 3875. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]

  • Pikkarainen, S., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. ResearchGate. [Link]

  • Krejčová, G., et al. (2022). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. International Journal of Molecular Sciences, 23(24), 15610. [Link]

  • Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Pharmaceuticals, 5(4), 324-343. [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved December 31, 2025, from [Link]

  • Zang, R., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 93(2), 143-159. [Link]

  • Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved December 31, 2025, from [Link]

  • Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Retrieved December 31, 2025, from [Link]

  • Pikkarainen, S., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. ResearchGate. [Link]

  • Chen, S., et al. (2005). Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease. Antiviral Research, 67(3), 177-184. [Link]

  • Wyler, M. R., et al. (2007). Cell-Based Assays to Probe the ERK MAP Kinase Pathway in Endothelial Cells. Cell-Based Assays for High-Throughput Screening, 39-54. [Link]

  • Brown, S., et al. (2011). TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors. Journal of Biomolecular Screening, 16(9), 1114-1123. [Link]

  • Johansen, L. D., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. [Link]

  • An, F., & Horvath, D. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology, 1263, 1-17. [Link]

  • G. C., S., et al. (2024). A high-throughput approach to identify BRCA1-downregulating compounds to enhance PARP inhibitor sensitivity. iScience, 27(7), 110180. [Link]

  • Mo, J., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Luminescence, 31(4), 896-904. [Link]

  • Das, A., et al. (2020). Development of FRET-based high-throughput screening for viral RNase III inhibitors. Molecular Plant Pathology, 21(5), 706-718. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved December 31, 2025, from [Link]

  • Cui, J., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714. [Link]

  • Mathew, M., et al. (2016). High-throughput compatible FRET based assay to identify small molecule inhibitors of AMSH deubiquitinase activity. Journal of Visualized Experiments, (115). [Link]

  • Wujec, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(21), 15814. [Link]

  • Chemspace. (n.d.). Protein Kinases Targeted Libraries. Retrieved December 31, 2025, from [Link]

  • Umeda, I., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345. [Link]

  • Penman, M., et al. (2015). Screening a protein kinase inhibitor library against Plasmodium falciparum. Malaria Journal, 14, 21. [Link]

  • ResearchGate. (2008). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. [Link]

  • Wujec, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. R Discovery. [Link]

  • Pan, F., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4434. [Link]

  • Pan, F., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4434. [Link]

  • National Center for Biotechnology Information. (n.d.). Acanthicifoline. PubChem. Retrieved December 31, 2025, from [Link]

  • Patterson, S., et al. (2013). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 56(11), 4478-4493. [Link]

Sources

The Strategic Application of 4-Iodo-2,7-naphthyridin-1(2H)-one for the Development of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,7-naphthyridin-1(2H)-one scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential for the development of targeted therapies, particularly in oncology.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a key intermediate, 4-Iodo-2,7-naphthyridin-1(2H)-one , in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its design, provide detailed, field-proven protocols for its synthesis and subsequent derivatization via palladium-catalyzed cross-coupling reactions, and explore its application in targeting critical oncogenic signaling pathways.

Introduction: The 2,7-Naphthyridinone Core - A Scaffold of Promise

The search for novel heterocyclic scaffolds that can effectively modulate the activity of protein kinases is a central theme in contemporary drug discovery. The 2,7-naphthyridinone core has been identified as a highly promising scaffold for developing inhibitors against a range of therapeutically relevant kinases, including MET, AXL, c-Kit, and VEGFR-2.[1][2][3][4] Its rigid, planar structure provides a robust framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with the ATP-binding sites of these enzymes.

The strategic introduction of an iodine atom at the 4-position of the 2,7-naphthyridin-1(2H)-one ring system creates a versatile chemical handle. This iodo-derivative serves as a pivotal building block for library synthesis, allowing for the systematic exploration of the chemical space around the core scaffold through a variety of well-established carbon-carbon and carbon-nitrogen bond-forming reactions.

Synthetic Strategy and Protocols

A robust and reproducible synthetic route to this compound is paramount for its successful application in drug discovery programs. While a direct, one-pot synthesis is not extensively documented, a reliable multi-step sequence can be proposed based on established methodologies for the synthesis and halogenation of naphthyridinone systems.

Proposed Synthesis of this compound

The following protocol is a proposed synthetic route, drawing upon established procedures for the synthesis of related naphthyridinone cores and subsequent halogenation reactions. Each step should be optimized for scale and specific laboratory conditions.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 2,7-Naphthyridin-1(2H)-one cluster_1 Step 2: Iodination start Commercially available starting materials step1 Formation of Pyridine Precursor start->step1 Multi-step synthesis step2 Cyclization to 2,7-Naphthyridinone Core step1->step2 e.g., Friedländer annulation step3 2,7-Naphthyridin-1(2H)-one step4 Iodination Reaction step3->step4 e.g., NIS, I2/HIO3 product This compound step4->product

Caption: Proposed two-stage synthesis of the target iodo-scaffold.

Protocol 1: Synthesis of this compound

  • Part A: Synthesis of 2,7-Naphthyridin-1(2H)-one (Precursor)

    • This precursor can be synthesized via several reported methods. One common approach involves the condensation of a substituted 3-aminopyridine with a suitable three-carbon synthon. For a detailed, adaptable procedure, researchers are encouraged to consult literature precedents on the synthesis of substituted 2,7-naphthyridinones.

  • Part B: Iodination of the 2,7-Naphthyridin-1(2H)-one Core

    • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,7-naphthyridin-1(2H)-one (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Reagent Addition: To the stirred solution, add an iodinating agent. N-Iodosuccinimide (NIS) (1.1-1.5 eq) is a common choice for its mild and selective nature. Alternatively, a combination of molecular iodine (I₂) and an oxidizing agent like periodic acid (HIO₃) can be employed.

    • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature will depend on the chosen solvent and the reactivity of the substrate.

    • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess iodine. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application in Targeted Therapy: Derivatization via Cross-Coupling Reactions

The true utility of this compound lies in its versatility as a substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a diverse array of substituents at the 4-position, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory potency and selectivity.

Workflow for Derivatization of the 4-Iodo-2,7-naphthyridinone Scaffold

G cluster_0 Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (Ar-B(OH)2) start->suzuki Pd catalyst, base buchwald Buchwald-Hartwig Amination (R2NH) start->buchwald Pd catalyst, base, ligand sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu catalyst, base product Library of Kinase Inhibitor Candidates suzuki->product buchwald->product sonogashira->product

Caption: Diversification of the core scaffold via key cross-coupling reactions.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups that can interact with specific residues in the kinase active site.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Seal the vessel and heat the mixture with stirring. Conventional heating at 80-120 °C or microwave irradiation can be employed to accelerate the reaction.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the residue by flash column chromatography to yield the desired 4-aryl-2,7-naphthyridin-1(2H)-one derivative.

Buchwald-Hartwig Amination: Installation of Amino Substituents

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, enabling the introduction of primary and secondary amines. This is particularly relevant for creating derivatives that can form crucial hydrogen bond interactions within the kinase hinge region.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand; 2-10 mol%), and a strong, non-nucleophilic base such as NaOtBu, KOtBu, or Cs₂CO₃ (1.5-2.5 eq).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, 1,4-dioxane, or THF.

  • Reaction Conditions: Seal the tube and heat the mixture with vigorous stirring at 80-110 °C until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify by flash column chromatography.

Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling allows for the introduction of alkyne functionalities, which can serve as rigid linkers to other pharmacophoric groups or as precursors for further transformations.

Protocol 4: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) co-catalyst like CuI (1-10 mol%), and the terminal alkyne (1.2-2.0 eq).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPEA), which also serves as the reaction base. Anhydrous THF or DMF can be used as a co-solvent.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the 4-alkynyl-2,7-naphthyridin-1(2H)-one derivative.

Targeting Key Oncogenic Signaling Pathways

Derivatives of the 2,7-naphthyridinone scaffold have shown remarkable efficacy in inhibiting key receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. Understanding the signaling pathways governed by these kinases is crucial for rational drug design and the interpretation of biological data.

The MET and AXL Signaling Pathways

The MET and AXL RTKs are key drivers of cell proliferation, survival, migration, and invasion. Their aberrant activation is implicated in tumor progression and drug resistance.

Simplified MET and AXL Signaling Cascades

G cluster_0 MET Pathway cluster_1 AXL Pathway HGF HGF MET MET Receptor HGF->MET binds PI3K_AKT_MET PI3K/AKT Pathway MET->PI3K_AKT_MET RAS_MAPK_MET RAS/MAPK Pathway MET->RAS_MAPK_MET a Survival PI3K_AKT_MET->a b Proliferation PI3K_AKT_MET->b c Migration RAS_MAPK_MET->c d Invasion RAS_MAPK_MET->d Gas6 Gas6 AXL AXL Receptor Gas6->AXL binds PI3K_AKT_AXL PI3K/AKT Pathway AXL->PI3K_AKT_AXL STAT_AXL JAK/STAT Pathway AXL->STAT_AXL e Drug Resistance PI3K_AKT_AXL->e f Survival PI3K_AKT_AXL->f g Anti-apoptosis STAT_AXL->g

Caption: Overview of MET and AXL signaling leading to oncogenic outcomes.

The c-Kit and VEGFR-2 Signaling Pathways

c-Kit and VEGFR-2 are critical RTKs involved in cell differentiation, proliferation, and angiogenesis. Their dysregulation is a hallmark of various cancers.

Simplified c-Kit and VEGFR-2 Signaling Cascades

G cluster_0 c-Kit Pathway cluster_1 VEGFR-2 Pathway SCF SCF cKit c-Kit Receptor SCF->cKit binds PI3K_AKT_cKit PI3K/AKT Pathway cKit->PI3K_AKT_cKit RAS_MAPK_cKit RAS/MAPK Pathway cKit->RAS_MAPK_cKit a Survival PI3K_AKT_cKit->a b Proliferation RAS_MAPK_cKit->b c Differentiation RAS_MAPK_cKit->c VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC PI3K_AKT_VEGFR2 PI3K/AKT Pathway VEGFR2->PI3K_AKT_VEGFR2 d Proliferation PLCg_PKC->d e Survival PI3K_AKT_VEGFR2->e f Permeability PI3K_AKT_VEGFR2->f g Angiogenesis d->g f->g

Caption: Overview of c-Kit and VEGFR-2 signaling in cell proliferation and angiogenesis.

Data Presentation: Representative Biological Activity

The derivatization of the 2,7-naphthyridinone scaffold has yielded compounds with potent inhibitory activity against several key kinases. The following table summarizes representative IC₅₀ values for published derivatives, showcasing the therapeutic potential of this chemical class.

Compound IDTarget KinaseIC₅₀ (nM)Cell Line (if applicable)Reference
9k c-Kit8.5-[4]
10l VEGFR-256.5-[4]
10r VEGFR-231.7-[4]
13f METNot specified, potentU-87 MG, HT-29 (in vivo)[1]

Conclusion

This compound is a strategically designed and highly versatile building block for the development of targeted kinase inhibitors. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The true power of this intermediate is realized in its application in robust and high-throughput cross-coupling methodologies, which enable the rapid generation of diverse chemical libraries. The demonstrated potency of 2,7-naphthyridinone derivatives against key oncogenic kinases such as MET, AXL, c-Kit, and VEGFR-2 underscores the immense potential of this scaffold in modern drug discovery. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively leverage this compound in their quest for novel and effective targeted therapies.

References

  • Sun, H., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714. [Link]

  • Sun, H., et al. (2020). Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor. Molecules, 25(18), 4229. [Link]

  • Sun, H., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(23), 4368. [Link]

  • Barbu, E., & Cuiban, F. (2001). Halogenation and dehalogenation of the 2,7-naphthyridine ring. Revue Roumaine de Chimie, 46(10), 1139-1144. [Link]

  • Sun, H., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • An overview of the c-MET signaling pathway. (2011). Therapeutic Advances in Medical Oncology. [Link]

  • A pathway map of AXL receptor-mediated signaling network. (2020). Journal of Cell Communication and Signaling. [Link]

  • The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. (2014). International Journal of Molecular Sciences. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-2,7-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Iodo-2,7-naphthyridin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we ground our recommendations in established chemical principles and field-proven experience.

I. Overview of the Synthesis

The synthesis of this compound is a critical step in the development of various molecular probes and pharmaceutical intermediates. The core of this process involves the regioselective iodination of the 2,7-naphthyridin-1(2H)-one scaffold. This is typically achieved via an electrophilic aromatic substitution. The primary challenge lies in controlling the reaction to favor iodination at the C4 position over other potentially reactive sites on the bicyclic system.

This guide will focus on a common and effective method: direct iodination of the 2,7-naphthyridin-1(2H)-one precursor using N-Iodosuccinimide (NIS).

II. Baseline Experimental Protocol

This protocol represents a standard starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and observations.

Step 1: Synthesis of the Precursor, 2,7-Naphthyridin-1(2H)-one

The synthesis of the naphthyridine core can be accomplished through various cyclization strategies, often starting from pyridine derivatives[1][2]. A common approach involves the condensation of a functionalized pyridine with a suitable partner to form the second ring.

Step 2: Electrophilic Iodination

G cluster_prep Reaction Setup cluster_reaction Iodination cluster_workup Workup & Purification SM 2,7-Naphthyridin-1(2H)-one (1.0 eq) Solvent Dissolve in Anhydrous DMF SM->Solvent NIS Add N-Iodosuccinimide (NIS) (1.1 - 1.2 eq) Solvent->NIS Stir Stir at 25-50 °C (Monitor by TLC/LCMS) NIS->Stir Quench Quench with aq. Na2S2O3 Stir->Quench Extract Extract with EtOAc or DCM Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: General workflow for the iodination of 2,7-naphthyridin-1(2H)-one.

Methodology:

  • In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve 2,7-naphthyridin-1(2H)-one (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Add N-Iodosuccinimide (NIS) (1.1 to 1.2 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at a temperature between 25 °C and 50 °C. The optimal temperature may require screening.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the desired this compound.

III. Troubleshooting Guide

This section addresses common issues encountered during the iodination step.

G cluster_yield Yield Issues cluster_purity Purity & Selectivity Issues start Analyze Crude Reaction (TLC, LC-MS) low_conversion Problem: Low Conversion (High Starting Material) start->low_conversion High SM? multi_spots Problem: Multiple Products (Isomers, Di-iodination) start->multi_spots Multiple Products? cause_reagent Cause: Inactive NIS? Solution: Use fresh, pure NIS. low_conversion->cause_reagent cause_temp Cause: Insufficient Activation? Solution: Increase temp (e.g., to 50°C). Add cat. TFA (0.1 eq). low_conversion->cause_temp cause_regio Cause: Poor Regioselectivity? (e.g., C3/C5 iodination) Solution: Lower temp. Use less activating solvent. multi_spots->cause_regio cause_over Cause: Over-iodination? Solution: Use closer to 1.0 eq NIS. Reduce reaction time. multi_spots->cause_over

Caption: Troubleshooting logic for the iodination reaction.

Q1: My reaction is very slow or shows no conversion of the starting material.

Potential Cause 1: Reagent Quality N-Iodosuccinimide (NIS) can decompose over time, especially if exposed to light or moisture, losing its activity.

  • Solution: Use a fresh bottle of NIS or recrystallize your existing stock. Ensure it has been stored properly in a dark, dry place.

Potential Cause 2: Insufficient Electrophilicity The 2,7-naphthyridin-1(2H)-one ring, while activated by the lactam oxygen, may not be sufficiently nucleophilic for iodination with NIS alone under mild conditions. The reaction often requires an acid catalyst to generate a more potent iodinating species.[3][4]

  • Solution A (Temperature): Gradually increase the reaction temperature in increments (e.g., from 25 °C to 40 °C, then to 50 °C) and monitor the effect on conversion.

  • Solution B (Catalyst): Add a catalytic amount (0.1 equivalents) of an acid such as trifluoroacetic acid (TFA). This can dramatically accelerate the rate of iodination for activated aromatic compounds.[4][5]

Table 1: Effect of Conditions on Reaction Rate

Condition Expected Outcome Rationale
Old NIS, 25 °C Low to no conversion Reagent may be inactive.
Fresh NIS, 25 °C Slow conversion Reaction is feasible but may require activation.
Fresh NIS, 50 °C Moderate to good conversion Increased thermal energy overcomes activation barrier.

| Fresh NIS, 25 °C, 0.1 eq. TFA | Good to excellent conversion | Acid catalysis generates a more powerful electrophile.[4] |

Q2: My LC-MS and/or NMR show a mixture of products. How can I improve selectivity for the C4 position?

Potential Cause: Poor Regioselectivity The electronics of the 2,7-naphthyridin-1(2H)-one ring system can direct iodination to other positions. The pyridone ring is electron-rich, and studies on similar systems show that halogenation can occur at the C3 and C5 positions in addition to the desired C4.[6][7][8][9] The precise outcome is a delicate balance of electronic and steric effects.

  • Solution A (Control Temperature): Electrophilic aromatic substitutions can sometimes show better regioselectivity at lower temperatures. If you are running the reaction at 50 °C, try reducing it to room temperature (even if it requires a longer reaction time or the use of a catalyst).

  • Solution B (Solvent Choice): The solvent can influence selectivity. While DMF is common, you could explore less polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) to potentially alter the reactivity profile of the substrate and iodinating agent.

  • Solution C (Stoichiometry): Ensure you are not using a large excess of NIS. Using closer to 1.05-1.10 equivalents can help minimize side reactions once the starting material is consumed.

Q3: I'm observing a product with a mass corresponding to di-iodination.

Potential Cause: Over-iodination The mono-iodinated product, this compound, is itself an electron-rich heterocycle. It can undergo a second iodination if reaction conditions are too harsh or if the reaction is left for too long after the starting material has been consumed.

  • Solution A (Careful Monitoring): Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly. Do not let it stir for an extended period unnecessarily.

  • Solution B (Reduce Stoichiometry): Reduce the amount of NIS used to be closer to 1.0 equivalent. This will ensure that there is no excess iodinating agent available to react with the product. You may have to accept incomplete conversion of the starting material, which can then be separated during purification.

IV. Frequently Asked Questions (FAQs)

Q: Why is NIS preferred over other iodinating agents like Iodine (I₂)? A: NIS is often easier to handle (a solid), more soluble in organic solvents, and generally provides "milder" reaction conditions compared to molecular iodine, which often requires an activating agent or oxidant (like HIO₃ or HNO₃).[10] This can lead to cleaner reactions with fewer side products.

Q: How do I best purify the final product? A: Silica gel column chromatography is the most common method. The polarity difference between the starting material, the desired 4-iodo product, and other iodo-isomers is usually sufficient for separation. A gradient elution system, for example, starting with 100% DCM and gradually increasing the percentage of methanol (e.g., 0-5% MeOH), is a good starting point. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective if a solid can be obtained.

Q: How should I confirm the regiochemistry of my final product? A: Unambiguous structure determination requires 2D NMR spectroscopy. Specifically, a Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY) is invaluable. Irradiation of the N-H proton at the 2-position should show an NOE correlation to the proton at the C3 position, but not the proton at the C5 position. This, combined with HMBC and HSQC experiments to confirm the carbon framework, will allow you to definitively assign the iodine to the C4 position.

Q: Can I use N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) with this protocol? A: Yes, this general protocol is often adaptable for bromination and chlorination using NBS and NCS, respectively. However, the reactivity and regioselectivity will differ due to the different electrophilicity and size of Br⁺ and Cl⁺. You will need to re-optimize the reaction conditions (temperature, time, catalyst) for each halogen.

V. References

  • Thakur, A., & Guchhait, S. K. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Advances, 5(115), 95133-95137. [Link]

  • Thakur, A., & Guchhait, S. K. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(92), 16553-16556. [Link]

  • Thakur, A., & Guchhait, S. K. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. ResearchGate. [Link]

  • Thakur, A., & Guchhait, S. K. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Europe PMC. [Link]

  • Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-9. [Link]

  • Wang, M. S., et al. (2020). Efficient Arylation of 2,7-Naphthyridin-1(2H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor. ACS Combinatorial Science, 22(9), 457-467. [Link]

  • Various Authors. N-Iodosuccinimide (NIS). ResearchGate. [Link]

  • Wikipedia. (2025). N-Iodosuccinimide. [Link]

  • Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS). [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]

  • CoLab. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. [Link]

Sources

Technical Support Center: Purification of 4-Iodo-2,7-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Iodo-2,7-naphthyridin-1(2H)-one (CAS No. 959558-50-0) is a key heterocyclic building block in medicinal chemistry and drug discovery.[1] Its utility primarily stems from the presence of the iodine atom, which serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] However, the successful synthesis of downstream targets is critically dependent on the purity of this intermediate. Researchers frequently encounter challenges related to its purification due to its polarity, potential for low solubility in standard organic solvents, and the presence of closely-related impurities.

This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to address the common purification challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities can originate from the starting materials, side reactions during iodination, or subsequent degradation. Key species to look out for include:

  • Starting Material: Unreacted 2,7-naphthyridin-1(2H)-one. This is typically more polar than the iodinated product.

  • Des-Iodo Species: The starting material, 2,7-naphthyridin-1(2H)-one, which may persist if the iodination reaction is incomplete.

  • Hydroxy-de-iodination Product (4-Hydroxy-2,7-naphthyridin-1(2H)-one): The iodo group can be susceptible to hydrolysis, especially under basic conditions or on silica gel, replacing the iodine with a hydroxyl group. This impurity is significantly more polar.

  • Homocoupling Dimers: If the synthesis involves a coupling reaction, dimeric byproducts of the starting material may form.[4]

  • Residual Iodinating Reagents: Depending on the synthesis, reagents like N-Iodosuccinimide (NIS) or iodine may be present and need to be quenched and removed.

Q2: What are the key physicochemical properties of this compound relevant to purification?

A2: Understanding the molecule's properties is crucial for designing an effective purification strategy. While experimental data is sparse, we can infer properties based on its structure and related naphthyridinones.[5][6]

PropertyExpected Characteristic & Purification Implication
Molecular Formula C₈H₅IN₂O[1]
Molecular Weight 272.04 g/mol [1]
Polarity High. The naphthyridinone core contains polar amide functionality and nitrogen atoms capable of hydrogen bonding. This dictates the use of polar solvents for chromatography and recrystallization.
Solubility Generally low in non-polar solvents (e.g., hexanes, petroleum ether). Moderate to good solubility in more polar solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), and highly soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). Solubility testing is essential.
Stability The C-I bond can be labile, particularly to light and strong bases. Solutions should be protected from light, and prolonged exposure to basic conditions or highly activated silica gel should be avoided to prevent degradation to the corresponding 4-hydroxy species.[4]
UV Activity The aromatic naphthyridinone core is UV-active, allowing for easy visualization on TLC plates (typically 254 nm).

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for unambiguous purity assessment:

  • ¹H NMR Spectroscopy: Provides structural confirmation and detects proton-bearing impurities. Pay close attention to the aromatic region to identify the presence or absence of the starting material.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for purity assessment. It can separate closely-related impurities and confirm the mass of the desired product (m/z = 273.0 for [M+H]⁺).

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the molecule.[7]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and column chromatography fractions.

Troubleshooting Guide

This section addresses specific experimental problems in a structured format.

ProblemProbable Cause(s)Suggested Solution(s)
My crude product shows poor solubility in common chromatography solvents like EtOAc/Hexane. The compound is highly polar. The presence of highly polar, salt-like impurities can also suppress solubility.1. Use a Stronger Co-solvent: Prepare the sample slurry for column chromatography using a solvent it is sparingly soluble in, like DCM. For the mobile phase, consider using a DCM/Methanol or EtOAc/Methanol gradient. 2. Pre-purification Wash: If inorganic salts are suspected, suspend the crude material in water, sonicate, and filter. Wash the solid with water then a non-polar solvent like diethyl ether to remove non-polar impurities before drying.
I'm observing significant streaking on my TLC plates. The compound may be too polar for the chosen eluent system, leading to strong interaction with the silica plate. The sample may be acidic or basic. Applying too much material to the TLC plate can also cause streaking.1. Increase Eluent Polarity: Add a small percentage (0.5-2%) of methanol or acetic acid to your mobile phase (e.g., 95:5 DCM:MeOH). Acetic acid can help protonate basic nitrogens, leading to sharper spots. 2. Use a Different Stationary Phase: Consider using alumina (neutral or basic) or C18 (reverse-phase) plates for analysis if streaking on silica is persistent.
Two spots are co-eluting or are very close during column chromatography. The impurities are structurally very similar to the product (e.g., starting material). The chosen solvent system lacks sufficient resolving power.1. Optimize the Mobile Phase: Switch to a different solvent system. For polar compounds, DCM/MeOH or Chloroform/Acetone systems often provide different selectivity compared to EtOAc/Hexane. Run the column with a very shallow gradient. 2. Use a High-Performance Silica: Employ a smaller particle size silica gel (e.g., 25-40 µm) for higher resolution. 3. Consider Recrystallization: If a suitable solvent system can be found (e.g., Ethanol, Isopropanol, Acetonitrile), recrystallization can be highly effective at removing small amounts of closely-related impurities.
My final product's NMR shows it is clean, but it develops a colored tint and degrades upon storage. The compound is likely sensitive to light or air (oxidation). The C-I bond can undergo homolytic cleavage to generate radical species that lead to colored decomposition products.1. Store Properly: Store the solid product under an inert atmosphere (Argon or Nitrogen) in an amber vial at low temperatures (-20°C). 2. Remove Trace Metals: Trace palladium from a previous step can catalyze degradation. If suspected, a charcoal treatment or filtration through a pad of Celite® may help.
LC-MS analysis shows a peak with a mass corresponding to the loss of iodine and addition of a hydroxyl group. Hydrolysis of the aryl-iodide bond has occurred. This can happen during aqueous work-ups with base or on the acidic surface of silica gel, especially when using polar solvents like methanol.1. Neutralize Silica Gel: Deactivate the silica gel before use by preparing a slurry with the initial, non-polar eluent containing 0.5-1% triethylamine. 2. Avoid Protic Solvents: If hydrolysis is severe, avoid methanol in your eluent. A gradient of DCM/EtOAc or DCM/Acetone may be preferable. 3. Careful Work-up: Ensure any aqueous basic washes during the work-up are brief and performed at low temperatures.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a robust starting point for purifying gram-scale quantities of the title compound and is adapted from general procedures for similar heterocyclic systems.[7][8]

1. Materials & Setup:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Glass chromatography column

  • TLC plates (Silica gel 60 F₂₅₄)

2. Mobile Phase Selection (TLC Analysis):

  • Objective: Find a solvent system where the product has an Rf value of ~0.2-0.4.

  • Procedure:

    • Dissolve a small amount of crude material in a few drops of DMF or DCM/MeOH.

    • Spot on a TLC plate.

    • Develop the plate in various solvent systems. Good starting points are:

      • System A: 95:5 DCM/MeOH

      • System B: 100% Ethyl Acetate

      • System C: 50:50 Ethyl Acetate/Hexanes

    • Visualize under a UV lamp (254 nm). The product should be well-separated from major impurities.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 100% DCM).

  • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

4. Sample Loading:

  • Dry Loading (Recommended):

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM/MeOH).

    • Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Gently add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Begin eluting with the non-polar starting solvent (e.g., 100% DCM).

  • Gradually increase the polarity by slowly adding the polar co-solvent (e.g., increase MeOH from 0% to 5% over several column volumes).

  • Collect fractions and monitor them by TLC.

  • Combine fractions containing the pure product.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified solid.

  • Dry the solid under high vacuum to remove residual solvents.

Diagram: General Purification & Analysis Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow cluster_prep Preparation & Primary Purification cluster_iso Isolation & Final Polish cluster_analysis Final Analysis Crude Crude Product Sol_Test Solubility & TLC Test Crude->Sol_Test Column Silica Gel Column Chromatography Sol_Test->Column Select Eluent TLC_Fractions TLC Analysis of Fractions Column->TLC_Fractions Pool Pool Pure Fractions TLC_Fractions->Pool Identify Pure Fractions Evap Solvent Evaporation Pool->Evap Recryst Recrystallization (Optional) Evap->Recryst If impurities persist Final_Product Purified Solid Evap->Final_Product If sufficiently pure Recryst->Final_Product Analysis Purity & Identity Confirmation (NMR, LC-MS, HRMS) Final_Product->Analysis

Caption: Workflow for the purification and analysis of this compound.

References

  • Royal Society of Chemistry. (2025).
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Sinfoo Biotech. (n.d.). This compound, (CAS# 959558-50-0). [Link]

  • MDPI. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. (2008). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. [Link]

  • Semantic Scholar. (2021). Preparation of pyrimido[4,5-b][7][9]naphthyridin-4(1H)-one derivatives using a zeolite–nanogold catalyst and their in vitro. [Link]

  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Stanchem. (n.d.). 4-iodo-1, 5, 6, 7-tetrahydro-1, 8-naphthyridine, min 97%, 1 gram. [Link]

  • National Center for Biotechnology Information. (n.d.). Acanthicifoline. PubChem Compound Summary. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. PubChem Compound Summary. [Link]

  • ResearchGate. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Naphthol, 1-iodo-. PubChem Compound Summary. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,8-Naphthyridin-4-OL. PubChem Compound Summary. [Link]

  • ResearchGate. (2012). Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,5-Naphthyridin-4-ol. PubChem Compound Summary. [Link]

Sources

Technical Support Center: Derivatization of 4-Iodo-2,7-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the troubleshooting guide for the synthesis and derivatization of 4-Iodo-2,7-naphthyridin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when modifying this versatile heterocyclic scaffold. The following question-and-answer guide provides in-depth explanations, validated protocols, and mechanistic insights to help you optimize your reactions and achieve your synthetic goals.

General Troubleshooting Workflow

Before diving into specific issues, it's crucial to have a systematic approach to troubleshooting any chemical reaction that fails to provide the expected outcome. The following workflow outlines a logical sequence of steps to diagnose and resolve experimental problems.

G start Reaction Fails (Low Yield / Wrong Product) check_sm 1. Verify Starting Material (Purity, Identity via NMR/MS) start->check_sm sm_ok Starting Material OK? check_sm->sm_ok check_reagents 2. Assess Reagents & Solvents (Anhydrous? Active? Correct Stoichiometry?) reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions 3. Review Reaction Conditions (Temp, Atmosphere, Time) conditions_ok Conditions OK? check_conditions->conditions_ok analyze_crude 4. Analyze Crude Mixture (LCMS, Crude NMR) product_found Desired Product in Crude? analyze_crude->product_found sm_ok->check_reagents Yes fix_sm Purify or Resynthesize Starting Material sm_ok->fix_sm No reagents_ok->check_conditions Yes fix_reagents Use Fresh/Purified Reagents & Solvents reagents_ok->fix_reagents No conditions_ok->analyze_crude Yes fix_conditions Optimize Conditions (Consult Literature) conditions_ok->fix_conditions No optimize_workup Optimize Workup & Purification (Prevent Product Loss) product_found->optimize_workup Yes troubleshoot_side_reactions Identify Byproducts & Troubleshoot Side Reactions product_found->troubleshoot_side_reactions No fix_sm->start fix_reagents->start fix_conditions->start end Successful Reaction optimize_workup->end troubleshoot_side_reactions->start Redesign Experiment

Caption: General workflow for troubleshooting failed chemical reactions.

Section 1: Palladium-Catalyzed Cross-Coupling at the C4-Position

The C4-iodo group is an excellent handle for introducing molecular diversity through palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.[1] However, several side reactions can compete with the desired transformation.

Q1: My Suzuki-Miyaura coupling reaction is sluggish, resulting in low conversion and recovery of starting material. What's going wrong?

A1: Cause & Troubleshooting

Low conversion in Suzuki couplings often points to catalyst deactivation, suboptimal reaction conditions, or issues with the reagents.

  • Cause 1: Ineffective Catalyst System. The choice of palladium source and ligand is critical. A suboptimal ligand may not efficiently facilitate the catalytic cycle, or the active Pd(0) species may not be generated effectively.

  • Solution 1: Screen Catalysts and Ligands. While common catalysts like Pd(PPh₃)₄ can work, more robust systems often provide better results, especially for heteroaromatic substrates.[1]

    • Catalyst Systems to Try:

      • Pd(dppf)Cl₂: Often effective for heteroaryl halides.

      • Pd₂(dba)₃ with a phosphine ligand: Use bulky, electron-rich ligands like SPhos, XPhos, or RuPhos to promote oxidative addition and reductive elimination.

    • Protocol: In a glovebox, add this compound (1 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), SPhos (5 mol%), and K₂CO₃ (3 equiv) to a vial. Add anhydrous 1,4-dioxane, seal the vial, and heat to 80-100 °C. Monitor by LC-MS.

  • Cause 2: Presence of Oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote homocoupling of the boronic acid.

  • Solution 2: Rigorous Degassing. Ensure the reaction solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere (Nitrogen or Argon).

    • Protocol: Freeze-Pump-Thaw Degassing:

      • Add the solvent to the reaction flask.

      • Freeze the solvent using liquid nitrogen.

      • Evacuate the flask under high vacuum for 5-10 minutes.

      • Close the vacuum line and thaw the solvent.

      • Repeat this cycle 3-4 times before backfilling with an inert gas.

  • Cause 3: Poor Solubility. The naphthyridinone starting material or the base may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

  • Solution 3: Optimize Solvent and Base.

    • Solvents: Consider solvent systems known to improve solubility, such as 1,4-dioxane/water, DME/water, or toluene/water. For bases, aqueous solutions of K₂CO₃ or Cs₂CO₃ are often effective.

    • Phase-Transfer Catalysis: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between components in different phases.

Q2: The main byproduct in my cross-coupling reaction is 2,7-naphthyridin-1(2H)-one (de-iodination). How can I prevent this?

A2: Cause & Troubleshooting

De-iodination, or proto-dehalogenation, is a common side reaction where the iodine atom is replaced by a hydrogen atom. This typically occurs via two main pathways in a Pd-catalyzed cycle.

  • Cause 1: Hydrolysis of the Organoboron Reagent. Boronic acids can undergo protodeboronation, especially at elevated temperatures, generating arene and boric acid. The generated proton can then participate in the hydrogenolysis of the C-I bond.

  • Solution 1: Use Boronic Esters. Pinacol esters of boronic acids (BPin) are generally more stable towards hydrolysis and protodeboronation than the corresponding acids.

  • Cause 2: Reduction by a Hydride Source. Hydride sources in the reaction mixture can reduce the aryl-palladium intermediate. Common sources include solvents (like isopropanol), additives, or impurities in the reagents.

  • Solution 2: Scrutinize Reagents and Solvents.

    • Use high-purity, anhydrous solvents. Avoid using alcohols like isopropanol as the solvent if dehalogenation is a problem.

    • Some bases, particularly if not pure, can introduce hydride sources. Ensure you are using a high-quality base.

G Ar_Pd_I Ar-Pd(II)-I (Oxidative Addition Product) Ar_Pd_R Ar-Pd(II)-R (Transmetalation Product) Ar_Pd_I->Ar_Pd_R Transmetalation (R-B(OR)2) Dehalogenated_Product Side Product (Ar-H) Ar_Pd_I->Dehalogenated_Product Reduction (Hydride Source) Desired_Product Desired Product (Ar-R) Ar_Pd_R->Desired_Product Reductive Elimination label_desired Desired Pathway label_side Side Reaction Pathway

Caption: Competing pathways in a Pd-catalyzed cross-coupling reaction.

Section 2: Regioselectivity in Alkylation (N- vs. O-Alkylation)

The 2,7-naphthyridin-1(2H)-one scaffold exists in an amide-iminol tautomeric equilibrium. This duality means that alkylation reactions can occur at either the nitrogen (N2) or the oxygen atom, leading to mixtures of N-alkylated and O-alkylated products. Controlling this regioselectivity is a common challenge.[2]

Q3: My N-alkylation reaction with an alkyl halide and a base like K₂CO₃ in DMF resulted in a mixture of N- and O-alkylated isomers. How can I improve selectivity for the N-product?

A3: Cause & Troubleshooting

The N- vs. O-alkylation selectivity is governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions. The nitrogen anion is a "softer" nucleophile, while the oxygen anion is "harder."

  • Cause: Ambident Nucleophile Reactivity. In polar aprotic solvents like DMF or acetonitrile, the "harder" oxygen anion is well-solvated and less reactive, while the "softer" nitrogen anion is more available. However, the outcome is highly dependent on the counter-ion, electrophile, and temperature.

  • Solution: Optimize Base and Solvent Conditions. To favor N-alkylation, conditions that promote Sₙ2-type reactions with the softer nitrogen nucleophile are preferred.

    • Use a Weaker Base: Strong bases like NaH can fully deprotonate the substrate, leading to a higher concentration of the more reactive (and harder) oxygen anion. A weaker base like K₂CO₃ or Cs₂CO₃ often provides better N-selectivity.

    • Change the Solvent: Polar aprotic solvents generally favor N-alkylation.[2]

    • Use a Softer Electrophile: Softer electrophiles (e.g., alkyl iodides) tend to react preferentially at the softer nitrogen atom.

ConditionFavors N-Alkylation (Sₙ2-like)Favors O-Alkylation (Sₙ1-like)Rationale
Solvent Polar Aprotic (DMF, Acetonitrile)Polar Protic (Ethanol, Water)Polar aprotic solvents solvate the cation, leaving the anion more nucleophilic.
Base/Counter-ion Weaker Base (K₂CO₃, Cs₂CO₃)Strong Base (NaH, BuLi)Strong bases increase the concentration of the harder oxygen anion.
Leaving Group (R-X) I > Br > ClOTs > OMs > BrSofter electrophiles (alkyl iodides) react preferentially with the softer nitrogen nucleophile.
Temperature Lower TemperatureHigher TemperatureHigher temperatures can favor the thermodynamically controlled product, which may be the O-alkylated isomer.

Recommended Protocol for N-Alkylation:

  • To a solution of this compound (1 equiv) in anhydrous DMF, add Cs₂CO₃ (1.5 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (e.g., methyl iodide, 1.2 equiv) dropwise.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench with water and extract with an organic solvent like ethyl acetate.

Q4: I am trying to synthesize the O-alkylated product (1-alkoxy-4-iodo-2,7-naphthyridine) but keep getting the N-alkylated isomer. How can I reverse the selectivity?

A4: Cause & Troubleshooting

To favor O-alkylation, you need to promote the reactivity of the oxygen atom of the iminol tautomer.

  • Cause: The conditions used are favoring the softer nitrogen nucleophile.

  • Solution: Promote Reactivity at the Oxygen.

    • Use a Silver Salt: A classic method to achieve exclusive O-alkylation of pyridones is to use a silver salt of the substrate.[2] The silver cation coordinates preferentially with the hard oxygen atom, making it more susceptible to attack by the electrophile.

    • Use a Harder Electrophile: Harder electrophiles, such as alkyl sulfates (e.g., dimethyl sulfate) or sulfonates, will react preferentially at the harder oxygen atom.

G Amide Amide Tautomer N-H Iminol Iminol Tautomer O-H Amide:p->Iminol:p Tautomerization N_Alk N-Alkylated Product (Kinetic Control) Amide->N_Alk R-X, Base (e.g., K2CO3/DMF) O_Alk O-Alkylated Product (Thermodynamic/Hard-Hard Control) Iminol->O_Alk R-X, Base (e.g., Ag2CO3)

Caption: Tautomerism and competing N- vs. O-alkylation pathways.

Protocol for Selective O-Alkylation:

  • Suspend this compound (1 equiv) and silver carbonate (Ag₂CO₃, 1 equiv) in anhydrous benzene or toluene.

  • Add the alkyl halide (1.2 equiv).

  • Heat the mixture to reflux, protecting it from light (as silver salts can be light-sensitive).

  • Monitor the reaction by TLC/LC-MS.

  • After completion, cool the mixture and filter through a pad of Celite to remove silver salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Section 3: General & Post-Reaction Issues

Q5: My reaction appears complete by LC-MS, but my isolated yield is extremely low. Where is my product going?

A5: Cause & Troubleshooting

Low isolated yield despite high conversion is a common and frustrating problem, often related to the workup and purification steps.[3]

  • Cause 1: Product Solubility. The derivatized naphthyridinone may have unexpected solubility properties. It might be partially soluble in the aqueous layer during extraction or insoluble in the chromatography eluent.

  • Solution 1: Analyze All Phases.

    • Aqueous Layer: Before discarding the aqueous layer from your workup, take a small sample, acidify/basify it, and extract with a small amount of a different organic solvent. Run a TLC or LC-MS to see if your product is present.

    • Filtration Media: If you performed a filtration (e.g., through Celite), rinse the filter cake with a strong, polar solvent (like methanol or THF) and analyze the filtrate. Your product may have precipitated and been caught on the filter.[3]

  • Cause 2: Product Instability. The product may be unstable to the workup conditions (e.g., acidic or basic washes) or degrade on silica gel during column chromatography.

  • Solution 2: Test Product Stability.

    • Before the full workup, take a small aliquot of the crude reaction mixture. Expose it to the planned aqueous wash (e.g., dilute HCl or NaHCO₃ soln.) for 10-15 minutes. Re-analyze by TLC/LC-MS to see if any degradation occurred.[3]

    • If the product is acid/base sensitive, perform a neutral workup (wash with brine only).

    • If silica gel is causing degradation, consider switching to a different stationary phase like alumina (basic or neutral) or using a less acidic solvent system for chromatography.

Q6: I'm observing an unexpected byproduct corresponding to 4-Hydroxy-2,7-naphthyridin-1(2H)-one. Why is the iodo group being replaced by a hydroxyl group?

A6: Cause & Troubleshooting

This side reaction is the hydrolysis of the aryl iodide. While aryl halides are generally stable, this reaction can occur under certain nucleophilic substitution conditions, particularly at elevated temperatures with a strong nucleophile.

  • Cause: Nucleophilic Aromatic Substitution (SₙAr). The naphthyridinone ring is electron-deficient, which can make the C4 position susceptible to nucleophilic attack, especially if the reaction is run at high temperatures in the presence of a strong nucleophile like the hydroxide ion (OH⁻).[4] The C-I bond is the weakest carbon-halogen bond, making iodo-substituted compounds the most reactive towards hydrolysis.[5][6]

  • Solution: Control Nucleophiles and Temperature.

    • Avoid Strong Hydroxide Sources: If using an aqueous base, ensure the concentration is not excessively high. If possible, use a non-nucleophilic base or conduct the reaction under strictly anhydrous conditions.

    • Lower Reaction Temperature: Hydrolysis reactions are often highly temperature-dependent. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly suppress this side reaction.

    • Inert Atmosphere: While less common for hydrolysis, ensuring a good inert atmosphere can prevent side reactions that might generate water or other nucleophiles in situ.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Overcoming challenges in the multi-step synthesis of substituted naphthyridines. BenchChem Technical Support.
  • Wang, Z., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][7]naphthyrin-5(6H)-one. Tetrahedron. Published by Elsevier and available via NIH's PMC. [Link]

  • Ghavami, A., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • MacMillan, D. S., & Murray, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. ACS Publications. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole. BenchChem Technical Support.
  • Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]

  • StudySmarter. (2023). Hydrolysis Of Halogenoalkanes: Mechanism, Rates. [Link]

  • Save My Exams. (2025). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. [Link]

  • Doc Scientia. (n.d.). Hydrolysis of halogenoalkanes. YouTube. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Iodo-2,7-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Iodo-2,7-naphthyridin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable protocols for overcoming the common yet significant hurdle of poor aqueous solubility with this compound in various experimental assays. As a Senior Application Scientist, my goal is to provide you with not just methods, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve this compound directly in aqueous assay buffer have failed. Why is this compound poorly soluble?

A1: The structure of this compound, which includes a planar, heterocyclic naphthyridinone core and a large, hydrophobic iodine atom, contributes to its low aqueous solubility. Such molecules often have high crystal lattice energy, meaning significant energy is required to break apart the solid-state structure and allow solvent molecules to surround individual molecules. The limited number of hydrogen bond donors and acceptors in relation to its hydrophobic surface area further restricts its interaction with water. Many novel chemical entities (NCEs), particularly those developed in kinase inhibitor programs and other drug discovery efforts, share these characteristics, making poor solubility a common challenge.[1][2][3]

Q2: I'm seeing precipitation of my compound after diluting my DMSO stock into the final aqueous assay buffer. What is happening and how can I prevent it?

A2: This is a classic issue of compound "crashing out" of solution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, its solubilizing power is concentration-dependent.[4] When a concentrated DMSO stock is diluted into an aqueous buffer, the percentage of DMSO dramatically decreases. This shift in the solvent environment to a predominantly aqueous one can cause the compound's solubility limit to be exceeded, leading to precipitation.

To prevent this, it's crucial to ensure the final concentration of DMSO in your assay is as high as tolerable for the assay system, but low enough to avoid artifacts.[5][6][7] Additionally, a stepwise dilution, potentially with intermediate dilutions in a mixed solvent system, can sometimes mitigate this issue.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a systematic approach to improving the solubility of this compound for your assays.

Initial Assessment: Is Your Compound the Issue?

Before modifying your protocol, confirm that the observed issue is indeed poor solubility.

  • Visual Inspection: Check for visible particulates, cloudiness, or film on your labware after attempting to dissolve the compound.

  • Microscopy: A quick check of your solution under a microscope can reveal undissolved microcrystals.

  • Centrifugation: Spin down your prepared solution. A visible pellet indicates undissolved material.

Systematic Workflow for Solubility Optimization

The following workflow provides a structured approach to finding the optimal solvent and buffer conditions for your compound.

Solubility_Workflow Start Start: Poor Solubility Observed PrepStock Prepare High-Concentration Stock in 100% Organic Solvent (e.g., DMSO) Start->PrepStock TestDMSO Test DMSO Tolerance of Assay (0.1% - 5% final concentration) PrepStock->TestDMSO DMSO_OK Is DMSO Tolerance Sufficient for Final Compound Concentration? TestDMSO->DMSO_OK CoSolvent Explore Co-Solvents (Ethanol, PEG 400, Propylene Glycol) DMSO_OK->CoSolvent No pH_Mod Investigate pH Modification (Requires pKa knowledge or empirical testing) DMSO_OK->pH_Mod No Surfactant Use Surfactants (e.g., Tween-80, Poloxamer 188) DMSO_OK->Surfactant No Cyclodextrin Employ Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) DMSO_OK->Cyclodextrin No Success Success: Soluble Compound in Assay DMSO_OK->Success Yes Optimize Optimize Concentration of Additive (Balance solubility with assay compatibility) CoSolvent->Optimize pH_Mod->Optimize Surfactant->Optimize Cyclodextrin->Optimize Optimize->Success Fail Advanced Formulation Needed (e.g., Lipid-based systems, Nanocrystals) Optimize->Fail If still insoluble or assay is compromised ph_modification Compound Ionizable Compound (Weak Acid/Base) pH_Change Buffer pH is adjusted (relative to pKa) Compound->pH_Change Ionization Compound's Ionization State Changes pH_Change->Ionization Solubility Increased Charge leads to Better Interaction with Water Ionization->Solubility Result Enhanced Aqueous Solubility Solubility->Result

Caption: Mechanism of solubility enhancement by pH adjustment.

Advanced Strategies

If the above methods are insufficient, more advanced formulation techniques can be employed, though they require more extensive development and validation.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. [1]Typical concentrations range from 0.1% to 2.0% (w/v).

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment. [1][3][8]Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.

Final Recommendations

For this compound, a pragmatic starting point is to prepare a 10-20 mM stock solution in 100% DMSO. Subsequently, perform serial dilutions into your final assay buffer, ensuring the final DMSO concentration remains at a level that does not compromise your assay's integrity (ideally ≤1%). If solubility issues persist, systematically explore the use of co-solvents like PEG 400 or consider adjusting the buffer pH. Always validate your chosen solubilization method by running appropriate vehicle controls to ensure the excipients themselves do not influence the experimental outcome.

References

  • Singh, A., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF. Available at: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]

  • PMC - NIH. (n.d.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. Available at: [Link]

  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Available at: [Link]

  • PubMed. (2006). DMSO-related effects in protein characterization. Available at: [Link]

  • ResearchGate. (n.d.). Effect of DMSO on Protein Structure and Interactions Assessed By Collision-induced Dissociation and Unfolding | Request PDF. Available at: [Link]

  • PubMed. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Available at: [Link]

  • ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]

  • Sinfoo Biotech. (n.d.). This compound,(CAS# 959558-50-0). Available at: [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]

  • JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Available at: [Link]

Sources

"4-Iodo-2,7-naphthyridin-1(2H)-one" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Iodo-2,7-naphthyridin-1(2H)-one

A Guide to Understanding and Mitigating Stability Issues

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your research. This guide has been developed to provide you with in-depth technical information, troubleshooting advice, and best practices for handling this important chemical intermediate.

While specific peer-reviewed stability studies on this compound are not extensively published, this document is built upon established principles of organic chemistry, extensive experience with related heterocyclic compounds, and industry-standard stability testing guidelines. Our goal is to empower you to identify potential issues, troubleshoot unexpected results, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a slight yellow or brownish tint over time. Is it still usable?

A: A color change is often the first visual indicator of degradation. While a slight tint may not significantly impact every application, it strongly suggests the formation of impurities. The primary concern is the potential for photolytic de-iodination, which can release trace amounts of iodine (I₂), contributing to a brownish color. We highly recommend re-analyzing the material by HPLC to quantify the purity and identify any significant degradation products before use. For sensitive downstream applications, using a freshly purified lot is the safest approach.

Q2: What are the optimal long-term storage conditions for this compound?

A: To maximize shelf-life, this compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). It should be kept in a freezer, preferably at -20°C. These conditions are designed to minimize exposure to the three main drivers of degradation: light, moisture, and oxygen.

Q3: I am seeing a new, faster-eluting peak in my HPLC analysis after leaving my solution on the benchtop. What could it be?

A: A faster-eluting (less polar) peak is a classic sign of de-iodination. The removal of the iodine atom to form the parent compound, 2,7-naphthyridin-1(2H)-one, results in a significant decrease in molecular weight and polarity. This process is often accelerated by exposure to ambient light, especially in solution.

Q4: Is this compound stable in common organic solvents?

A: While generally stable for short periods in aprotic solvents like DMSO and DMF, prolonged storage in solution is not recommended. Protic solvents, especially methanol or ethanol, can participate in photochemical reactions. Furthermore, some grades of solvents may contain impurities (water, peroxides) that can initiate degradation. Always use fresh, high-purity, anhydrous solvents and prepare solutions immediately before use. If a solution must be stored, protect it from light and store it at low temperatures for the shortest possible time.

Potential Degradation Pathways

Understanding the likely chemical transformations your molecule can undergo is critical for troubleshooting. Based on its structure, this compound is susceptible to several degradation pathways.

Photolytic De-iodination

The carbon-iodine bond is the most labile part of the molecule, particularly when exposed to UV or even high-intensity visible light. This homolytic cleavage generates a naphthyridinone radical and an iodine radical, leading to the formation of the de-iodinated product and elemental iodine. This is often the primary degradation pathway observed.

Hydrolysis

The 1(2H)-one functionality is a lactam (a cyclic amide). Under strongly acidic or basic conditions, this ring can undergo hydrolysis to open, forming a carboxylic acid and an amine. While typically requiring harsh conditions, this pathway should be considered in formulations or reaction mixtures with extreme pH.

Oxidation

The pyridine-like nitrogen atom in the naphthyridine ring system is susceptible to oxidation, which could lead to the formation of an N-oxide. This is more likely to occur in the presence of strong oxidizing agents or through auto-oxidation over long periods if not stored properly.

cluster_main Degradation of this compound cluster_photo Photodegradation cluster_hydrolysis Hydrolysis parent This compound deiodinated 2,7-Naphthyridin-1(2H)-one (De-iodinated Product) parent->deiodinated Light (UV/Vis) Radical Mechanism hydrolyzed Ring-Opened Product (Carboxylic Acid/Amine) parent->hydrolyzed Strong Acid/Base (H₂O) start Problem: Unexpected Experimental Result (e.g., low yield, new HPLC peak) check_purity Step 1: Confirm Purity of Starting Material (HPLC, LC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure degradation_suspected Step 2: Suspect In-situ Degradation. Analyze Reaction Conditions. is_pure->degradation_suspected Yes purify Solution: Re-purify material or obtain a new, high-purity lot. is_pure->purify No light_exposure Light Exposure? degradation_suspected->light_exposure protect_from_light Solution: Protect reaction from light. Use amber glassware. light_exposure->protect_from_light Yes harsh_ph Extreme pH? light_exposure->harsh_ph No buffer_ph Solution: Buffer the reaction medium. Avoid strong acids/bases. harsh_ph->buffer_ph Yes

Caption: Troubleshooting workflow for investigating compound instability.

Protocol: Forced Degradation Study

To proactively understand the stability of your specific batch under your experimental conditions, we recommend performing a forced degradation study. This involves subjecting the compound to accelerated stress conditions. [1][2] Objective: To identify potential degradation products and determine the lability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or TFA (for mobile phase)

  • 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector (or LC-MS for peak identification)

  • Photostability chamber (ICH Q1B compliant) or a light source with controlled UV/Vis output [1][2]* Calibrated oven

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Sample Preparation: For each condition, dilute the stock solution with the respective stressor solution to a final concentration of ~0.1 mg/mL.

  • Stress Conditions: Expose the samples as described in the table below. Include a "control" sample (diluted in 50:50 ACN:H₂O) kept at 5°C in the dark.

Stress Condition Procedure Typical Duration Primary Expected Degradation
Acid Hydrolysis Mix 1 part stock with 1 part 1 M HCl. Heat at 60°C.8 hoursHydrolysis (Lactam cleavage)
Base Hydrolysis Mix 1 part stock with 1 part 1 M NaOH. Keep at RT.2 hoursHydrolysis (Lactam cleavage)
Oxidative Mix 1 part stock with 1 part 3% H₂O₂. Keep at RT.24 hoursN-Oxide formation
Thermal Keep the solid compound in an oven at 70°C.48 hoursGeneral decomposition
Photolytic Expose solution (in quartz cuvette) to light.Per ICH Q1B guidelines*De-iodination

*ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. [1][2] 4. Analysis:

  • At each time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.
  • Neutralize the acid and base samples before injection.
  • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient).
  • Calculate the percentage of degradation and note the relative retention times of any new peaks. Use LC-MS to obtain mass data on the new impurities to help confirm their identities.

This structured approach will provide a clear profile of the compound's stability and help validate your analytical methods for impurity detection.

References

  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acanthicifoline. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2022). Synthesis of Benzo[c]n[3][4]aphthyridinones and Benzo[c]n[3][5]aphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. Retrieved from [Link]

  • MDPI. (2025). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Naphthol, 1-iodo-. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • PubMed. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). This compound, (CAS# 959558-50-0). Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Naphthyridines. I. Synthesis of Some 1,7-Naphthyridines1'2. Retrieved from [Link]

  • ResearchGate. (n.d.). Photostability Testing. Retrieved from [Link]

Sources

Optimizing catalyst loading for cross-coupling with "4-Iodo-2,7-naphthyridin-1(2H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions with 4-Iodo-2,7-naphthyridin-1(2H)-one. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this versatile heterocyclic building block into their synthetic workflows. The unique electronic and structural properties of the naphthyridinone core can present specific challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and systematically optimize your reaction conditions, with a primary focus on catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended catalyst loading percentages for screening cross-coupling reactions with this compound?

For initial screening of a new cross-coupling reaction with this substrate, it is advisable to start with a higher catalyst loading to ensure a reaction signal and overcome potential catalyst deactivation pathways. A loading of 2-5 mol% of the palladium source is a robust starting point for most Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[1][2] For particularly challenging transformations or when only trace conversion is observed, increasing the initial screening load to 5-10 mol% can be justified to establish proof-of-concept before optimization.[3] Once reproducible, high-yielding conditions are found, the catalyst loading can be systematically lowered to improve cost-effectiveness and reduce residual palladium levels in the final product.[4]

Q2: Why is the choice of ligand so critical when working with a substrate like this compound?

The ligand plays a multifaceted role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[5] For a substrate like this compound, which contains multiple nitrogen atoms, the ligand is crucial for several reasons:

  • Preventing Catalyst Inhibition: The nitrogen atoms in the naphthyridinone ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, or RuPhos) can sterically hinder this unproductive binding.[1][6][7]

  • Promoting Oxidative Addition: The first and often rate-limiting step is the oxidative addition of the C-I bond to the Pd(0) complex.[8] Electron-rich ligands enhance the electron density on the palladium center, making it more nucleophilic and accelerating this crucial step.

  • Facilitating Reductive Elimination: The final, product-forming step is reductive elimination. The steric bulk of the ligand can promote this step, preventing side reactions like β-hydride elimination.[9][10]

Q3: The naphthyridinone substrate has an acidic N-H proton. How does this affect the choice of base and overall reaction setup?

The presence of the lactam N-H proton (pKa ~18-20) is a critical consideration. Strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig aminations, can deprotonate the naphthyridinone. This may be benign, or it could lead to solubility issues or unwanted side reactions.

  • For Suzuki or Heck Couplings: Milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred and are less likely to cause complications with the N-H group.[6][11] These are typically used with a protic co-solvent (e.g., water, ethanol) to aid solubility.[12]

  • For Buchwald-Hartwig Aminations: If a strong base like NaOtBu or LHMDS is required for the amination itself, the deprotonation of the substrate is unavoidable.[5] In this case, ensure rigorous anhydrous and inert conditions, as the resulting naphthyridinone anion could be sensitive to air or moisture. If issues persist, consider N-protection of the lactam (e.g., with a SEM or BOC group) as a troubleshooting step, although this adds steps to the overall synthesis.

Troubleshooting Guide: Optimizing Catalyst Loading

This guide addresses common problems encountered during cross-coupling reactions with this compound, with a focus on how catalyst loading intersects with other reaction parameters.

Problem Potential Cause(s) Suggested Solutions & Rationale
1. Low or No Conversion A. Catalyst Deactivation: Oxygen or moisture in the reaction. Impurities in starting materials or solvent.Solution A: Ensure all reagents are pure and solvents are anhydrous and rigorously degassed.[5] Use Schlenk techniques or a glovebox. Rationale: Pd(0) species are highly sensitive to oxygen. Degassing (e.g., 3x vacuum/backfill with argon or sparging) is non-negotiable for reproducibility.[6]
B. Insufficient Catalyst Activity: Catalyst loading is too low for the reaction conditions. Suboptimal ligand/base/solvent combination.Solution B: Increase catalyst loading to 5 mol% for the next attempt.[3] Re-screen with a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos, SPhos) and different bases (K₃PO₄, Cs₂CO₃). Rationale: You must first find conditions that yield product before you can optimize for lower catalyst loading. The C-I bond is reactive, but N-heterocycles can be challenging substrates.[1][6]
C. Low Reaction Temperature: The reaction may have a high activation energy barrier.Solution C: Increase the temperature in 10-20 °C increments. If using dioxane or toluene, temperatures of 90-110 °C are common.[7] Consider microwave heating to access higher temperatures for shorter durations.[1][11] Rationale: Higher temperatures can overcome the activation barrier for oxidative addition or reductive elimination.
2. Reaction Stalls at ~50% Conversion A. Catalyst Has a Short Half-Life: The active Pd(0) species is degrading over the course of the reaction.Solution A: Instead of increasing the initial loading, try adding a second portion of the catalyst (e.g., half the initial amount) midway through the reaction. Rationale: This can replenish the active catalyst concentration without creating excessively high initial concentrations that might lead to side reactions.
B. Product Inhibition: The coupled product may be binding to the palladium center more strongly than the starting materials, inhibiting turnover.Solution B: Switch to a more sterically hindered ligand. A bulkier ligand can disfavor product binding and promote catalyst turnover. Rationale: The steric profile of the ligand directly influences the stability and reactivity of catalytic intermediates.[9]
3. Significant Side Product Formation (e.g., Dehalogenation, Homocoupling) A. Catalyst Loading is Too High: High concentrations of Pd(0) can promote side reactions.Solution A: Once you have a productive reaction, begin systematically lowering the catalyst loading (e.g., from 5% -> 2% -> 1% -> 0.5%). Rationale: Finding the "sweet spot" for catalyst loading is key. The minimum amount of catalyst required for an efficient reaction will often provide the cleanest reaction profile.[13]
B. Incorrect Ligand-to-Metal Ratio: An excess of free ligand or insufficient ligand can lead to different side reactions.Solution B: If using a palladium precursor (e.g., Pd(OAc)₂) and a separate ligand, screen ligand:Pd ratios from 1:1 to 2.5:1. Rationale: The optimal ratio is crucial for maintaining a stable, active catalyst. Pre-catalysts (e.g., XPhos Pd G3) are often preferred as they deliver the active L-Pd(0) species more cleanly and with a defined ratio.[14]
C. Base-Induced Decomposition: The base may be degrading the starting material or product at elevated temperatures.Solution C: Screen alternative, milder bases (e.g., switch from K₃PO₄ to K₂CO₃) or try running the reaction at a lower temperature for a longer time. Rationale: Every component of the reaction must be compatible. A base that is too strong or reactive can cause undesired pathways to compete with the desired cross-coupling.[5]

Visualized Workflows and Logic

General Workflow for Catalyst Loading Optimization

The following diagram outlines a systematic approach to optimizing catalyst loading for a new cross-coupling reaction.

G cluster_0 Phase 1: Feasibility Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Catalyst Loading Reduction A Define Reaction (Suzuki, B-H, etc.) Substrate: 4-Iodo-2,7-naphthyridin-1-one B Initial Condition Screen - Catalyst: 2-5 mol% - Ligand: XPhos, SPhos - Base: K3PO4, Cs2CO3 - Solvent: Dioxane or Toluene/H2O A->B C Analyze Results (LCMS/NMR) Any product formation? B->C D No Product: - Check inertness/solvents - Increase Temp - Increase Cat. to 5-10% - Re-screen ligands/bases C->D No E Low/Moderate Yield: - Screen Temp, Base, Solvent - Check Ligand:Pd Ratio - Confirm Reagent Stoichiometry C->E Yes, but <75% F Good/High Yield (>75%): Identify best conditions C->F Yes, >75% D->B Re-screen E->F Optimized G Systematically Lower Catalyst Loading (e.g., 2% -> 1% -> 0.5% -> 0.1%) F->G H Monitor Yield & Purity Identify Minimum Effective Loading G->H I Final Optimized Protocol H->I

Caption: A systematic workflow for screening and optimizing catalyst loading.

Troubleshooting Decision Tree for Low Yield

This decision tree provides a logical path for diagnosing the root cause of a low-yielding reaction.

G start Problem: Low Yield (<50%) q1 Is any starting material consumed? start->q1 a1_yes Yes, but reaction is messy (multiple spots by TLC) q1->a1_yes Yes a1_no No, or very little q1->a1_no No q2 Primary issue is likely SIDE REACTIONS a1_yes->q2 q3 Primary issue is likely CATALYST INACTIVITY a1_no->q3 sol1 1. Lower Temperature 2. Screen milder bases 3. Lower catalyst loading if >2% 4. Check Ligand:Pd ratio q2->sol1 sol2 1. Confirm inert atmosphere & dry solvent 2. Increase Temperature 3. Increase catalyst loading 4. Screen more electron-rich ligands q3->sol2

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Experimental Protocols

The following are generalized, adaptable protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling arylboronic acids with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(PPh₃)₄ or a Pd(II)/ligand combo, 2-5 mol%)[1]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent System (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O 4:1:1)[1][12]

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Degassing: Seal the vessel and perform three cycles of evacuating the headspace and backfilling with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[15]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for coupling primary or secondary amines. It requires strictly anhydrous and inert conditions.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5 - 2.0 equiv)[5]

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or CPME)

Procedure:

  • Reaction Setup: In a glovebox, add this compound, the palladium pre-catalyst, and the base to an oven-dried Schlenk flask or reaction vial.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner (if liquid) or a solution of the amine (if solid).

  • Reaction: Seal the vessel tightly and remove from the glovebox. Heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[7] Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by pouring it into a separatory funnel containing saturated aqueous NH₄Cl solution and ethyl acetate.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[7]

References

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024).
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem. (2025).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. (2022).
  • Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction.
  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. (2000).
  • Help troubleshooting a Buchwald-Hartwig amin
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025).
  • Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. Benchchem. (2025).
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem. (2025).
  • Buchwald–Hartwig amin
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
  • Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Qu
  • Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. Benchchem. (2025).
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem. (2025).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. (2020).
  • A Comparative Guide to the Catalytic Performance in Cross-Coupling Reactions of 4-Iodo-1H-imidazole. Benchchem. (2025).

Sources

Technical Support Center: Troubleshooting Inconsistent Results with 4-Iodo-2,7-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-2,7-naphthyridin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results in their biological assays involving this compound. While specific data on this compound is limited in published literature, its core structure, a naphthyridinone, is a well-known scaffold for inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes.[1][2]

This guide is therefore structured based on the hypothesis that this compound functions as a PARP inhibitor. The troubleshooting advice and FAQs provided below address common issues encountered in assays designed to evaluate the efficacy and mechanism of action of PARP inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: Based on its chemical structure, this compound is predicted to be a PARP inhibitor. PARP enzymes are crucial for DNA single-strand break repair.[3] Inhibition of PARP catalytic activity leads to the accumulation of these breaks, which can then result in more toxic double-strand breaks during DNA replication.[4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage can lead to cell death, a concept known as synthetic lethality.[5]

Q2: What are the common sources of variability when working with PARP inhibitors?

A2: Inconsistencies in results can stem from several factors, including:

  • Compound Stability and Solubility: Poor solubility can lead to inaccurate concentrations and precipitation in assays.

  • Cell Line Integrity: Genetic drift in cancer cell lines can alter their sensitivity to PARP inhibitors.

  • Assay Conditions: Variations in ATP and NAD+ concentrations, incubation times, and antibody quality can all impact results.[6][7]

  • Mechanism of Resistance: Cells can develop resistance to PARP inhibitors through mechanisms like increased drug efflux or restoration of homologous recombination.[8]

Q3: How should I prepare and store this compound?

A3: While specific handling instructions are not available, for similar small molecules, it is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For aqueous solutions, assess the solubility as low aqueous solubility can be a source of error.[9]

Troubleshooting Guide: Inconsistent Assay Results

This section provides detailed troubleshooting for common assays used to evaluate PARP inhibitors.

Issue 1: High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Symptom: You observe significant well-to-well or experiment-to-experiment variability in IC50 values for your cell line treated with this compound.

Troubleshooting Workflow:

start High Variability in IC50 check_solubility Verify Compound Solubility (Visual inspection, dynamic light scattering) start->check_solubility optimize_seeding Optimize Cell Seeding Density (Ensure log-phase growth) check_solubility->optimize_seeding If soluble confirm_cell_line Confirm Cell Line Authenticity & Mycoplasma Status optimize_seeding->confirm_cell_line troubleshoot_assay Troubleshoot Assay Protocol (Incubation times, reagent stability) confirm_cell_line->troubleshoot_assay resistance Investigate Acquired Resistance (Western blot for resistance markers) troubleshoot_assay->resistance If variability persists

Caption: Troubleshooting workflow for inconsistent cell viability results.

Detailed Steps & Explanations:

Step Action Rationale
1. Verify Compound Solubility Visually inspect your compound dilutions for any precipitation. If possible, use dynamic light scattering to check for aggregation.An insoluble compound will lead to an inaccurate effective concentration, causing high variability.[9]
2. Optimize Cell Seeding Density Ensure cells are seeded at a density that maintains them in the logarithmic growth phase throughout the experiment.Over-confluent or sparse cultures can respond differently to treatment.[8]
3. Confirm Cell Line Integrity Periodically perform cell line authentication (e.g., STR profiling) and test for mycoplasma contamination.Misidentified or contaminated cell lines are a major source of irreproducible data.
4. Troubleshoot Assay Protocol Review your protocol for consistency in incubation times, reagent preparation, and plate reader settings.Minor variations in protocol execution can lead to significant differences in results.[8]
5. Investigate Acquired Resistance If you are using a cell line that has been continuously cultured with the compound, it may have developed resistance. Perform a Western blot to check for overexpression of drug efflux pumps like P-glycoprotein.[8]Acquired resistance will manifest as a rightward shift in the dose-response curve.[8]
Issue 2: Weak or No Signal in PARP Activity Assays (Western Blot for PAR)

Symptom: You are not detecting a decrease in poly-ADP-ribose (PAR) levels in your Western blot after treating cells with this compound and inducing DNA damage.

Troubleshooting Workflow:

start Weak/No PAR Signal Change check_damage Confirm DNA Damage Induction (e.g., γH2AX staining) start->check_damage optimize_lysis Optimize Cell Lysis (Use appropriate lysis buffer, sonicate) check_damage->optimize_lysis If damage is present validate_antibody Validate Primary Antibody (Use positive/negative controls) optimize_lysis->validate_antibody transfer_efficiency Check Protein Transfer (Ponceau S staining) validate_antibody->transfer_efficiency detection Optimize Detection (Increase antibody concentration/exposure) transfer_efficiency->detection If transfer is successful

Caption: Troubleshooting workflow for Western blot-based PARP activity assays.

Detailed Steps & Explanations:

Step Action Rationale
1. Confirm DNA Damage Induction Before checking for PAR levels, confirm that your DNA damaging agent (e.g., H₂O₂, MMS) is effectively causing DNA breaks. This can be done by immunofluorescence staining for γH2AX.[10]PARP is activated by DNA damage. If there is no damage, there will be no PAR signal to inhibit.[3]
2. Optimize Cell Lysis Ensure your lysis buffer is appropriate for extracting nuclear proteins and that you are effectively lysing the cells (e.g., through sonication).[11]Incomplete lysis can lead to loss of nuclear proteins like PARP.
3. Validate Primary Antibody Use positive controls (cells treated with a DNA damaging agent without inhibitor) and negative controls (untreated cells) to validate your anti-PAR antibody.[11]A non-specific or low-affinity antibody will not produce a reliable signal.
4. Check Protein Transfer After transferring your proteins from the gel to the membrane, stain the membrane with Ponceau S to visualize the protein bands and ensure efficient transfer.[12]Inefficient transfer will result in a weak or absent signal.
5. Optimize Detection If the signal is still weak, try increasing the primary antibody concentration, extending the incubation time, or using a more sensitive ECL substrate.[12][13]These adjustments can enhance the detection of low-abundance proteins.
Issue 3: Inconsistent Results in Target Engagement Assays (Cellular Thermal Shift Assay - CETSA)

Symptom: You are not observing a consistent thermal stabilization of PARP1 in your CETSA experiments after treating cells with this compound.

Troubleshooting Workflow:

start Inconsistent CETSA Results optimize_heating Optimize Heating Profile (Determine optimal temperature and duration) start->optimize_heating check_lysis Ensure Complete Lysis (Crucial for separating soluble and aggregated fractions) optimize_heating->check_lysis validate_detection Validate Protein Detection (Western blot or other method) check_lysis->validate_detection compound_conc Optimize Compound Concentration & Incubation Time validate_detection->compound_conc off_target Consider Off-Target Effects or Indirect Mechanisms compound_conc->off_target If no stabilization observed

Caption: Troubleshooting workflow for Cellular Thermal Shift Assays (CETSA).

Detailed Steps & Explanations:

Step Action Rationale
1. Optimize Heating Profile Perform a temperature gradient to determine the optimal melting temperature (Tm) of PARP1 in your specific cell line.[14][15]The thermal shift will be most apparent around the protein's Tm.
2. Ensure Complete Lysis After heating, ensure complete cell lysis to effectively separate the soluble (stabilized) protein fraction from the precipitated (denatured) fraction.[14]Incomplete lysis can lead to contamination of the soluble fraction with aggregated protein.
3. Validate Protein Detection Whether you are using Western blot or another method to detect the soluble PARP1, ensure that your detection method is sensitive and linear in the range of protein concentrations you are working with.[15]An unreliable detection method will obscure any real thermal shift.
4. Optimize Compound Concentration & Incubation Time Titrate the concentration of this compound and the incubation time to ensure sufficient intracellular concentration and target binding.[16]Inadequate concentration or incubation time may not be sufficient to induce a detectable thermal shift.
5. Consider Off-Target Effects If you still do not observe target engagement, consider the possibility that the compound's phenotypic effects are due to off-target binding or indirect mechanisms.[17]CETSA is a direct measure of target engagement; a lack of signal suggests the compound may not be binding to PARP1 in intact cells under the tested conditions.[18]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for DNA Damage Markers (γH2AX)

This protocol is for assessing the induction of DNA double-strand breaks, a downstream consequence of PARP inhibition.[10]

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include positive (e.g., etoposide) and negative (vehicle) controls.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[19][20]

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining: Counterstain nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and image using a fluorescence microscope.

Protocol 2: PARP Trapping Assay (Fluorescence Polarization)

This assay quantifies the ability of an inhibitor to trap PARP1 on a DNA substrate.[5]

  • Reaction Setup: In a 96-well plate, add PARP1 enzyme and a fluorescently labeled DNA oligonucleotide substrate.

  • Inhibitor Addition: Add serial dilutions of this compound.

  • Incubation: Incubate at room temperature to allow for binding.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of the wells using a plate reader.

  • Data Analysis: An increase in fluorescence polarization indicates that the inhibitor is "trapping" the PARP1 enzyme on the fluorescent DNA.[5][21]

Signaling Pathway

dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp par PAR Synthesis (PARylation) parp->par recruitment Recruitment of DNA Repair Proteins par->recruitment repair DNA Repair recruitment->repair inhibitor This compound (PARP Inhibitor) inhibitor->parp Inhibits trapping PARP Trapping on DNA inhibitor->trapping Induces replication Replication Fork Collapse trapping->replication dsbs Double-Strand Breaks replication->dsbs cell_death Cell Death (in HR-deficient cells) dsbs->cell_death

Caption: The role of PARP in DNA repair and the mechanism of PARP inhibitors.

References

  • Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC. (n.d.). Retrieved from [Link]

  • Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates | PNAS. (n.d.). Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (n.d.). Retrieved from [Link]

  • PASTA: PARP activity screening and inhibitor testing assay - PMC. (n.d.). Retrieved from [Link]

  • A CETSA HT assay to screen for intracellular PARP1 target engagement.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Targets for repair: detecting and quantifying DNA damage with fluorescence-based methodologies - PMC. (n.d.). Retrieved from [Link]

  • How can I optimize immunoFISH for detection of DNA damage proteins? - ResearchGate. (n.d.). Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (n.d.). Retrieved from [Link]

  • 9 tips to optimize your immunofluorescence staining - ONI Bio. (n.d.). Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI. (n.d.). Retrieved from [Link]

  • 33 questions with answers in IN VITRO KINASE ASSAY | Science topic - ResearchGate. (n.d.). Retrieved from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.). Retrieved from [Link]

  • How can I detect PolyADP ribosylation (PAR) by western blot ? - ResearchGate. (n.d.). Retrieved from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.). Retrieved from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (n.d.). Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). Retrieved from [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. (n.d.). Retrieved from [Link]

  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC. (n.d.). Retrieved from [Link]

  • This compound,(CAS# 959558-50-0) - Sinfoo Biotech. (n.d.). Retrieved from [Link]

  • Biological Activity of Naturally Derived Naphthyridines - MDPI. (n.d.). Retrieved from [Link]

  • 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC. (n.d.). Retrieved from [Link]

  • 4-Iodoaniline | C6H6IN | CID 10893 - PubChem. (n.d.). Retrieved from [Link]

  • Biological Activity of Naturally Derived Naphthyridines - PMC. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of 4-Iodo-2,7-naphthyridin-1(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Iodo-2,7-naphthyridin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to this important synthetic intermediate. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring a robust, scalable, and safe process.

Introduction to the Synthetic Strategy

The synthesis of this compound is conceptually approached as a two-stage process. The initial stage involves the construction of the core heterocyclic system, 2,7-naphthyridin-1(2H)-one. This is often achieved through a condensation reaction, such as the Friedländer synthesis, which involves the reaction of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing an activated methylene group.[1][2][3][4][5]

The second stage is the regioselective iodination of the 2,7-naphthyridin-1(2H)-one core at the C4-position. Given the electron-rich nature of the pyridinone ring, electrophilic aromatic substitution is the key transformation. N-Iodosuccinimide (NIS) in the presence of an acid catalyst is a common and effective reagent for this purpose, offering mild conditions and good regioselectivity.[6][7]

This guide will address potential issues that may arise during the scale-up of both of these critical stages.

Troubleshooting Guide: From Bench to Pilot Plant

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Stage 1: Synthesis of 2,7-naphthyridin-1(2H)-one Core

Question 1: My Friedländer condensation is giving a low yield of the desired 2,7-naphthyridin-1(2H)-one. What are the likely causes and how can I improve it?

Answer:

Low yields in Friedländer-type syntheses are a common challenge during scale-up.[5] Several factors could be at play:

  • Suboptimal Reaction Conditions:

    • Temperature: While higher temperatures can accelerate the reaction, they can also lead to the formation of side products or decomposition of starting materials. A systematic temperature optimization study is recommended. Start with the literature-reported temperature for similar substrates and screen in 5-10 °C increments.

    • Catalyst: The choice and loading of the catalyst (acid or base) are critical. For instance, while traditional methods might use harsh acids, newer methods employ milder and more environmentally benign catalysts.[1][2] Consider screening different catalysts and optimizing the catalyst loading.

  • Poor Mixing: As the reaction scale increases, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate stirrer for the vessel size and viscosity of the reaction mixture.

  • Purity of Starting Materials: Impurities in your starting materials (e.g., the ortho-amino pyridine derivative or the active methylene compound) can inhibit the reaction or lead to the formation of unwanted byproducts. Always ensure the purity of your starting materials before commencing a large-scale reaction.

Question 2: I am observing the formation of significant byproducts in my 2,7-naphthyridin-1(2H)-one synthesis. How can I identify and minimize them?

Answer:

Byproduct formation is a frequent issue when scaling up condensation reactions. Common byproducts can include self-condensation products of the active methylene compound or incompletely cyclized intermediates.

  • Identification: Utilize techniques like LC-MS and NMR to identify the structure of the major byproducts. This will provide valuable clues about the competing reaction pathways.

  • Minimization Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of one reactant may be beneficial in some cases, but a large excess can lead to byproduct formation.

    • Order of Addition: The order in which you add your reactants and catalyst can influence the reaction pathway. Experiment with different addition sequences on a small scale.

    • Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC or TLC). Stopping the reaction at the optimal time can prevent the formation of degradation products.

Stage 2: Iodination of 2,7-naphthyridin-1(2H)-one

Question 3: My iodination reaction with N-Iodosuccinimide (NIS) is resulting in a mixture of mono- and di-iodinated products. How can I improve the selectivity for the desired 4-iodo product?

Answer:

Achieving regioselectivity in the iodination of electron-rich heterocycles can be challenging, and the formation of di-iodinated species is a common side reaction.

  • Controlling Stoichiometry: This is the most critical parameter. Use a precise stoichiometry of NIS, typically 1.0 to 1.1 equivalents, relative to the 2,7-naphthyridin-1(2H)-one. Even a small excess of NIS can lead to di-iodination.

  • Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. Iodination reactions are often exothermic, and running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can disfavor the second iodination.

  • Slow Addition of NIS: Instead of adding the NIS all at once, add it portion-wise or as a solution over an extended period. This helps to maintain a low concentration of the iodinating agent in the reaction mixture, thereby favoring mono-iodination.

Question 4: The iodination reaction is sluggish or incomplete, even with an acid catalyst. What can I do to drive the reaction to completion?

Answer:

While 2,7-naphthyridin-1(2H)-one is an electron-rich system, several factors can lead to a sluggish reaction.

  • Acid Catalyst: The choice and concentration of the acid catalyst are crucial for activating the NIS.[7] If you are using a weak acid, consider switching to a stronger one like trifluoroacetic acid (TFA) or even a catalytic amount of sulfuric acid.[8] Perform small-scale experiments to find the optimal acid and concentration.

  • Solvent: The solvent can play a significant role in the reaction rate. While solvents like dichloromethane (DCM) or acetonitrile (ACN) are commonly used, exploring other options might be beneficial.

  • Purity of NIS: N-Iodosuccinimide can decompose over time, especially if not stored properly (away from light and moisture).[9][10][11][12] Use a fresh batch of NIS or test the purity of your existing stock.

Question 5: I'm having difficulty purifying the final this compound product. It seems to be very polar and streaks on the silica gel column. What are my options?

Answer:

The purification of polar, nitrogen-containing heterocycles can be challenging.

  • Chromatography on Alternative Stationary Phases: If your compound streaks on silica gel, it may be due to strong interactions with the acidic silanol groups. Consider using a different stationary phase for your column chromatography:

    • Alumina (basic or neutral): Alumina can be a good alternative for purifying basic compounds.

    • Reverse-Phase Silica (C18): If your compound is sufficiently soluble in a suitable mobile phase (e.g., water/acetonitrile or water/methanol), reverse-phase chromatography can be an excellent option.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is a highly effective and scalable purification method. Experiment with different solvents and solvent mixtures to find conditions that provide good recovery of pure product.

  • Work-up Procedure: Ensure that your work-up procedure effectively removes all byproducts and unreacted reagents. A thorough wash with an aqueous solution of sodium thiosulfate is essential to remove any residual iodine or NIS.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when working with N-Iodosuccinimide (NIS) on a large scale?

A1: N-Iodosuccinimide is a hazardous substance and should be handled with care. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10][11][12]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust.[9][10][11][12]

  • Storage: Store NIS in a tightly sealed container, protected from light and moisture.[9][10][11][12]

  • Waste Disposal: Dispose of NIS and any contaminated materials according to your institution's hazardous waste disposal procedures.

Q2: What is a typical work-up procedure for an iodination reaction using NIS?

A2: A general work-up procedure involves:

  • Quenching the reaction with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, to destroy any excess iodine and NIS.

  • If an acid catalyst was used, neutralize the reaction mixture with a suitable base, such as an aqueous solution of sodium bicarbonate.

  • Extract the product into an appropriate organic solvent.

  • Wash the organic layer with brine to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter and concentrate the organic layer to obtain the crude product.

Q3: How can I monitor the progress of the iodination reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable eluent system that provides good separation between the starting material, the desired product, and any potential byproducts. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Experimental Protocols & Data

Hypothetical Experimental Protocol for this compound

This is a generalized protocol based on common procedures and should be optimized for your specific setup.

Stage 1: Synthesis of 2,7-naphthyridin-1(2H)-one

A plausible approach is the Friedländer annulation. For example, reacting an appropriate 2-aminonicotinaldehyde derivative with a ketone or ester containing an α-methylene group in the presence of a catalyst.[1][2][3][4][5]

Stage 2: Iodination of 2,7-naphthyridin-1(2H)-one

  • Dissolve 2,7-naphthyridin-1(2H)-one (1.0 eq) in a suitable solvent (e.g., DCM or DMF).

  • Cool the solution to 0 °C.

  • Add N-Iodosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Add a catalytic amount of an acid (e.g., TFA, 0.1 eq).

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Proceed with the standard work-up and purification as described in the FAQ section.

ParameterRecommended RangeRationale
NIS Stoichiometry 1.0 - 1.1 equivalentsTo minimize di-iodination.
Temperature -20 °C to 25 °CLower temperatures improve selectivity.
Acid Catalyst TFA, H₂SO₄ (catalytic)To activate NIS for the electrophilic substitution.[7][8]
Solvent DCM, DMF, AcetonitrileCommon solvents for iodination reactions.

Visualizing the Workflow

Decision Tree for Troubleshooting Low Iodination Yield

Caption: Troubleshooting workflow for low yield in the iodination step.

References

  • DC Fine Chemicals. Safety Data Sheet - N-Iodosuccinimide. [Link]

  • A MATERIAL SAFETY DATA SHEET N-IODOSUCCINIMIDE. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. (2021). [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. National Institutes of Health. (2021). [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega - ACS Publications. (2021). [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • is added from a pressure-equalizing addition funnel. The flask is immersed in a silicone oil bath. The light-yellow solution is bubbled with argon for 1 h at 27 °C (150 mL/min). - Organic Syntheses Procedure. [Link]

  • Synthesis of Benzo[ c][2][9]naphthyridinones and Benzo[ c][1][9]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides - PubMed. (2022). [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - ResearchGate. (2025). [Link]

  • Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC - NIH. (2022). [Link]

  • 4 - Organic Syntheses Procedure. [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. [Link]

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. [Link]

  • Synthesis of naphthyridin-4(2H)-one - PrepChem.com. [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials - MDPI. (2025). [Link]

  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (2025). [Link]

  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal. [Link]

  • n-iodosuccinimide - Organic Syntheses Procedure. [Link]

  • EP2511844A2 - Advanced drug development and manufacturing - Google P
  • Iodination Using N-Iodosuccinimide (NIS) - Common Organic Chemistry. [Link]

  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - ResearchGate. (2025). [Link]

  • Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed. (2014). [Link]

  • Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent - IJSDR. [Link]

  • (PDF) One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. (2025). [Link]

  • SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES - PubMed. [Link]

  • US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S)
  • WO2014043706A1 - Method of synthesizing thyroid hormone analogs and polymorphs thereof - Google P

Sources

Technical Support Center: Managing Impurities in 4-Iodo-2,7-naphthyridin-1(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Iodo-2,7-naphthyridin-1(2H)-one. This resource provides in-depth troubleshooting advice and frequently asked questions to help you manage and control impurities originating from this critical starting material. As a key building block in medicinal chemistry, particularly for kinase inhibitor synthesis, ensuring the purity of this intermediate is paramount for the success of subsequent reactions and the integrity of your final compounds.

This guide is structured to address common challenges encountered during the synthesis and purification of this compound, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Synthesis and Impurity Profile

Q1: What is a likely synthetic route for this compound, and what are the expected impurities from this process?

A potential impurity profile can be predicted based on common side reactions in electrophilic aromatic iodination.[1][2]

  • Unreacted Starting Material: Incomplete iodination will result in the presence of the 2,7-naphthyridin-1(2H)-one precursor.

  • Di-iodinated Species: Over-iodination can lead to the formation of di-iodo-2,7-naphthyridin-1(2H)-one isomers. The positions of this second iodination will depend on the directing effects of the substituents on the naphthyridinone ring.

  • Other Regioisomers: Depending on the iodinating agent and reaction conditions, minor amounts of other mono-iodinated isomers could be formed.

  • Degradation Products: Iodo-N-heterocycles can be sensitive to heat and light, potentially leading to degradation.[3][4]

Q2: My NMR spectrum of this compound shows unexpected peaks. How can I identify the likely impurities?

A2: Unexpected peaks in your NMR spectrum often correspond to the impurities mentioned above. Here's a systematic approach to their identification:

  • Compare with Starting Material: Obtain an NMR spectrum of your precursor, 2,7-naphthyridin-1(2H)-one. The presence of these characteristic peaks in your product's spectrum indicates incomplete reaction.

  • Look for Changes in Aromatic Region:

    • Isomeric Impurities: The coupling patterns and chemical shifts of the aromatic protons will differ for various iodo-substituted isomers. A careful analysis of the coupling constants can help elucidate the substitution pattern.

    • Di-iodinated Impurities: You would expect to see a reduction in the number of aromatic proton signals and potentially simpler splitting patterns (e.g., singlets or doublets where you might expect doublets of doublets).

  • LC-MS Analysis: This is a powerful technique for identifying impurities.[5][6] The mass-to-charge ratio will help you distinguish between mono- and di-iodinated species, as well as unreacted starting material. Fragmentation patterns can sometimes provide clues about the position of iodination.

Q3: What are the best practices for storing this compound to prevent degradation?

A3: Iodo-substituted N-heterocycles can be susceptible to degradation, particularly in the presence of light and heat, which can lead to the formation of colored impurities.[3][4] To ensure the long-term stability of your starting material:

  • Store in a cool, dark place: A refrigerator or freezer is ideal.

  • Use an inert atmosphere: Store under argon or nitrogen to prevent oxidative degradation.

  • Use amber vials: Protect the compound from light by using amber-colored glass vials or by wrapping clear vials in aluminum foil.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Inefficient Iodination Optimize the reaction conditions. Vary the iodinating agent (e.g., I₂, NIS, ICl), solvent, temperature, and reaction time. The use of a mild oxidizing agent in conjunction with I₂ can sometimes improve yields.[2]
Product Degradation During Reaction Monitor the reaction by TLC or LC-MS. If product degradation is observed over time, reduce the reaction temperature or shorten the reaction time.
Difficult Purification Iodo-heterocycles can be challenging to purify via chromatography.[7] Consider alternative purification methods such as recrystallization or trituration.
Problem 2: Persistent Impurities After Purification
Scenario Troubleshooting Strategy
Co-elution with Starting Material If the starting material and product have very similar polarities, modify your chromatographic conditions. Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). A gradient elution might be necessary.
Presence of Isomeric Impurities Isomers can be very difficult to separate. If chromatographic separation is not effective, recrystallization from a carefully chosen solvent system may be successful. It is often preferable to optimize the reaction conditions to favor the formation of the desired isomer.
Product Degradation on Silica Gel Some iodo-compounds are unstable on silica gel.[7] If you observe streaking or the appearance of new colored spots on your TLC plate, consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine in your eluent.

Experimental Protocols

Protocol 1: General Procedure for Purity Analysis by HPLC

This protocol provides a starting point for developing an HPLC method to assess the purity of your this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of your sample in a suitable solvent (e.g., methanol or a mixture of your mobile phases) to a concentration of approximately 1 mg/mL.

Data Interpretation:

Expected Retention Time Potential Identity Confirmation Method
Early Eluting2,7-Naphthyridin-1(2H)-one (more polar)Spike with authentic starting material
Main PeakThis compoundLC-MS for mass confirmation
Later ElutingDi-iodinated species (less polar)LC-MS for mass confirmation
Protocol 2: Small-Scale Recrystallization for Purification
  • Solvent Screening: In small vials, test the solubility of your crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizing Impurity Formation and Downstream Reactions

Hypothetical Iodination and Potential Side Products

A 2,7-Naphthyridin-1(2H)-one B This compound (Desired Product) A->B Iodinating Agent (e.g., NIS) D Other Mono-iodo Isomers A->D Poor Regioselectivity C Di-iodinated Species B->C Excess Iodinating Agent

Caption: Potential impurity pathways during the iodination of 2,7-naphthyridin-1(2H)-one.

Troubleshooting a Downstream Suzuki Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. However, impurities from the starting material can interfere with this transformation.

cluster_start Starting Material Quality cluster_reaction Suzuki Coupling cluster_impurities Potential Interfering Impurities Pure this compound Pure this compound Successful Coupling Successful Coupling Pure this compound->Successful Coupling Contaminated Starting Material Contaminated Starting Material Failed/Low Yield Coupling Failed/Low Yield Coupling Contaminated Starting Material->Failed/Low Yield Coupling Unreacted Precursor Unreacted Precursor Failed/Low Yield Coupling->Unreacted Precursor Leads to complex mixture Di-iodinated Species Di-iodinated Species Failed/Low Yield Coupling->Di-iodinated Species Can lead to double coupling or catalyst inhibition

Caption: Impact of starting material purity on a subsequent Suzuki coupling reaction.

References

  • Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]

  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. ChemRxiv. [Link]

  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. ResearchGate. [Link]

  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ACS Combinatorial Science. [Link]

  • Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. ChemRxiv. [Link]

  • Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. PubMed. [Link]

  • Problems with Suzuki coupling. Reddit. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. MDPI. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Selective C–H Iodination of (Hetero)arenes. PMC. [Link]

  • Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of Nitrogen Heterocycles by Hypervalent Iodine Mediated Cyclization. UCL Discovery. [Link]

  • Selective C–H Iodination of (Hetero)arenes. ACS Publications. [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. [Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. NIH. [Link]

  • Iodination. Common Conditions. [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]

  • One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate. [Link]

  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ResearchGate. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]

  • Preparation of pyrimido[4,5-b][7][8]naphthyridin-4(1H)-one derivatives using a zeolite–nanogold catalyst and their in vitro. Semantic Scholar. [Link]

  • Iodine Heterocycles. ResearchGate. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]

  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. [Link]

  • Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. PubMed. [Link]

Sources

Analytical method development for "4-Iodo-2,7-naphthyridin-1(2H)-one" quality control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development and quality control of 4-Iodo-2,7-naphthyridin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting guides, and validated protocols to ensure the development of robust and reliable analytical methods for this active pharmaceutical ingredient (API). As a nitrogen-containing heterocyclic compound, this compound presents unique analytical challenges that require a systematic and scientifically-grounded approach.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the analytical method development for this compound.

Q1: What is the most suitable analytical technique for routine quality control (assay and impurity profiling) of this compound?

A1: The industry-standard and most recommended technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection .[4][5][6] This method offers an excellent combination of resolution, sensitivity, and reproducibility for quantifying the API and separating it from process impurities and potential degradation products.[7] Given that the 2,7-naphthyridine core is chromophoric, UV detection provides high sensitivity.[5]

Q2: How do I select an initial HPLC column and mobile phase for method development?

A2: A great starting point is a C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size), as it provides broad applicability for moderately polar to non-polar compounds. For the mobile phase, begin with a simple gradient elution using:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water. The acidic modifier helps to protonate silanol groups on the column, reducing peak tailing and improving peak shape.

  • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is often preferred as it typically provides sharper peaks and lower UV cutoff. A generic starting gradient could be 5% to 95% B over 20-30 minutes. This initial run will provide crucial information about the retention behavior of the API and any major impurities.[8]

Q3: What are the critical considerations for sample preparation?

A3: The primary goal is to completely dissolve the sample in a solvent that is compatible with the mobile phase.

  • Solubility: First, determine the solubility of this compound in common organic solvents. A good starting diluent is often a 50:50 mixture of water and acetonitrile or methanol.

  • Compatibility: The sample diluent should be weaker than or of similar strength to the initial mobile phase composition. Injecting a sample in a much stronger solvent can lead to peak distortion and poor peak shape.[8]

  • Integrity: The chosen solvent must not cause degradation of the analyte.

Q4: Why are forced degradation studies essential, and what do they entail?

A4: Forced degradation (or stress testing) is a regulatory requirement and a cornerstone of developing a stability-indicating analytical method (SIAM) .[4][6][7] The purpose is to intentionally degrade the API under harsh conditions to generate potential degradation products. By demonstrating that the analytical method can separate the intact API from these degradants, you prove the method's specificity.[4] Typical stress conditions include exposure to acid, base, oxidation, heat, and light.[7]

HPLC Method Troubleshooting Guide

This section provides solutions to specific issues you may encounter during HPLC analysis.

Problem: My peak for this compound is showing significant tailing.

  • Question: What causes peak tailing for a nitrogen-containing compound like this, and how can I fix it?

  • Answer: Peak tailing for nitrogen-containing heterocycles is often caused by secondary ionic interactions between the basic nitrogen atoms in the molecule and acidic, unreacted silanol groups on the silica-based stationary phase.

    • Solution 1 (Modify Mobile Phase pH): The most effective solution is often to lower the pH of the aqueous mobile phase (Mobile Phase A). Adding an acidic modifier like 0.1% TFA or formic acid will protonate the silanol groups, minimizing these secondary interactions. A buffer in the 5-50 mM range can also be used to control the pH and improve method ruggedness.[8]

    • Solution 2 (Use a High-Purity, End-Capped Column): Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups. If tailing persists, switching to a column specifically designed for basic compounds may be necessary.

    • Solution 3 (Reduce Analyte Concentration): Overloading the column with too much sample can also cause tailing. Try reducing the concentration of your sample or the injection volume.

Problem: I'm observing inconsistent retention times between injections.

  • Question: Why is the retention time of my main peak shifting, and how can I stabilize it?

  • Answer: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to issues with the column equilibration, mobile phase, or system temperature.

    • Solution 1 (Increase Column Equilibration Time): For gradient methods, it is crucial that the column is fully re-equilibrated to the initial mobile phase conditions before the next injection. A common rule of thumb is to have an equilibration period of at least 10 column volumes.

    • Solution 2 (Ensure Mobile Phase Consistency): Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation, which can affect the pump's performance. If using a buffer, ensure it is fully dissolved and that its concentration is not high enough to risk precipitation when mixed with the organic phase.

    • Solution 3 (Use a Column Oven): Even minor fluctuations in ambient laboratory temperature can affect retention times. Using a thermostatically controlled column oven set to a stable temperature (e.g., 30 °C or 40 °C) will significantly improve reproducibility.

Problem: I cannot achieve baseline separation between an impurity and the main API peak.

  • Question: My resolution is poor. What chromatographic parameters can I adjust to separate two closely eluting peaks?

  • Answer: Improving resolution requires manipulating the selectivity, efficiency, or retention factor of the separation.

    • Solution 1 (Modify Mobile Phase Selectivity): This is often the most powerful tool.

      • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution patterns because they have different interactions with the analyte and stationary phase.

      • Adjust pH: Changing the pH can alter the ionization state of the API or impurities, drastically affecting their retention and potentially separating them.

      • Modify Gradient: A shallower gradient (i.e., increasing the percentage of organic solvent more slowly) will increase the separation time and can improve the resolution of closely eluting peaks.

    • Solution 2 (Change Stationary Phase): If mobile phase optimization is insufficient, a different column chemistry may be required. For example, a Phenyl-Hexyl phase offers different (pi-pi) interactions compared to a standard C18 phase and may provide the necessary selectivity.

    • Solution 3 (Increase Column Efficiency): Use a column with a smaller particle size (e.g., 3.5 µm instead of 5 µm) or a longer column to increase the number of theoretical plates, which results in narrower peaks and better resolution.

Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps to generate potential degradation products and test the specificity of your analytical method.

Objective: To demonstrate the stability-indicating nature of the analytical method for this compound.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the API.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60-80 °C for a specified time (e.g., 2-8 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60 °C) for a specified time.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid API powder to dry heat (e.g., 105 °C) for 24-48 hours. Also, expose the stock solution to heat (e.g., 80 °C).

    • Photolytic Degradation: Expose the solid API and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber, following ICH Q1B guidelines.

  • Neutralization & Dilution: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to the target analytical concentration (e.g., 0.1 mg/mL).

  • Analysis: Analyze the unstressed sample, a blank (diluent), and all stressed samples by HPLC.

  • Evaluation:

    • Examine the chromatograms for new peaks (degradation products).

    • Ensure the main API peak is well-resolved from all degradation peaks (Resolution > 2).

    • Perform a peak purity analysis using a photodiode array (PDA) detector to confirm that the API peak is spectrally pure in all stressed samples.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 80°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (105°C Solid, 80°C Soln) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Neutralize Neutralize & Dilute to Target Conc. Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-PDA Analysis Neutralize->HPLC Evaluate Evaluate: - Resolution > 2 - Peak Purity - Mass Balance HPLC->Evaluate

Caption: Workflow for forced degradation studies.

Table 1: Summary of HPLC Method Validation Parameters (as per ICH Q2(R1))
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity index > 0.999. Baseline resolution (Rₛ > 2) between the API and all other peaks.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.For Assay: 80% to 120% of the test concentration. For Impurities: From reporting limit to 120% of the specification limit.
Accuracy To measure the closeness of the test results to the true value.For Assay: 98.0% to 102.0% recovery. For Impurities: Recovery within 70-130% of the true value, depending on the concentration.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Retention times and assay values should remain within system suitability criteria when parameters like pH (±0.2), column temperature (±5°C), and mobile phase composition (±2%) are varied.
Diagram: General HPLC Troubleshooting Logic

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues Start Unacceptable Chromatogram PeakShape Peak Tailing/ Fronting/Splitting? Start->PeakShape e.g., Tailing Retention Retention Time Shifting? Start->Retention e.g., Shifting Resolution Poor Resolution? Start->Resolution e.g., Co-elution CheckMP Check Mobile Phase: - pH correct? - Buffer adequate? PeakShape->CheckMP Yes CheckColumn Check Column: - Overloaded? - Void/Contaminated? CheckMP->CheckColumn If no fix CheckSample Check Sample Diluent: - Mismatched with  mobile phase? CheckColumn->CheckSample If no fix CheckEquil Increase Equilibration Time Retention->CheckEquil Yes CheckPump Check Pump: - Flow rate stable? - Leaks? CheckEquil->CheckPump If no fix CheckTemp Use Column Oven CheckPump->CheckTemp If no fix OptimizeMP Optimize Mobile Phase: - Change organic modifier - Adjust gradient slope Resolution->OptimizeMP Yes ChangeColumn Try Different Column Chemistry OptimizeMP->ChangeColumn If no fix

Caption: Decision tree for troubleshooting common HPLC issues.

References

  • Jadhav, S. B., et al. (2023). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. World Journal of Pharmaceutical Research. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Patel, V. A., et al. (2018). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry. [Link]

  • Barbu, E., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules. [Link]

  • Barbu, E., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]

  • Al-Ostoot, F. H., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. National Center for Biotechnology Information. [Link]

  • Santos, M. R., et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Pistos, C., et al. (2005). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Journal of Chromatography B. [Link]

  • Shaikh, A. R., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]

  • Sharma, S., & Singh, P. (2021). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Pharma Times. (2024). Challenges Leading to Poor Pharmaceutical Quality Control. Pharma Times. [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry. [Link]

  • Obreshkova, D., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]

  • Hroshovyi, T., et al. (2022). DEVELOPMENT OF QUALITY CONTROL METHODS FOR A FINISHED IODINE-CONTAINING MEDICINAL PRODUCT.... ResearchGate. [Link]

  • Kumar, A., et al. (2021). Strategic approach for HPLC Method Development and Validation: Review. Open University of Chemical and Pharmaceutical Sciences. [Link]

  • Bano, S., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. National Center for Biotechnology Information. [Link]

  • Pistos, C., et al. (2005). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. ResearchGate. [Link]

  • Paquin, D., et al. (2024). A validated approach for analysis of heterocyclic aromatic compounds in sediment samples. Environmental Science and Pollution Research. [Link]

  • Zhang, A., et al. (2012). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ACS Combinatorial Science. [Link]

  • Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons. [Link]

  • Hroshovyi, T., et al. (2022). SOME ISSUES IN THE DEVELOPMENT OF A NEW TYPE OF IODINE-CONTAINING PHARMACEUTICAL PRODUCTS. ResearchGate. [Link]

  • Al-Zoubi, W., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules. [Link]

  • Falcony. (2024). 9 Typical Quality Issues in Pharmaceutical and Life Sciences. Falcony Blog. [Link]

  • Chaudhuri, S., et al. (2024). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Acanthicifoline. PubChem. [Link]

  • Zhang, G., et al. (2024). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organometallics. [Link]

  • Yin, C., et al. (2024). Quantitative Understanding of the Reactivity of Bicarbonate and the Role of Cations in Gas Diffusion Electrode Flow Cells for CO2 Reduction. ACS Catalysis. [Link]

  • Grafiati. Journal articles: 'Drug forced degradation'. Grafiati. [Link]

Sources

Validation & Comparative

A Comparative Guide to PDK1 Inhibition: Evaluating Novel Scaffolds Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase-targeted drug discovery, 3-phosphoinositide-dependent protein kinase-1 (PDK1) has emerged as a critical node in signaling pathways frequently dysregulated in cancer and other diseases. As a master kinase, PDK1 is responsible for the activation of a cohort of AGC kinases, including AKT, S6K, and RSK, thereby controlling fundamental cellular processes such as cell growth, proliferation, and survival.[1][2] The pursuit of potent and selective PDK1 inhibitors is therefore of significant therapeutic interest.

This guide provides a comparative analysis of established PDK1 inhibitors, offering a framework for the evaluation of novel chemical entities. While direct, publicly available experimental data for "4-Iodo-2,7-naphthyridin-1(2H)-one" as a PDK1 inhibitor is not present in the current literature, the 2,7-naphthyridinone core is a recognized privileged scaffold in kinase inhibitor design, with derivatives demonstrating activity against various kinases, including PDK1.[3][4] This guide will therefore focus on a detailed comparison of well-characterized PDK1 inhibitors—GSK2334470, BX-795, and OSU-03012—to provide a benchmark for assessing the potential of novel compounds such as this compound.

The PDK1 Signaling Hub: A Prime Target for Intervention

PDK1 is a central component of the PI3K/AKT signaling pathway.[5] Upon activation by upstream signals, such as growth factors, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This recruits both PDK1 and its substrate, AKT, to the membrane, facilitating the phosphorylation of AKT at Threonine 308 (Thr308) by PDK1.[6] This phosphorylation event is a critical step in the activation of AKT and the subsequent downstream signaling cascade that promotes cell survival and proliferation.[7]

PDK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment p_AKT_T308 p-AKT (Thr308) PDK1->p_AKT_T308 Phosphorylation mTORC2 mTORC2 p_AKT_S473 p-AKT (Ser473) mTORC2->p_AKT_S473 Phosphorylation Downstream Downstream Targets (e.g., S6K, GSK3β) p_AKT_T308->Downstream Activation

Figure 1: Simplified PDK1 signaling pathway.

Comparative Analysis of Leading PDK1 Inhibitors

A critical aspect of drug development is understanding the performance of a novel compound relative to existing alternatives. The following table summarizes the key characteristics of three well-studied PDK1 inhibitors, providing a baseline for comparison.

InhibitorMechanism of ActionIC50 (PDK1)Key Cellular Effects & Selectivity
GSK2334470 ATP-competitive~10 nMHighly specific for PDK1.[8][9][10] Ablates T-loop phosphorylation of SGK, S6K1, and RSK.[8]
BX-795 ATP-competitive6 nMPotent PDK1 inhibitor. Also inhibits TBK1 (IC50 = 6 nM) and IKKε (IC50 = 41 nM).[4][11] Blocks phosphorylation of S6K1, Akt, PKCδ, and GSK3β.[4][11]
OSU-03012 ATP-competitive5 µMInhibits PDK1 and induces apoptosis in various cancer cell lines.[3]

IC50 values can vary depending on the assay conditions.

Experimental Protocols for Characterizing Novel PDK1 Inhibitors

To ascertain the potential of a novel compound like "this compound" as a PDK1 inhibitor, a series of well-defined experiments are required. The following protocols provide a robust framework for such an evaluation.

In Vitro Kinase Assay for PDK1 Activity

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDK1.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant PDK1 - Peptide Substrate - ATP - Test Compound Incubate Incubate PDK1, Substrate, and Test Compound Reagents->Incubate Initiate Initiate reaction with ATP Incubate->Initiate Quench Quench reaction Initiate->Quench Detect Detect phosphorylated substrate (e.g., Luminescence, Fluorescence) Quench->Detect Analyze Calculate % Inhibition and determine IC50 Detect->Analyze Western_Blot_Workflow Cell_Treatment Cell Treatment with Inhibitor Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 3: Workflow for Western blot analysis of p-AKT.

Conclusion

The development of novel PDK1 inhibitors is a promising avenue for therapeutic intervention in various diseases. While "this compound" is not a publicly characterized PDK1 inhibitor, its 2,7-naphthyridinone core represents a validated scaffold for targeting this kinase. By employing the rigorous experimental protocols detailed in this guide and comparing the resulting data with established benchmarks from inhibitors like GSK2334470, BX-795, and OSU-03012, researchers can effectively evaluate the potential of novel compounds and advance the development of the next generation of PDK1-targeted therapies.

References

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. 2020.
  • Najafov, A., et al. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal. 2011.
  • OSU-03012 (AR-12) | PDK-1 Inhibitor. MedChemExpress.
  • Feldman, R. I., et al. Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. Journal of Biological Chemistry. 2005.
  • GSK2334470 | PDK1 Inhibitor. MedchemExpress.com.
  • PDK-1 Signaling Pathway.
  • OSU-03012 (AR-12) PDK-1 Inhibitor. Selleck Chemicals.
  • PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. Oncotarget. 2017.
  • BX795 | PDK-1 Inhibitor. MedchemExpress.com.
  • BX 795 | PDK-1 Inhibitors. R&D Systems.
  • BX795 - TBK1/IKKε Inhibitor. InvivoGen.
  • OSU 03012 | Phosphoinositide-dependent Kinase 1. Tocris Bioscience.
  • GSK2334470 (GSK 2334470) - PDK1 inhibitor. ProbeChem.com.
  • BX-795 (CAS Number: 702675-74-9). Cayman Chemical.
  • Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal. 2011.
  • Intracellular signalling: PDK1--a kinase
  • Application Notes and Protocols for Western Blot Analysis of p-Akt after Torbafylline Tre
  • OSU-03012 | CAS#742112-33-0 | PDK-1 inhibitor. MedKoo Biosciences.
  • PolarScreen™ PDK1 Threonine Kinase Assay Kit, Far Red Protocol. Thermo Fisher Scientific.
  • PDK1: At the crossroad of cancer signaling p
  • PDK1-AKT signaling pathway regulates the expression and function of cardiac hyperpolarization-activated cyclic nucleotide-modul
  • What are PDK1 gene inhibitors and how do they work?.
  • PDK1 Kinase Assay.
  • 3-Phosphoinositide-dependent protein kinase-1. Wikipedia.
  • Application Notes for Western Blot Analysis of p-AKT (Ser473)
  • Threonine Kinase Assay Kit, PDK1 Protocol. Thermo Fisher Scientific.
  • PDK1 Kinase Enzyme System Application Note.
  • A Comparative Guide to PDK1 Inhibition: Cross-Valid
  • PDK-1 | Inhibitors. MedchemExpress.com.
  • PDK1 Kinase (Human) Assay/Inhibitor Screening Assay Kit.
  • PDK1 Inhibitors. Santa Cruz Biotechnology.
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. 2015.
  • Western blot for phosphoryl
  • What are the important points for the detection of phospho-Akt in western blot?.
  • Phospho-Akt (Ser473) Antibody. Cell Signaling Technology.
  • Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening. Journal of Biological Chemistry. 2011.
  • PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. Oncotarget. 2017.
  • For a PDK1 inhibitor, the substrate m

Sources

A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-2,7-naphthyridin-1(2H)-one in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,7-naphthyridin-1(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of this scaffold, particularly at the C4 position, is crucial for the development of novel therapeutics. This guide provides an in-depth comparison of the reactivity of two key precursors, 4-Iodo-2,7-naphthyridin-1(2H)-one and 4-Bromo-2,7-naphthyridin-1(2H)-one, in palladium-catalyzed cross-coupling reactions. This analysis is grounded in fundamental principles of organometallic chemistry and supported by experimental data from structurally related systems.

While direct, side-by-side comparative studies on these specific substrates are not extensively reported in publicly available literature, this guide synthesizes established reactivity trends of aryl halides to provide a predictive and practical framework for synthetic chemists.

The Decisive Role of the Halogen: A Fundamental Perspective

The choice between an iodo or a bromo substituent on the 2,7-naphthyridin-1(2H)-one core is a critical decision that significantly impacts the efficiency and conditions required for subsequent cross-coupling reactions. The fundamental difference in their reactivity stems from the inherent properties of the carbon-halogen bond.

The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[1][2] This is a direct consequence of the larger atomic radius of iodine and the poorer overlap between its 5p orbital and the sp2 orbital of the naphthyridinone ring. The bond dissociation energies reflect this trend, with the C-I bond being more readily cleaved.[3][4]

In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The weaker C-I bond in this compound leads to a significantly faster rate of oxidative addition compared to its bromo counterpart.[5][6] This generally translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the iodo derivative.[7]

Below is a diagram illustrating the general workflow for a comparative reactivity study, a crucial process in optimizing synthetic routes.

G cluster_start Reactant Selection cluster_reactions Cross-Coupling Reactions cluster_analysis Performance Analysis Iodo This compound Suzuki Suzuki-Miyaura Iodo->Suzuki Subject to Sonogashira Sonogashira Iodo->Sonogashira Subject to Buchwald Buchwald-Hartwig Iodo->Buchwald Subject to Bromo 4-Bromo-2,7-naphthyridin-1(2H)-one Bromo->Suzuki Subject to Bromo->Sonogashira Subject to Bromo->Buchwald Subject to Yield Yield Comparison Suzuki->Yield Sonogashira->Yield Buchwald->Yield Time Reaction Time Yield->Time Conditions Optimal Conditions Time->Conditions Conclusion Conclusion on Reactivity Conditions->Conclusion Leads to

Caption: Workflow for comparing the reactivity of halogenated precursors.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp2)-C(sp2) bonds.[8] The enhanced reactivity of the iodo-substituted naphthyridinone is particularly advantageous in this transformation.

Expected Performance: this compound is anticipated to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than the bromo analogue. This can be critical when dealing with sensitive functional groups on the coupling partner.

Representative Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a clean, dry reaction vessel, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-2,7-naphthyridin-1(2H)-one

  • Reaction Setup: Combine 4-Bromo-2,7-naphthyridin-1(2H)-one (1.0 mmol, 1.0 eq), the arylboronic acid (1.5 mmol, 1.5 eq), and a stronger base like Cs₂CO₃ (2.5 mmol, 2.5 eq).

  • Catalyst Addition: Employ a more active catalyst system, such as Pd₂(dba)₃ (0.05 mmol, 5 mol%) with a suitable phosphine ligand (e.g., SPhos, 0.1 mmol, 10 mol%).

  • Solvent Addition: Use a degassed solvent like toluene or DMF (10 mL).

  • Degassing: Purge the mixture with an inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to a higher temperature, typically 100-120°C, and monitor for completion.

Comparative Data Summary (Predicted)
Feature4-Iodo- Derivative4-Bromo- Derivative
Catalyst Loading Lower (e.g., 1-5 mol%)Higher (e.g., 3-10 mol%)
Reaction Temperature Milder (e.g., 80-100°C)Harsher (e.g., 100-120°C)
Reaction Time ShorterLonger
Yield Generally higherPotentially lower, substrate dependent

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes, crucial structures in materials science and medicinal chemistry.[9][10] The reactivity difference between the iodo and bromo precursors is pronounced in this coupling.[11]

Expected Performance: this compound is expected to couple with terminal alkynes efficiently at or near room temperature, often with a copper co-catalyst. In contrast, the 4-bromo derivative will likely require elevated temperatures and potentially a copper-free protocol to avoid side reactions.[12]

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L)₂ Pd0->PdII Oxidative Addition (Faster for X=I) ArX Ar-X (Iodo or Bromo Naphthyridinone) ArX->PdII PdAlkyne Ar-Pd(II)-(C≡C-R)(L)₂ PdII->PdAlkyne Transmetalation Alkyne R-C≡C-H Alkyne->PdAlkyne Base Base Base->PdAlkyne Product Ar-C≡C-R PdAlkyne->Product Reductive Elimination Product->Pd0

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Representative Experimental Protocols

Protocol 3: Sonogashira Coupling of this compound

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq) and the terminal alkyne (1.2 mmol, 1.2 eq) in a suitable solvent like THF or DMF (10 mL), add a base such as triethylamine (3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere until the starting material is consumed.

Protocol 4: Sonogashira Coupling of 4-Bromo-2,7-naphthyridin-1(2H)-one

  • Reaction Setup: Combine 4-Bromo-2,7-naphthyridin-1(2H)-one (1.0 mmol, 1.0 eq), the terminal alkyne (1.5 mmol, 1.5 eq), and a base like diisopropylethylamine (3.0 mmol, 3.0 eq) in a solvent such as toluene (10 mL).

  • Catalyst Addition: Use a robust catalyst system, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere and monitor its progress.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines from aryl halides.[13][14] The choice of halogen on the naphthyridinone substrate significantly influences the reaction conditions and the choice of catalyst system.[15]

Expected Performance: The greater reactivity of this compound allows for the use of a broader range of amines, including less nucleophilic ones, under milder conditions. The 4-bromo derivative will likely necessitate more specialized and sterically hindered phosphine ligands to achieve comparable efficiency.

Representative Experimental Protocols

Protocol 5: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Catalyst Addition: Add a palladium precursor such as Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable ligand like Xantphos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL).

  • Reaction: Heat the mixture to 90-110°C under an inert atmosphere until the reaction is complete.

Protocol 6: Buchwald-Hartwig Amination of 4-Bromo-2,7-naphthyridin-1(2H)-one

  • Reaction Setup: Following a similar procedure, combine 4-Bromo-2,7-naphthyridin-1(2H)-one (1.0 mmol, 1.0 eq), the amine (1.5 mmol, 1.5 eq), and a base like potassium tert-butoxide (1.8 mmol, 1.8 eq).

  • Catalyst Addition: Utilize a highly active catalyst system, for instance, Pd(OAc)₂ (0.04 mmol, 4 mol%) with a sterically demanding ligand such as RuPhos (0.08 mmol, 8 mol%).

  • Solvent Addition: Use an anhydrous, degassed solvent like 1,4-dioxane (10 mL).

  • Reaction: Heat the mixture to 100-120°C under an inert atmosphere.

Conclusion and Recommendations

The choice between 4-Iodo- and 4-Bromo-2,7-naphthyridin-1(2H)-one as a synthetic precursor should be guided by the specific requirements of the desired cross-coupling reaction and the overall synthetic strategy.

  • This compound is the preferred substrate for achieving high yields under mild conditions, especially when working with thermally sensitive or sterically hindered coupling partners. Its higher reactivity allows for lower catalyst loadings and shorter reaction times, which can be advantageous in terms of cost and process efficiency.

  • 4-Bromo-2,7-naphthyridin-1(2H)-one , while less reactive, is often more readily available and cost-effective. It remains a viable substrate for many cross-coupling reactions, provided that more forcing conditions and more sophisticated catalyst systems are employed. Its lower reactivity can also be exploited for selective functionalization in molecules bearing multiple different halogen atoms.

Ultimately, the selection of the appropriate halogenated naphthyridinone is a strategic decision that requires a thorough understanding of the principles of cross-coupling chemistry and the specific goals of the research program.

References

  • Ananikov, V. P., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.[5]

  • Kalyani, D., et al. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society.[16]

  • Littke, A. F., & Fu, G. C. (2000). Heck Reactions of Aryl Chlorides and Aryl Bromides in the Presence of a Tri-tert-butylphosphine Ligand. The Journal of Organic Chemistry.[7]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.[13]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia.[9]

  • Surry, D. S., & Buchwald, S. L. (2011). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.[15]

  • Reddit. (2018). Bond strength. r/chemhelp.[1]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.[10]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.[11]

  • Chemistry LibreTexts. (2020). Strength of Covalent Bonds.[2]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.[3]

  • da Silva, M. A. V. R., et al. (2005). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. The Journal of Physical Chemistry A.[4]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.[8]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.[14]

  • Lipshutz, B. H., et al. (2023). Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Micellar Media. ACS Catalysis.[17]

  • Frank, A., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry.[18]

  • Fagnou, K., et al. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society.[16]

  • Tolnai, G. L., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids.[19]

  • BenchChem. (2025). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.[20]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[21]

  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters.[12]

  • Al-Tel, T. H. (2015). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Molecules.[22]

  • ResearchGate. (n.d.). (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of....[23]

  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.[24]

  • PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.[25]

  • Slanina, T., et al. (2013). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry.[26]

  • De la Cruz, P., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.[27]

  • Larock, R. C., et al. (2003). Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction. The Journal of Organic Chemistry.[28]

  • Chemrio. (n.d.). 4-BROMO-1,2-DIHYDRO-2,7-NAPHTHYRIDIN-1-ONE.[29]

  • MySkinRecipes. (n.d.). 4-Bromo-2,7-naphthyridin-1-amine.[30]

  • Semantic Scholar. (2021). A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Deri.[31]

  • Internet Scientific Publications. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety.[32]

  • ResearchGate. (2012). Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine.[33]

  • Al-Mousawi, S. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.[34]

  • Semantic Scholar. (2021). Preparation of pyrimido[4,5-b][5][13]naphthyridin-4(1H)-one derivatives using a zeolite–nanogold catalyst and their in vitro.[35]

  • ResearchGate. (2008). (PDF) One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines.[36]

  • ResearchGate. (2018). (PDF) Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry.[37]

  • Deiters, A., et al. (2018). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Molecules.[38]

Sources

The 2,7-Naphthyridinone Scaffold: A Versatile Platform for Targeted Therapies

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 4-Iodo-2,7-naphthyridin-1(2H)-one Derivatives and Related Analogs

For researchers, scientists, and drug development professionals, the identification of novel heterocyclic scaffolds with potent and selective biological activity is a cornerstone of therapeutic innovation. The 2,7-naphthyridin-1(2H)-one core has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of enzymes and receptors implicated in various disease states. This guide provides a comparative analysis of the biological activities associated with 2,7-naphthyridin-1(2H)-one derivatives, with a particular focus on the potential modulatory role of iodine substitution at the 4-position. While direct experimental data on "this compound" is limited in publicly available literature, this guide will synthesize information on the broader class of 2,7-naphthyridinone derivatives and extrapolate the potential impact of iodination based on established principles of medicinal chemistry and studies on related heterocyclic systems.

The 2,7-Naphthyridinone Core: A Hub of Diverse Biological Activities

The 2,7-naphthyridine scaffold, a fusion of two pyridine rings, has been the subject of extensive investigation, leading to the discovery of compounds with a wide array of pharmacological properties.[1][2][3] Derivatives of the 2,7-naphthyridin-1(2H)-one core, in particular, have shown significant promise as anticancer, antimicrobial, and enzyme-inhibitory agents.[4][5][6]

Anticancer Activity: Targeting Kinase Signaling and Beyond

A significant body of research has focused on the development of 2,7-naphthyridinone derivatives as potent anticancer agents. These compounds have been shown to inhibit various protein kinases that are crucial for tumor growth and proliferation.

Kinase Inhibition:

  • MET Kinase: The 2,7-naphthyridone scaffold has been successfully utilized to design potent MET kinase inhibitors.[5] One such derivative, compound 13f , demonstrated excellent in vivo efficacy in xenograft models of human glioblastoma (U-87 MG) and colon cancer (HT-29).[5]

  • c-Kit and VEGFR-2 Kinase: By modifying the 2,7-naphthyridinone core, researchers have also developed potent inhibitors of c-Kit and VEGFR-2, two other important receptor tyrosine kinases involved in cancer progression.[7] For instance, compound 9k exhibited an impressive IC50 value of 8.5 nM against c-Kit.[7]

Antiproliferative Activity:

Beyond kinase inhibition, various 2,7-naphthyridine-3-carboxylic acid derivatives have demonstrated broad antiproliferative activity against a panel of human tumor cell lines in screenings conducted by the National Cancer Institute (NCI).[4][8]

Antimicrobial Properties

The 2,7-naphthyridine scaffold has also been explored for its antimicrobial potential. Certain derivatives have shown selective activity against pathogenic bacteria, such as Staphylococcus aureus.[6] This highlights the potential for developing novel antibiotics based on this chemical framework.

Enzyme Inhibition: PDE5 and PARP

The versatility of the 2,7-naphthyridinone core extends to the inhibition of other key enzymes:

  • PDE5 Inhibition: Novel 2,7-naphthyridine derivatives have been identified as potent and highly specific inhibitors of phosphodiesterase 5 (PDE5), with one compound demonstrating an IC50 of 0.23 nM.[9]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: The lactam-containing heterocyclic structure of 2,7-naphthyridin-1(2H)-one makes it a plausible candidate for PARP inhibition. PARP inhibitors are a clinically important class of anticancer drugs that exploit synthetic lethality in tumors with deficient DNA repair mechanisms.[6][9] While direct evidence for "this compound" as a PARP inhibitor is not yet available, the structural similarities to known PARP inhibitors warrant further investigation.

The Role of Iodine Substitution: A Gateway to Enhanced Potency and Targeted Delivery

The introduction of a halogen atom, particularly iodine, into a drug candidate can significantly modulate its physicochemical and pharmacological properties. The presence of an iodine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.

In the context of enzyme inhibitors, iodine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, the incorporation of radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) allows for the development of radiolabeled compounds for use in molecular imaging (PET, SPECT) and targeted radionuclide therapy.[7][8] The development of radioiodinated PARP inhibitors based on the olaparib scaffold for imaging and therapeutic applications underscores the potential of this strategy.[7]

While the specific biological activity of "this compound" remains to be elucidated, its existence is confirmed by its availability from chemical suppliers.[1] Based on the known activities of the 2,7-naphthyridinone core and the established roles of iodine in medicinal chemistry, it is plausible that this derivative could exhibit potent and selective activity against targets such as PARP or various kinases.

Comparative Data and Experimental Protocols

To facilitate further research and comparative analysis, the following tables summarize the biological activities of representative 2,7-naphthyridinone derivatives and other relevant compounds.

Table 1: Kinase Inhibitory Activity of 2,7-Naphthyridinone Derivatives

CompoundTarget KinaseIC50 (nM)Reference
9k c-Kit8.5[7]
10l VEGFR-256.5[7]
10r VEGFR-231.7[7]
13f METNot specified[5]

Table 2: Comparative IC50 Values of Clinically Relevant PARP Inhibitors

PARP InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Olaparib1.50.8[5]
Rucaparib1.80.8[5]
Niraparib3.82.1[5]
Talazoparib0.60.3[5]
Veliparib4.72.9[5]

Experimental Workflows and Methodologies

The following are representative experimental protocols for evaluating the biological activities discussed in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis compound_prep 1. Prepare serial dilutions of This compound mix 3. Mix compound, kinase, substrate, and initiate with ATP compound_prep->mix enzyme_prep 2. Prepare kinase, substrate, and ATP solution enzyme_prep->mix incubate 4. Incubate at 37°C for a defined period mix->incubate detect 5. Measure kinase activity (e.g., luminescence, fluorescence) incubate->detect analyze 6. Plot activity vs. concentration and calculate IC50 detect->analyze G cluster_cell_culture Cell Culture & Treatment cluster_detection Detection of PARylation cluster_analysis Analysis seed_cells 1. Seed cancer cells (e.g., BRCA-deficient) treat_compound 2. Treat with varying concentrations of This compound seed_cells->treat_compound induce_damage 3. Induce DNA damage (e.g., with H2O2) treat_compound->induce_damage lyse_cells 4. Lyse cells and collect protein induce_damage->lyse_cells western_blot 5. Perform Western blot for poly(ADP-ribose) (PAR) lyse_cells->western_blot quantify 6. Quantify PAR levels western_blot->quantify determine_ic50 7. Determine IC50 for PARP inhibition quantify->determine_ic50

Caption: Workflow for a cell-based PARP inhibition assay.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The following diagram illustrates the principle of synthetic lethality, the mechanism of action for PARP inhibitors in BRCA-deficient cancer cells.

G cluster_normal Normal Cell cluster_brca_deficient BRCA-Deficient Cancer Cell ssb1 Single-Strand Break parp1 PARP-mediated Repair ssb1->parp1 dsb1 Double-Strand Break ssb1->dsb1 survival1 Cell Survival parp1->survival1 hrr1 Homologous Recombination Repair (Functional) hrr1->survival1 dsb1->hrr1 ssb2 Single-Strand Break parp_blocked PARP Repair Blocked ssb2->parp_blocked parp_inhibitor PARP Inhibitor (e.g., this compound) parp_inhibitor->parp_blocked dsb2 Double-Strand Break parp_blocked->dsb2 hrr2 Homologous Recombination Repair (Deficient) apoptosis Apoptosis hrr2->apoptosis dsb2->hrr2

Caption: The mechanism of synthetic lethality with PARP inhibitors.

Future Directions and Conclusion

The 2,7-naphthyridin-1(2H)-one scaffold represents a highly promising platform for the development of novel therapeutics. While the biological activities of the specific derivative "this compound" are yet to be fully explored, the extensive research on related analogs suggests a high potential for this compound, particularly in the areas of oncology and infectious diseases. The presence of the iodine atom may confer unique properties that could be exploited for enhanced potency, selectivity, and for the development of novel imaging and therapeutic agents. Further investigation into the synthesis and biological evaluation of "this compound" and its derivatives is strongly warranted and could lead to the discovery of next-generation targeted therapies.

References

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry. Available at: [Link]

  • SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. MDPI. Available at: [Link]

  • Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]

  • This compound. EON Biotech. Available at: [Link]

  • Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond. MDPI. Available at: [Link]

  • Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond. PubMed Central. Available at: [Link]

  • CN110563722A - pyridine or pyridazine ring compound and application thereof. Google Patents.
  • Structure of Olaparib and iodo-PARPi inhibitors. ResearchGate. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]

  • PARP inhibitors. IDrugs. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PubMed Central. Available at: [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 2,7-Naphthyridin-1(2H)-one Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 2,7-naphthyridin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their application as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. While direct SAR data for a "4-Iodo-2,7-naphthyridin-1(2H)-one" intermediate is not extensively published, this guide will elucidate the known SAR of the broader class and discuss the strategic importance of substitutions at the C4-position, for which a 4-iodo analog would be a pivotal synthetic precursor.

The 2,7-Naphthyridin-1(2H)-one Scaffold: A Versatile Pharmacophore

The 2,7-naphthyridine core, a bicyclic system containing two fused pyridine rings, is a key structural motif found in numerous biologically active compounds.[1] The 2,7-naphthyridin-1(2H)-one variant, with its lactam functionality, offers a unique combination of hydrogen bonding capabilities and a rigid framework that can be strategically decorated with various substituents to modulate target affinity and selectivity. This has led to its successful application in the development of potent inhibitors for various therapeutic targets.

Structure-Activity Relationship as Kinase Inhibitors: Targeting MET and AXL

Recent research has highlighted the potential of 2,7-naphthyridinone derivatives as potent inhibitors of receptor tyrosine kinases like MET and AXL, which are implicated in cancer progression and drug resistance.[2][3]

Key SAR Insights for MET/AXL Inhibition

Systematic modifications of the 2,7-naphthyridin-1(2H)-one scaffold have revealed critical insights into the structural requirements for potent MET and AXL kinase inhibition.

  • N2-Position: Arylation at the N2-position is a common strategy. The nature of the aryl substituent significantly influences potency. For instance, a 4-fluorophenyl group at the N2-position has been shown to be favorable for MET inhibition.[3]

  • C8-Position: The C8-position is a key point for introducing substituents that can interact with the hinge region of the kinase. An 8-amino linkage to a substituted phenyl ring is a frequently employed motif. The substitution pattern on this phenyl ring is crucial for achieving high potency and selectivity. For example, an 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino) moiety has been identified in a potent MET inhibitor.[3]

  • C4-Position: A Gateway for Further Optimization: While extensive SAR studies on the C4-position are not widely published, its strategic location suggests it as a prime candidate for further chemical exploration. The introduction of a halogen, such as iodine, at this position would provide a versatile chemical handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This would allow for the systematic introduction of a wide range of substituents to probe interactions with the solvent-exposed region of the kinase active site, potentially leading to improved potency, selectivity, and pharmacokinetic properties.

Comparative Data for MET/AXL Kinase Inhibitors
Compound N2-Substituent C8-Substituent MET IC50 (nM) AXL IC50 (nM) Reference
13f 4-Fluorophenyl8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)Favorable-[3]
17c Phenyl8-Amino-(substituted aniline)13.8-[2]
17e Phenyl8-Amino-(substituted aniline)-17.2[2]
17i Phenyl8-Amino-(substituted aniline)-31.8[2]

Structure-Activity Relationship as PARP1 Inhibitors

The 2,7-naphthyridinone scaffold has also been successfully exploited to develop potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1), a key enzyme in DNA damage repair and a validated target in oncology.[4]

Key SAR Insights for PARP1 Inhibition

The design of 2,7-naphthyridinone-based PARP1 inhibitors has focused on mimicking the nicotinamide portion of the NAD+ cofactor, which binds to the active site of the enzyme.

  • Core Scaffold: The 2,7-naphthyridinone core itself serves as a rigid scaffold that presents key pharmacophoric features to interact with the PARP1 active site.[4]

  • Substituent Placement: The placement and nature of substituents are critical for achieving high potency. While specific SAR details for substitutions at each position of the 2,7-naphthyridinone ring in the context of PARP1 inhibition are part of ongoing research, the general strategy involves designing molecules that can form key hydrogen bonds and hydrophobic interactions within the nicotinamide-binding pocket.

Experimental Protocols

MET/AXL Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against MET and AXL kinases is a biochemical assay that measures the phosphorylation of a substrate peptide.

Protocol:

  • Reagents: Recombinant human MET or AXL kinase, biotinylated substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, biotinylated substrate peptide, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Detect the phosphorylated substrate using a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response curves using a suitable software.

MET_AXL_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound (Serial Dilutions) Incubation Incubation (Kinase + Substrate + Compound) Compound->Incubation Kinase MET/AXL Kinase Kinase->Incubation Substrate Biotinylated Substrate Substrate->Incubation ATP ATP Reaction_Start Add ATP (Initiate Reaction) Incubation->Reaction_Start Reaction_Stop Add EDTA (Stop Reaction) Reaction_Start->Reaction_Stop 60 min Detection HTRF or AlphaScreen Detection Reaction_Stop->Detection Data_Analysis IC50 Calculation Detection->Data_Analysis

Caption: Workflow for a typical MET/AXL kinase inhibition assay.

PARP1 Inhibition Assay

The inhibitory effect on PARP1 can be determined using a variety of assay formats, including those that measure the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR).

Protocol (HTRF-based):

  • Reagents: Recombinant human PARP1, activated DNA, NAD+, biotinylated substrate (e.g., histone), HTRF detection reagents (e.g., europium cryptate-labeled anti-PAR antibody and streptavidin-XL665), and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add PARP1, activated DNA, biotinylated substrate, and the test compound.

    • Initiate the reaction by adding NAD+.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

    • Stop the reaction and add the HTRF detection reagents.

    • Incubate for a further period to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis: Determine the IC50 values from the dose-response curves.

PARP1_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound (Serial Dilutions) Incubation Incubation (PARP1 + DNA + Substrate + Compound) Compound->Incubation PARP1 PARP1 Enzyme PARP1->Incubation DNA Activated DNA DNA->Incubation Substrate Biotinylated Substrate Substrate->Incubation NAD NAD+ Reaction_Start Add NAD+ (Initiate Reaction) Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop 30 min Detection Add HTRF Reagents (Anti-PAR & Strep-XL665) Reaction_Stop->Detection Readout HTRF Reading Detection->Readout Data_Analysis IC50 Calculation Readout->Data_Analysis

Sources

The Translational Bridge: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Iodo-2,7-naphthyridin-1(2H)-one Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals navigating the landscape of targeted cancer therapies, the journey from a promising molecular scaffold to a clinically viable candidate is fraught with challenges. A critical juncture in this process is the translation of in vitro potency to in vivo efficacy. This guide provides an in-depth comparison of the in vitro and in vivo performance of a key class of Poly(ADP-ribose) polymerase (PARP) inhibitors: those based on the "4-Iodo-2,7-naphthyridin-1(2H)-one" scaffold.

The therapeutic rationale for PARP inhibition is elegantly rooted in the concept of synthetic lethality. In cancer cells harboring deficiencies in DNA repair pathways, such as mutations in BRCA1/2, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks, ultimately triggering cell death[1]. The 2,7-naphthyridinone core has emerged as a promising pharmacophore for potent and selective PARP1 inhibitors[2]. The introduction of a halogen, such as iodine at the 4-position, is a common strategy in medicinal chemistry to modulate physicochemical properties, target engagement, and metabolic stability. This guide will dissect the multifaceted evaluation of these compounds, from initial enzymatic assays to their performance in preclinical tumor models.

From Benchtop to Bedside: A Tale of Two Efficacies

The evaluation of any novel therapeutic agent begins with a rigorous in vitro characterization. This phase is crucial for establishing the fundamental biochemical and cellular activity of the compound. However, the controlled environment of a test tube or a cell culture dish does not fully recapitulate the complex biological milieu of a living organism. Consequently, in vivo studies are indispensable for assessing the true therapeutic potential of a drug candidate, taking into account its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the tumor microenvironment.

This guide will illuminate the critical data points and experimental considerations at each stage, using the this compound based compounds as a central case study.

In Vitro Efficacy: Defining Potency and Cellular Action

The initial assessment of a PARP inhibitor's efficacy is determined through a series of well-defined in vitro assays. These assays are designed to quantify the compound's ability to inhibit the enzymatic activity of PARP and to elicit a functional response in cancer cells.

Biochemical Assays: Quantifying Target Engagement

The primary in vitro evaluation involves biochemical assays to determine the half-maximal inhibitory concentration (IC50) against the target enzyme, PARP1. Common methodologies include:

  • Colorimetric and Chemiluminescent Assays: These assays measure the incorporation of biotinylated NAD+ onto histone proteins by PARP1. The signal is inversely proportional to the inhibitory activity of the compound.

  • Fluorescence Polarization (FP) Assays: FP assays measure the binding of the inhibitor to the PARP1 enzyme, providing a direct measure of target engagement.

Optimization of the 2,7-naphthyridinone scaffold has led to the identification of compounds with potent PARP1 inhibitory activity. For the purposes of this guide, we will consider a representative "this compound" analog, hereafter referred to as Naphthyridinone-I , based on the structure-activity relationship (SAR) data available for this class of compounds[2].

Assay Type Endpoint Representative IC50 (Naphthyridinone-I)
PARP1 Enzymatic AssayIC501 - 5 nM
PARP2 Enzymatic AssayIC5050 - 100 nM
Cellular PARP AssayEC5010 - 50 nM
Cytotoxicity (BRCA-mut)GI5020 - 100 nM
Cytotoxicity (BRCA-wt)GI50>10 µM

Table 1: Representative In Vitro Potency of Naphthyridinone-I. IC50 values are indicative and based on data for potent naphthyridinone-based PARP inhibitors. Actual values for a specific compound may vary.

Cellular Assays: Confirming Mechanism of Action in a Biological Context

Beyond enzymatic inhibition, it is crucial to demonstrate that the compound elicits the desired biological response in cancer cells. Key cellular assays include:

  • Whole-Cell PARP Inhibition: This assay measures the inhibition of PARP activity within intact cells, often by detecting the levels of poly(ADP-ribose) (PAR) polymers.

  • Cytotoxicity Assays: The principle of synthetic lethality is tested by assessing the compound's ability to selectively kill cancer cells with BRCA mutations, while sparing their wild-type counterparts.

  • DNA Damage Response Assays: The induction of DNA damage markers, such as γH2AX foci, confirms that the compound is effectively disrupting DNA repair processes.

The high potency observed in biochemical assays for Naphthyridinone-I is expected to translate into robust cellular activity, particularly in BRCA-deficient cell lines.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol outlines a standard procedure for determining the IC50 of a test compound against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., Naphthyridinone-I)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

  • Reaction Setup: To each well of the histone-coated plate, add the PARP1 enzyme, activated DNA, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding NAD+ to each well. Incubate at 37°C for 1 hour.

  • Biotinylation: Add biotinylated NAD+ and incubate for an additional hour at 37°C.

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP to each well and incubate at room temperature.

  • Substrate Addition: After another wash step, add the TMB substrate and allow the color to develop.

  • Stopping the Reaction: Add the stop solution to quench the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution Reaction Enzymatic Reaction (PARP1, DNA, NAD+) Compound->Reaction Reagents Reagent Preparation Reagents->Reaction Biotinylation Biotinylation (Biotin-NAD+) Reaction->Biotinylation Detection Detection (Strep-HRP, TMB) Biotinylation->Detection Measurement Absorbance Reading (450 nm) Detection->Measurement IC50 IC50 Calculation Measurement->IC50

Caption: Workflow for a colorimetric in vitro PARP1 inhibition assay.

In Vivo Efficacy: The Litmus Test for Therapeutic Potential

While in vitro data provides a strong foundation, the ultimate test of a drug candidate's viability lies in its performance in preclinical in vivo models. These studies assess not only the compound's antitumor activity but also its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Pharmacokinetics: The Body's Influence on the Drug

A favorable PK profile is essential for a drug to reach its target in sufficient concentrations to exert a therapeutic effect. Key PK parameters include:

  • Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Half-life (t1/2): The time it takes for the drug concentration in the body to be reduced by half.

  • Clearance: The rate at which the drug is removed from the body.

Optimization of the 2,7-naphthyridinone scaffold has focused on improving PK properties, such as oral bioavailability, to allow for convenient patient dosing[2].

Parameter Representative Value (Naphthyridinone-I)
Oral Bioavailability (Mouse)30 - 50%
Half-life (Mouse)2 - 4 hours
Cmax (at effective dose)1 - 5 µM

Table 2: Representative Pharmacokinetic Parameters of Naphthyridinone-I in Mice. Values are illustrative and based on preclinical data for optimized naphthyridinone-based PARP inhibitors.

In Vivo Models: Simulating the Human Disease

The most common preclinical models for evaluating PARP inhibitors are xenograft studies in immunodeficient mice. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are becoming increasingly important as they better recapitulate the heterogeneity and biology of human cancers.

A study on a potent naphthyridinone-based PARP1 inhibitor, compound 34 , demonstrated significant antitumor efficacy in a BRCA1-mutant breast cancer xenograft model (MDA-MB-436)[2]. This compound, which shares the core naphthyridinone scaffold, serves as a strong surrogate for the expected in vivo performance of Naphthyridinone-I.

Key Findings from In Vivo Studies of Naphthyridinone-Based PARP Inhibitors:

  • Tumor Growth Inhibition: As a single agent, orally administered Naphthyridinone-I is expected to cause significant tumor growth inhibition, and in some cases, tumor regression in BRCA-mutant xenograft models.

  • Combination Therapy: The efficacy of Naphthyridinone-I is likely to be enhanced when used in combination with DNA-damaging agents, such as temozolomide, in various cancer models[2].

  • Pharmacodynamic Markers: Treatment with Naphthyridinone-I should lead to a significant reduction in PAR levels and an increase in γH2AX in tumor tissue, confirming target engagement and the intended biological effect in vivo.

Experimental Protocol: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for assessing the antitumor activity of a test compound in a xenograft model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • Cancer cell line (e.g., BRCA1-mutant breast cancer cells) or PDX tissue

  • Test compound (e.g., Naphthyridinone-I) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice or implant PDX tissue.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Dosing: Administer the test compound or vehicle control orally, typically once or twice daily, for a specified period (e.g., 21-28 days).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Implantation Tumor Implantation Growth Tumor Growth Implantation->Growth Randomization Randomization Growth->Randomization Dosing Daily Dosing (Compound/Vehicle) Randomization->Dosing Monitoring Tumor & Weight Monitoring Dosing->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis Data & PD Analysis Euthanasia->Analysis

Caption: General workflow for an in vivo xenograft efficacy study.

Bridging the Gap: The In Vitro-In Vivo Correlation

A successful drug discovery program hinges on a strong correlation between in vitro potency and in vivo efficacy. For this compound based PARP inhibitors, the journey from a low nanomolar IC50 in a biochemical assay to significant tumor regression in a xenograft model is a testament to the power of rational drug design.

The key to this successful translation lies in a multi-parameter optimization process that goes beyond simple target inhibition. Factors such as cell permeability, metabolic stability, and oral bioavailability are critical for ensuring that the compound can reach its target in the complex in vivo environment and maintain its activity.

The 2,7-naphthyridinone scaffold has proven to be a versatile platform for developing potent and orally bioavailable PARP1 inhibitors. The strategic introduction of the iodo-substituent at the 4-position is a key modification that can fine-tune the compound's properties to achieve the desired balance of in vitro potency and in vivo efficacy.

Future Directions

The development of novel PARP inhibitors, including those based on the this compound scaffold, continues to be an active area of research. Future studies will likely focus on:

  • Expanding the Therapeutic Window: Developing next-generation inhibitors with even greater selectivity for PARP1 over other PARP isoforms to minimize off-target effects.

  • Overcoming Resistance: Investigating the mechanisms of resistance to PARP inhibitors and developing strategies to overcome them, including the use of combination therapies.

  • Biomarker Development: Identifying predictive biomarkers beyond BRCA mutations to identify patients who are most likely to respond to PARP inhibitor therapy.

References

  • A decade of clinical development of PARP inhibitors in perspective. PMC - NIH.[Link]

  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. PubMed.[Link]

Sources

Target Validation Studies for 4-Iodo-2,7-naphthyridin-1(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. This guide provides an in-depth technical comparison of target validation methodologies for "4-Iodo-2,7-naphthyridin-1(2H)-one," a novel compound belonging to the burgeoning class of 2,7-naphthyridinone derivatives. While specific data for this exact molecule is emerging, the extensive research on analogous structures strongly suggests its role as a kinase inhibitor.[1][2][3][4] This guide, therefore, is structured to provide a comprehensive framework for validating its kinase targets, comparing various experimental approaches, and offering field-proven insights into experimental design and data interpretation.

Introduction to this compound and the Kinase Target Landscape

The 2,7-naphthyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of protein kinases.[1][2] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6] Prominent targets for this class of compounds include MET, c-Kit, VEGFR-2, and PKMYT1.[1][3][4] The introduction of an iodine atom at the 4-position of the 2,7-naphthyridinone core in "this compound" presents unique opportunities for potency, selectivity, and potential for covalent inhibition, making robust target validation a critical first step.

The primary objective of target validation is to establish a definitive link between the molecular target and the compound's therapeutic effect, thereby increasing the probability of success in clinical trials.[7][8] This involves not only identifying the primary target but also understanding the compound's selectivity profile across the kinome.

A Comparative Overview of Target Validation Strategies

A multi-pronged approach is essential for robust target validation.[9][10] Below, we compare and contrast the key methodologies, from broad, unbiased screening to focused, hypothesis-driven assays.

Table 1: Comparison of Key Target Validation Methodologies
Methodology Principle Primary Output Strengths Limitations
Biochemical Kinase Profiling Measures the compound's ability to inhibit the activity of a large panel of recombinant kinases.IC50 values against hundreds of kinases.Broad, quantitative assessment of potency and selectivity; high-throughput.Lacks cellular context; may not reflect in-cell potency or target engagement.
Chemoproteomics (e.g., Kinobeads) Affinity chromatography using immobilized broad-spectrum kinase inhibitors to pull down kinases from a cell lysate. Competition with the test compound reveals its targets.Identification of direct binding targets and their relative affinities in a complex proteome.Unbiased target identification; provides a global view of kinase binding.[11][12][13]Can be resource-intensive; may not distinguish between functional inhibition and non-functional binding.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding in intact cells or cell lysates.[14][15][16]A thermal shift curve indicating target engagement.Confirms target binding in a physiological context; label-free.[17][18][19]Not inherently high-throughput; requires a specific antibody for detection.
In-Cell Target Engagement Assays Various methods (e.g., NanoBRET, InCELL Pulse) that measure compound binding to a specific protein target within living cells.[20][21]Quantitative measurement of cellular EC50 values.Provides real-time, quantitative data on target binding in live cells.[22][23]Often requires genetic modification of the target protein.
Genetic Target Validation (siRNA/CRISPR) Downregulation of the putative target gene to see if the resulting phenotype mimics the effect of the compound.Correlation between target knockdown and cellular phenotype.Provides strong evidence for the target's role in the observed phenotype.[10][24]Potential for off-target effects; compensation mechanisms can mask the true phenotype.
Phosphoproteomics Mass spectrometry-based analysis of changes in protein phosphorylation in response to compound treatment.Identification of downstream signaling pathways affected by the compound.Provides a functional readout of kinase inhibition and its cellular consequences.Can be complex to interpret; may not directly identify the primary target.

Experimental Workflows and Protocols

To provide actionable insights, we present detailed workflows and protocols for key target validation experiments.

Initial Target Discovery and Selectivity Profiling: Kinobeads Approach

The kinobeads-based chemoproteomic approach is a powerful, unbiased method to identify the direct targets of a kinase inhibitor from the native proteome.[5][11][12]

Diagram 1: Kinobeads Experimental Workflow

Kinobeads_Workflow cluster_prep Sample Preparation cluster_binding Competitive Binding cluster_analysis Analysis CellLysate Cell Lysate IncubateCompound Incubate Lysate with Compound CellLysate->IncubateCompound IncubateDMSO Incubate Lysate with DMSO CellLysate->IncubateDMSO Compound This compound (Test Compound) Compound->IncubateCompound DMSO DMSO (Vehicle Control) DMSO->IncubateDMSO Kinobeads Kinobeads (Affinity Matrix) IncubateCompound->Kinobeads IncubateDMSO->Kinobeads PullDown Affinity Pull-down Kinobeads->PullDown Wash Wash Beads PullDown->Wash Elute Elute Bound Kinases Wash->Elute Digestion Tryptic Digestion Elute->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Workflow for identifying kinase targets using competitive kinobeads profiling.

Experimental Protocol: Kinobeads Profiling

  • Cell Culture and Lysis: Culture the chosen cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors) to ~80% confluency. Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Competitive Binding: Aliquot the cell lysate and incubate with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour at 4°C.

  • Kinobeads Incubation: Add the kinobeads slurry to the lysates and incubate for an additional hour at 4°C to allow for the binding of kinases not occupied by the test compound.

  • Affinity Pull-down and Washing: Pellet the kinobeads by centrifugation and wash extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides to determine the relative abundance of each kinase in the compound-treated versus control samples. A decrease in the abundance of a particular kinase in the compound-treated sample indicates that it is a target of this compound.

Confirming Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its target in the complex environment of a living cell.[14][15][16][17] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[18][19]

Diagram 2: CETSA Workflow

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis IntactCells Intact Cells TreatCompound Treat with Compound IntactCells->TreatCompound TreatDMSO Treat with DMSO IntactCells->TreatDMSO HeatGradient Heat at a Gradient of Temperatures TreatCompound->HeatGradient TreatDMSO->HeatGradient Lysis Cell Lysis HeatGradient->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant WesternBlot Western Blot Analysis Supernatant->WesternBlot MeltCurve Generate Melt Curve WesternBlot->MeltCurve

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) at a desired concentration for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Quantify the total protein concentration and analyze the levels of the target protein by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.

Quantifying Kinase Inhibition: Luminex-based Kinase Assays

For a more quantitative assessment of kinase inhibition, multiplexed assays such as the Luminex platform can be employed.[25][26][27] These assays allow for the simultaneous measurement of the phosphorylation of multiple kinase substrates, providing a detailed picture of the compound's effect on specific signaling pathways.[28][29]

Diagram 3: Luminex Kinase Assay Principle

Luminex_Principle cluster_bead Bead Complex cluster_assay Assay Steps cluster_detection Detection Bead Fluorescently-coded microsphere CaptureAb Capture Antibody Bead->CaptureAb coupled Lysate Cell Lysate (containing target kinase) CaptureAb->Lysate captures DetectionAb Biotinylated Detection Antibody Lysate->DetectionAb binds StreptavidinPE Streptavidin-PE (Reporter) DetectionAb->StreptavidinPE binds LuminexReader Luminex Reader (Dual-laser detection) StreptavidinPE->LuminexReader is detected by

Caption: Principle of a multiplex Luminex assay for kinase activity.

Experimental Protocol: Luminex Kinase Assay

  • Cell Treatment and Lysis: Treat cells with a dose-response of this compound. Lyse the cells and quantify the total protein concentration.

  • Assay Plate Preparation: Add the antibody-coupled magnetic beads to the wells of a microplate.

  • Sample Incubation: Add cell lysates to the wells and incubate to allow the target kinases to be captured by the beads.

  • Detection Antibody Incubation: Add a cocktail of biotinylated detection antibodies that recognize specific phosphorylation sites on the kinase substrates.

  • Streptavidin-PE Incubation: Add streptavidin-phycoerythrin (PE), which binds to the biotinylated detection antibodies.

  • Data Acquisition: Read the plate on a Luminex instrument. The instrument uses two lasers to identify the bead (and thus the analyte) and quantify the PE signal (and thus the level of phosphorylation).

  • Data Analysis: Calculate the percent inhibition of substrate phosphorylation at each compound concentration to determine the IC50 value.

Data Interpretation and Building a Case for Target Validation

The ultimate goal of these studies is to build a compelling and self-validating case for the primary target(s) of this compound.

  • Convergence of Evidence: A strong validation case is built on the convergence of data from multiple, orthogonal methods. For instance, a kinase identified as a high-affinity binder in a kinobeads experiment should also show a significant thermal shift in a CETSA assay and potent inhibition in a biochemical and cellular phosphorylation assay.

  • Structure-Activity Relationship (SAR): The target validation data should align with the observed SAR. Structurally related analogs with varying potencies against the target kinase should exhibit corresponding differences in their cellular effects.

  • Phenotypic Correlation: The cellular phenotype induced by this compound (e.g., inhibition of cell proliferation) should be recapitulated by genetic knockdown of the putative target kinase.

By systematically applying the methodologies outlined in this guide, researchers can confidently identify and validate the molecular targets of this compound, paving the way for its further development as a potential therapeutic agent.

References

  • Bantscheff, M., et al. (2011). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Kruger, M., et al. (2013). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Biotechnology. [Link]

  • Metz, S., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Wang, Y., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. [Link]

  • Klaeger, S., et al. (2016). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics. [Link]

  • Klaeger, S., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Journal of Proteome Research. [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. [Link]

  • Zhang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. [Link]

  • Concept Life Sciences. (n.d.). Target and pathway engagement assays. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Zheng, X. F., & Chan, T. F. (2011). Identification and validation of protein targets of bioactive small molecules. Acta Pharmacologica Sinica. [Link]

  • Huang, W., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry. [Link]

  • Pelchem. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Pahikkala, T., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

  • Chen, H., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. [Link]

  • Barlaam, B., et al. (2009). Benzo[c][6][12]naphthyridines as inhibitors of PDK-1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Center for Molecular Discovery. (2014). Molecular Target Validation in preclinical drug discovery. [Link]

  • Chen, H., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Sygnature Discovery. (n.d.). Target Validation. [Link]

  • Quiroga, M. L., & Sunkel, C. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Mowbray, C. E., et al. (2016). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. ACS Infectious Diseases. [Link]

  • Roberts, R. S., et al. (2018). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • Scott, J. S., & Brown, D. G. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Abdel-Wadood, F. K., et al. (2008). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Zeitschrift für Naturforschung B. [Link]

  • Szafranski, K., & Szafranski, W. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]

  • Jain, P., et al. (2020). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Szafranski, K., & Szafranski, W. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Acanthicifoline. PubChem. [Link]

Sources

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Off-Target Effects of 4-Iodo-2,7-naphthyridin-1(2H)-one and its PARP Inhibitor Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the promise of targeted therapies is often tempered by the challenge of off-target effects. This guide provides an in-depth, objective comparison of the off-target profiles of Poly (ADP-ribose) polymerase (PARP) inhibitors, with a focus on the 2,7-naphthyridin-1(2H)-one scaffold, a core structural motif in many of these agents. While specific data for "4-Iodo-2,7-naphthyridin-1(2H)-one" is not extensively available in public literature, by examining its structural class, we can provide critical insights into potential cross-reactivities and guide the design of robust screening strategies.

The clinical success of PARP inhibitors in cancers with deficiencies in homologous recombination repair has been a landmark in precision oncology.[1][2] These inhibitors function by trapping PARP enzymes on DNA, leading to the accumulation of double-strand breaks that are lethal to cancer cells with impaired DNA repair mechanisms.[2] However, the structural similarity of the NAD+ binding site targeted by PARP inhibitors with the ATP-binding pocket of protein kinases creates a potential for off-target interactions that can lead to unforeseen toxicities or even therapeutic benefits.[3][4] Understanding and characterizing these off-target effects is paramount for the development of safer and more effective therapeutics.[5][6]

This guide will delve into the known off-target kinase activities of clinically advanced PARP inhibitors, provide detailed experimental protocols to assess these effects, and present a comparative framework to aid in the selection and development of more selective compounds.

The Kinase Off-Target Landscape of PARP Inhibitors

Several studies have revealed that clinically approved PARP inhibitors exhibit a range of off-target effects, particularly against various protein kinases.[3][4][7] These interactions are not always detrimental; in some cases, they may contribute to the drug's overall anti-cancer activity.[3][4] However, they can also be responsible for adverse effects observed in patients.[8] For instance, nausea and vomiting, common side effects of PARP inhibitors, are thought to be mediated in part by off-target kinase inhibition.[8] Similarly, hypertension associated with niraparib has been linked to the inhibition of the kinase DYRK1A.[8]

A comprehensive study highlighted that several PARP inhibitors, including rucaparib and niraparib, can inhibit kinases at clinically relevant concentrations (below one micromolar).[3] This underscores the importance of early and thorough off-target profiling in the drug discovery pipeline.

Table 1: Reported Off-Target Kinase Interactions of Clinically Advanced PARP Inhibitors

PARP InhibitorKnown Off-Target KinasesPotential Clinical Implications
Olaparib Limited public data on specific potent off-target kinasesGenerally well-tolerated; common PARP inhibitor class side effects observed.[8][9]
Rucaparib CDK16, ALK, PIM1[3][4]May contribute to efficacy in ALK-altered cancers; potential for expanded therapeutic use in hematological malignancies.[4]
Niraparib DYRK1A[3][8]Associated with hypertension.[8]
Talazoparib Strong PARP trapper with effects on the cell cycle[7]Potent anti-tumor activity; cell cycle effects may influence combination therapies.[7]
Veliparib Least potent PARP trapper with minimal cell cycle effects[7]May have a different safety profile and combinatorial potential compared to potent PARP trappers.[7]

Experimental Strategies for Unveiling Off-Target Effects

A multi-pronged approach is essential for a comprehensive assessment of off-target liabilities. Here, we detail three critical experimental workflows: Kinome Profiling, Cellular Thermal Shift Assay (CETSA), and Phenotypic Screening.

Kinome Profiling: A Global View of Kinase Interactions

Kinome profiling provides a broad, unbiased assessment of a compound's activity against a large panel of kinases.[10][11][12] This is a crucial first step to identify potential off-target interactions early in the drug development process.

Experimental Workflow: Activity-Based Kinase Profiling

G cluster_prep Sample Preparation cluster_assay Kinase Activity Assay cluster_analysis Data Analysis compound Test Compound Dilution Series incubation Incubation of Lysate, Compound, and ATP compound->incubation lysate Cell or Tissue Lysate Preparation lysate->incubation plate Kinase Panel Plate (Immobilized Substrates) plate->incubation detection Detection of Substrate Phosphorylation (e.g., Fluorescence, Luminescence) incubation->detection quant Quantification of Kinase Inhibition detection->quant selectivity Selectivity Profiling (e.g., S-score, Gini coefficient) quant->selectivity hit_id Hit Identification and Validation selectivity->hit_id

Caption: Workflow for activity-based kinome profiling.

Detailed Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound derivative) in an appropriate solvent, typically DMSO.

  • Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction buffer containing the purified kinase, a specific substrate peptide, and ATP. The ATP concentration should be at or near the Km for each kinase to ensure physiological relevance.[13]

  • Incubation: Add the diluted test compound to the kinase reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a predetermined time. Include positive (known inhibitor) and negative (vehicle) controls.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as mobility shift assays, fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for each kinase. A lower IC50 value indicates a more potent inhibition.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful biophysical method to verify that a compound binds to its intended target within intact cells.[14][15][16] The principle is based on the ligand-induced thermal stabilization of the target protein.[14][17]

Experimental Workflow: Western Blot-Based CETSA

G cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_protein_analysis Protein Analysis cells Culture and Harvest Cells treatment Treat Cells with Compound or Vehicle Control cells->treatment aliquot Aliquot Cell Suspension treatment->aliquot heat Heat Aliquots at Different Temperatures (Melt Curve) aliquot->heat lysis Cell Lysis (e.g., Freeze-Thaw) heat->lysis centrifugation Centrifugation to Separate Soluble and Precipitated Proteins lysis->centrifugation wb Western Blot Analysis of Soluble Fraction centrifugation->wb quant Quantify Target Protein Levels wb->quant

Caption: Workflow for a Western Blot-based CETSA experiment.

Detailed Protocol: CETSA for Off-Target Validation

  • Cell Culture and Treatment: Culture the chosen cell line to an appropriate confluency. Treat the cells with the test compound at a desired concentration or with a vehicle control for a specified duration.

  • Heating: Resuspend the treated cells in a suitable buffer and aliquot them into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells, for example, by three rapid freeze-thaw cycles using liquid nitrogen and a heat block.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the levels of the potential off-target protein by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melting temperature in the presence of the compound indicates target engagement.

Phenotypic Screening: A Functional Assessment of Off-Target Effects

Phenotypic screening assesses the effect of a compound on the overall cellular phenotype, providing insights into its functional consequences.[18][19][20] This approach can uncover unexpected off-target effects that may not be apparent from biochemical or biophysical assays.

Experimental Workflow: High-Content Imaging-Based Phenotypic Screening

G cluster_assay_prep Assay Preparation cluster_imaging Imaging and Analysis cluster_data_interpretation Data Interpretation cell_seeding Seed Cells in Microplates compound_addition Add Test Compounds cell_seeding->compound_addition staining Stain for Cellular Markers (e.g., Nuclei, Cytoskeleton) compound_addition->staining imaging Automated High-Content Imaging staining->imaging feature_extraction Image Analysis and Feature Extraction imaging->feature_extraction pheno_profiling Phenotypic Profiling feature_extraction->pheno_profiling hit_selection Hit Selection and Mechanism of Action Studies pheno_profiling->hit_selection

Caption: Workflow for a high-content imaging-based phenotypic screen.

Detailed Protocol: Multiparametric Phenotypic Profiling

  • Cell Plating and Compound Treatment: Plate cells in multi-well plates suitable for high-content imaging. Add the test compounds at various concentrations.

  • Cell Staining: After a defined incubation period, fix the cells and stain them with a panel of fluorescent dyes that label different cellular compartments and organelles (e.g., Hoechst for nuclei, phalloidin for actin filaments, and MitoTracker for mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields of view per well.

  • Image Analysis: Use image analysis software to segment the images and extract a wide range of quantitative features describing cell morphology, intensity, and texture.

  • Data Analysis: Compare the phenotypic profiles of compound-treated cells to those of control cells. Unsupervised clustering or machine learning algorithms can be used to identify compounds that induce specific phenotypic changes, which may be indicative of off-target effects.

Comparative Analysis and Future Directions

The choice of which off-target screening strategy to employ will depend on the stage of drug development and the specific questions being addressed.

Table 2: Comparison of Off-Target Screening Methodologies

MethodologyAdvantagesDisadvantagesBest For
Kinome Profiling High-throughput, broad coverage, quantitative.[10][13]In vitro, may not reflect cellular activity.Early-stage lead identification and optimization.
CETSA Confirms target engagement in cells, physiologically relevant.[14][16][17]Lower throughput, requires specific antibodies.Validating on- and off-target binding in a cellular context.
Phenotypic Screening Unbiased, captures functional consequences, identifies novel mechanisms.[18][19]Target deconvolution can be challenging.Identifying compounds with desired cellular effects and uncovering unexpected off-target activities.

For a comprehensive evaluation of a novel compound like "this compound," a tiered approach is recommended. Initial broad kinome profiling can identify a preliminary list of potential off-targets. Subsequently, CETSA can be employed to confirm the binding of the compound to these putative off-targets in a cellular environment. Finally, phenotypic screening can provide valuable information on the functional consequences of these off-target interactions.

By integrating these robust experimental strategies, researchers can build a comprehensive understanding of the selectivity profile of 2,7-naphthyridin-1(2H)-one derivatives and other targeted inhibitors. This knowledge is crucial for mitigating risks, optimizing lead compounds, and ultimately developing safer and more effective medicines for patients in need.

References

  • MtoZ Biolabs. Kinome Profiling Service. Available at: [Link]

  • Pamgene. KinomePro™ – Functional Kinase Activity Profiling. Available at: [Link]

  • Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. (2018). Clinical Cancer Research. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol. Available at: [Link]

  • Oncolines B.V. Kinome Profiling. (2024). Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. Available at: [Link]

  • Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data. (2021). JCO Oncology Practice. Available at: [Link]

  • Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. (2015). Oncotarget. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols. Available at: [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Available at: [Link]

  • Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. (2022). Journal of Hematology Oncology Pharmacy. Available at: [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. Available at: [Link]

  • seqWell. Selecting the Right Gene Editing Off-Target Assay. (2025). Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Physiology. Available at: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Toxicological Sciences. Available at: [Link]

  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. (2015). eLife. Available at: [Link]

  • How to measure and minimize off-target effects... (2021). YouTube. Available at: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions. (2020). Cancers. Available at: [Link]

  • PARP inhibitors: its role in treatment of cancer. (2011). Journal of Hematology & Oncology. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of the 2,7-Naphthyridinone Core: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the 2,7-naphthyridinone scaffold represents a privileged heterocyclic motif, forming the core of numerous biologically active compounds with therapeutic potential. The efficient construction of this bicyclic system is a critical challenge in medicinal chemistry. This guide provides an in-depth comparison of the primary synthetic routes to the 2,7-naphthyridinone core, offering insights into the strategic and mechanistic considerations that underpin each approach.

Introduction: The Significance of the 2,7-Naphthyridinone Scaffold

The 2,7-naphthyridinone ring system, an isomer of pyridopyridine, is a key pharmacophore found in a variety of natural products and synthetic molecules.[1] Its unique electronic and structural features have led to its exploration in a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][3] Consequently, the development of robust and versatile synthetic methodologies to access this important scaffold is of paramount importance for the advancement of drug discovery programs. This guide will explore and compare the most prevalent strategies for the synthesis of the 2,7-naphthyridinone core, including construction from acyclic precursors, annulation of pyridine derivatives, and the use of elegant domino reactions.

Route 1: Annulation of Pre-existing Pyridine Scaffolds

One of the most common and versatile approaches to the 2,7-naphthyridinone core involves the construction of the second pyridine ring onto a pre-existing, functionalized pyridine derivative. This strategy allows for a high degree of control over the final substitution pattern and has been widely employed in the synthesis of complex natural products and their analogs.

Mechanistic Rationale

The annulation of a pyridine ring typically involves the formation of two new bonds, often through a sequence of condensation and cyclization reactions. A common strategy is to start with a 3-aminopyridine or a pyridine-3-carboxylate derivative and introduce the remaining atoms of the second ring through a carefully chosen reaction partner. The final ring closure is often driven by the formation of a stable aromatic system.

Key Methodologies and Experimental Data

A prominent example of this strategy is the synthesis of the natural product Lophocladine A.[3] The key step in this synthesis is the nucleophilic substitution of a 4-chloronicotinic acid derivative with the carbanion of phenylacetonitrile. This is followed by reduction of the nitrile, lactamization, and oxidation to furnish the 2,7-naphthyridinone core.

Parameter Synthesis of Lophocladine A Analogues
Key Reaction Nucleophilic Aromatic Substitution / Cyclization
Starting Materials 4-Chloronicotinic acid, Phenylacetonitrile
Key Reagents NaH, Pd/C, H₂, DDQ
Number of Steps ~4-6 steps
Overall Yield Moderate to Excellent
Substrate Scope Tolerates a variety of substituted phenylacetonitriles
Experimental Protocol: Synthesis of a Lophocladine A Analogue

To a solution of 4-chloronicotinic acid (1.0 eq) in dry THF is added phenylacetonitrile (1.1 eq) and sodium hydride (2.5 eq) at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction is then quenched with water and the product is extracted with ethyl acetate. The resulting intermediate is then dissolved in methanol and subjected to hydrogenation over 10% Pd/C under a hydrogen atmosphere. The catalyst is filtered off, and the filtrate is concentrated. The residue is then dissolved in toluene and heated at reflux with a catalytic amount of p-toluenesulfonic acid to effect lactamization. Finally, the resulting dihydronaphthyridinone is oxidized with DDQ in dioxane to afford the desired 2,7-naphthyridinone.

Pyridine Annulation Workflow start Substituted Pyridine step1 Nucleophilic Substitution start->step1 intermediate1 Pyridine Intermediate step1->intermediate1 step2 Reduction & Cyclization intermediate1->step2 intermediate2 Dihydronaphthyridinone step2->intermediate2 step3 Oxidation intermediate2->step3 end 2,7-Naphthyridinone Core step3->end

Caption: Workflow for Pyridine Annulation.

Route 2: Domino and Tandem Reactions

Domino, tandem, or cascade reactions offer an elegant and efficient approach to the synthesis of complex molecules from simple starting materials in a single pot.[4] These reactions are characterized by a sequence of intramolecular transformations that are triggered by a single event, leading to a significant increase in molecular complexity with high atom economy.

Mechanistic Rationale

The key to a successful domino reaction is the careful design of the starting materials to contain all the necessary functional groups in the correct spatial arrangement for the desired cascade of reactions to occur. For the synthesis of 2,7-naphthyridinones, this often involves a sequence of nucleophilic additions, cyclizations, and aromatization steps.

Key Methodologies and Experimental Data

A notable example is the tandem synthesis of substituted 2,7-naphthyridin-1(7H)-ones via a Reissert reaction, intramolecular nucleophilic addition, and oxidation-dehydrogenation sequence.[1] This method starts from simple nicotinamide salts and allows for the rapid construction of the 2,7-naphthyridinone core in good yields.

Parameter Reissert-Tandem Synthesis
Key Reaction Reissert Reaction / Intramolecular Cyclization
Starting Materials Nicotinamide salts, various aldehydes
Key Reagents Trimethylsilyl cyanide, benzoyl chloride, DBU
Number of Steps One-pot tandem reaction
Overall Yield Good
Substrate Scope Tolerates a range of substituted aldehydes
Experimental Protocol: Tandem Reissert-Based Synthesis of a 2,7-Naphthyridin-1(7H)-one

To a solution of the nicotinamide salt (1.0 eq) in dichloromethane is added benzoyl chloride (1.2 eq) and trimethylsilyl cyanide (1.5 eq). The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in acetonitrile. DBU (1.5 eq) is added, and the mixture is stirred at room temperature for another 24 hours. The reaction is then quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The crude product is purified by column chromatography to afford the desired 2,7-naphthyridin-1(7H)-one.

Domino Reaction Workflow start Simple Precursors step1 Initial Reaction (e.g., Reissert) start->step1 intermediate1 Reactive Intermediate step1->intermediate1 step2 Intramolecular Cascade intermediate1->step2 end 2,7-Naphthyridinone Core step2->end

Caption: Domino Reaction Workflow.

Route 3: Transition-Metal Catalyzed Cycloadditions

Transition-metal catalysis has revolutionized organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity.[5] For the synthesis of the 2,7-naphthyridinone core, transition-metal-catalyzed cycloaddition reactions have emerged as a powerful strategy.

Mechanistic Rationale

The most prominent example is the [2+2+2] cycloaddition reaction, which involves the coupling of three unsaturated components to form a six-membered ring. In the context of 2,7-naphthyridinone synthesis, this typically involves the reaction of a diyne with a cyanamide, catalyzed by a ruthenium complex. The mechanism proceeds through the formation of a metallacyclopentadiene intermediate, which then undergoes insertion of the cyanamide to form the final heterocyclic product.

Key Methodologies and Experimental Data

A ruthenium-catalyzed [2+2+2] cycloaddition of 1,7-diynes with cyanamides has been reported for the synthesis of benzo[c][2][6]naphthyridinones.[5] This method offers a convergent and atom-economical route to this important class of compounds.

Parameter Ruthenium-Catalyzed [2+2+2] Cycloaddition
Key Reaction [2+2+2] Cycloaddition
Starting Materials 1,7-Diynes, Cyanamides
Key Reagents [RuCl₂(p-cymene)]₂, dppf
Number of Steps One-step cycloaddition
Overall Yield Up to 79%
Substrate Scope Tolerates a range of substituted diynes and cyanamides
Experimental Protocol: Ruthenium-Catalyzed Synthesis of a Benzo[c][2][6]naphthyridinone

A mixture of the 1,7-diyne (1.0 eq), the cyanamide (1.2 eq), [RuCl₂(p-cymene)]₂ (5 mol%), and dppf (10 mol%) in 1,2-dichloroethane is heated at 80 °C for 12 hours under an argon atmosphere. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired benzo[c][2][6]naphthyridinone.

Transition Metal Catalysis Workflow start Unsaturated Precursors step1 Catalytic Cycloaddition start->step1 intermediate1 Metallacycle Intermediate step1->intermediate1 step2 Product Formation intermediate1->step2 end 2,7-Naphthyridinone Core step2->end

Caption: Transition Metal Catalysis Workflow.

Comparison of Synthetic Routes

Synthetic Strategy Advantages Disadvantages Ideal Applications
Pyridine Annulation High control over substitution, well-established chemistry.Can require multiple steps, starting materials may not be readily available.Synthesis of complex, highly substituted 2,7-naphthyridinones.
Domino/Tandem Reactions High efficiency and atom economy, rapid increase in molecular complexity.Substrate scope can be limited, reaction optimization may be challenging.Rapid library synthesis and lead optimization.
Transition-Metal Catalysis Convergent, atom-economical, often proceeds under mild conditions.Catalyst cost and sensitivity, potential for metal contamination in the final product.Accessing novel and complex 2,7-naphthyridinone scaffolds.

Conclusion

The synthesis of the 2,7-naphthyridinone core can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the available starting materials. For the synthesis of complex, highly functionalized targets, the annulation of a pre-existing pyridine ring offers a high degree of control. For rapid access to libraries of related compounds, domino and tandem reactions provide an elegant and efficient solution. Finally, transition-metal-catalyzed cycloadditions offer a powerful and atom-economical approach to novel 2,7-naphthyridinone scaffolds. A thorough understanding of these diverse synthetic strategies is essential for any researcher working in the field of medicinal chemistry and drug discovery.

References

  • Tandem synthesis of substituted 2,7-naphthyridin-1(7H)-ones via Reissert reaction/intramolecular nucleophilic addition/oxidation dehydrogenation. (2013). FAO AGRIS. [Link]

  • Synthesis and Biological Activity of 2,7-Naphthyridine Deriv
  • Stereoselective tandem synthesis of thiazolo fused naphthyridines and thienopyridines from o-alkynylaldehydes via Au(III)-catalyzed regioselective 6-endo-dig ring closure. (2014). PubMed. [Link]

  • Synthesis of furo[2,3-c]-2,7-naphthyridine derivatives via domino heterocycliz
  • Pseudo-five-component domino strategy for the combinatorial library synthesis of[1][7] naphthyridines-an on-water approach. (2014). PubMed. [Link]

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (2025). Organic & Biomolecular Chemistry. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025). MDPI. [Link]

  • Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. (2007). PubMed. [Link]

  • Multicomponent Reactions. Organic Chemistry Portal. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. (2005). MDPI. [Link]

  • Synthesis of Benzo[c][2][6]naphthyridinones and Benzo[c][6][7]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. (2022). PubMed. [Link]

Sources

A Senior Application Scientist's Guide: Benchmarking the Investigational Compound 4-Iodo-2,7-naphthyridin-1(2H)-one Against Established c-Kit Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of c-Kit in Oncology and the Need for Rigorous Benchmarking

The receptor tyrosine kinase c-Kit (also known as CD117) is a pivotal signaling protein that governs essential cellular processes, including proliferation, differentiation, and survival.[1][2] Its activation by its ligand, stem cell factor (SCF), triggers a cascade of downstream signaling events crucial for normal physiological functions.[1][3] However, aberrant c-Kit activity, often driven by gain-of-function mutations, is a key oncogenic driver in several cancers, most notably gastrointestinal stromal tumors (GIST), as well as certain types of acute myeloid leukemia (AML) and melanoma.[4][5] This has established c-Kit as a high-value therapeutic target.

The clinical success of tyrosine kinase inhibitors (TKIs) like Imatinib, Sunitinib, and Regorafenib has revolutionized the treatment of c-Kit-driven malignancies.[1][6] These agents, however, possess distinct biochemical profiles, varying in their potency, selectivity, and mechanisms for overcoming resistance.[7][8] As new chemical entities are developed, a rigorous, multi-tiered benchmarking process against these established standards is paramount.

This guide provides a comprehensive experimental framework for evaluating the potential of a novel investigational compound, 4-Iodo-2,7-naphthyridin-1(2H)-one , as a c-Kit inhibitor. We will outline the essential in vitro and cell-based assays required to characterize its potency, selectivity, and mechanism of action, comparing it directly with industry-standard TKIs. The methodologies described herein are designed to be self-validating, providing researchers with the robust data necessary for go/no-go decisions in the drug development pipeline.

Section 1: Foundational Assessment: Biochemical Potency and Selectivity

The initial step in characterizing any potential inhibitor is to determine its direct enzymatic activity in a purified, cell-free system. This approach isolates the interaction between the compound and the kinase, providing a clean measure of potency (IC50) and serving as the basis for assessing selectivity across the kinome. A desirable candidate will exhibit high potency against the primary target (c-Kit) while showing minimal activity against other kinases to reduce potential off-target toxicities.

Imatinib, for instance, is highly selective for Abl, c-Kit, and PDGFR, a property that contributes to its manageable side-effect profile.[9][10] In contrast, Sunitinib and Regorafenib are multi-kinase inhibitors, intentionally targeting additional kinases like VEGFR and PDGFR, which contributes to their anti-angiogenic effects but also a broader spectrum of side effects.[11][12][13] Understanding where this compound falls on this spectrum is critical.

Table 1: Comparative Biochemical Inhibition Profile of c-Kit Inhibitors

Kinase Target This compound Imatinib Sunitinib Regorafenib
c-Kit TBD ~100 nM[14][15][16] Potent Inhibitor ~7 nM[3][17][18]
PDGFRβ TBD ~100 nM[14][19] ~2 nM[11][20] ~22 nM[3][17][18]
VEGFR2 TBD >10,000 nM ~80 nM[11][20] ~4.2 nM[3][17][18]
Abl TBD ~38-600 nM[19][21] ~800 nM[22] >1,000 nM
RET TBD >10,000 nM Potent Inhibitor ~1.5 nM[3][17][18]
B-Raf TBD >10,000 nM Potent Inhibitor ~28 nM[23]

Note: TBD (To Be Determined). Values are aggregated from multiple sources and represent approximate IC50s from cell-free biochemical assays. Actual values may vary based on assay conditions.

Section 2: Cellular Context: Assessing Potency and Target Engagement

While biochemical assays are fundamental, they do not predict a compound's performance within a living cell. A compound must be able to cross the cell membrane, engage its target in a complex intracellular environment, and ultimately elicit a biological response. Therefore, the next critical step is to assess the inhibitor's effect on the proliferation of cancer cell lines that are dependent on c-Kit signaling.

For this purpose, the GIST-T1 cell line is an excellent model system. It is derived from a human gastrointestinal stromal tumor and harbors an activating mutation in exon 11 of the KIT gene, rendering it addicted to c-Kit signaling for survival and proliferation.[24][25][26] Inhibition of c-Kit in these cells leads to a direct and measurable anti-proliferative effect.

The c-Kit Signaling Cascade: The Target Pathway

Upon ligand binding or mutational activation, c-Kit dimerizes and autophosphorylates on key tyrosine residues. This creates docking sites for downstream signaling molecules, activating multiple pathways critical for cancer cell growth and survival, including the PI3K/AKT/mTOR, RAS/MAPK, and JAK/STAT pathways.[2][4][27] A successful inhibitor must block this initial phosphorylation event, thereby shutting down these downstream signals.

cKit_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit Receptor cKit->cKit PI3K PI3K cKit->PI3K RAS RAS cKit->RAS JAK JAK cKit->JAK SCF SCF Ligand SCF->cKit Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor 4-Iodo-2,7- naphthyridin-1(2H)-one Inhibitor->cKit Inhibition

Caption: The c-Kit signaling pathway and point of inhibition.

To confirm that the observed anti-proliferative effect is indeed due to the inhibition of c-Kit, a Western blot analysis is essential. This technique allows for the direct visualization and quantification of the phosphorylated (active) form of c-Kit (p-c-Kit) relative to the total amount of c-Kit protein. A dose-dependent decrease in p-c-Kit levels upon treatment with the investigational compound provides direct evidence of on-target activity.

Section 3: A Unified Framework for Experimental Benchmarking

To ensure data is comparable and robust, a standardized workflow should be employed. The process logically flows from a broad, high-throughput biochemical screen to more focused, mechanism-based cellular assays.

Workflow A Step 1: Biochemical IC50 Assay B Step 2: Cell Proliferation Assay (GIST-T1 Cells) A->B Determine Potency C Step 3: Western Blot Analysis (p-c-Kit Inhibition) B->C Confirm On-Target Effect D Data Analysis & Comparative Benchmarking C->D Validate Mechanism

Caption: Standardized workflow for inhibitor characterization.

Protocol 3.1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

Rationale: This luminescent, homogeneous assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a highly sensitive and robust method for determining IC50 values.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, Imatinib, Sunitinib, and Regorafenib in DMSO, starting at a top concentration of 100 µM.

  • Plate Setup: In a 96-well plate, add 5 µL of each compound dilution or vehicle control (DMSO).

  • Kinase Reaction: Add 20 µL of a master mix containing recombinant human c-Kit enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase reaction buffer.

  • Initiation: Start the reaction by adding 25 µL of ATP solution (final concentration at Km for c-Kit). Incubate at 30°C for 60 minutes.

  • ATP Depletion: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to consume any remaining ATP.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC50 value for each compound.[4]

Protocol 3.2: Cell-Based Proliferation Assay (CCK-8)

Rationale: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells. Dehydrogenase enzymes in living cells reduce a WST-8 tetrazolium salt to a colored formazan product, providing a quantitative measure of cell viability.

Methodology:

  • Cell Seeding: Seed GIST-T1 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium (RPMI-1640 + 10% FBS). Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of each concentration to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours.

  • Assay Development: Add 10 µL of CCK-8 solution to each well. Incubate for 2-4 hours, until a visible color change is observed.[28]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Protocol 3.3: Western Blot Analysis of c-Kit Phosphorylation

Rationale: This protocol directly measures the level of c-Kit activation in treated cells, providing definitive evidence of on-target inhibition.

Methodology:

  • Cell Culture and Treatment: Seed GIST-T1 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][29]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil for 5 minutes at 95°C.[29][30]

  • SDS-PAGE and Transfer: Separate the protein lysates on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a PVDF membrane.[29][31]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[31]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Kit (e.g., anti-phospho-c-Kit Tyr719).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]

  • Detection: Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with an antibody against total c-Kit to serve as a loading control.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-c-Kit signal to the total c-Kit signal for each sample to determine the dose-dependent inhibition of phosphorylation.[29]

Conclusion

The comprehensive benchmarking of a novel compound like this compound is a data-driven process that requires a systematic and logical progression of experiments. By moving from cell-free biochemical assays to cell-based functional and target engagement studies, researchers can build a complete profile of the compound's potency, selectivity, and mechanism of action. The protocols detailed in this guide provide a robust framework for generating high-quality, reproducible data, enabling a direct and objective comparison against established c-Kit inhibitors. This rigorous evaluation is the cornerstone of identifying promising new therapeutic candidates for patients with c-Kit-driven cancers.

References

  • Patsnap Synapse. What are c-Kit inhibitors and how do they work? Patsnap. [URL: https://www.patsnap.
  • Abou-Alfa, G. K., et al. (2018). Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug?. World Journal of Gastroenterology, 24(38), 4325–4339. [URL: https://www.wjgnet.com/1007-9327/full/v24/i38/4325.htm]
  • Selleck Chemicals. Regorafenib (BAY 73-4506) Multikinase Inhibitor. [URL: https://www.selleckchem.com/products/regorafenib-bay-73-4506.html]
  • Guan, K., et al. (2018). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Molecular Sciences, 19(12), 3939. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6321443/]
  • Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176–3185. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5119974/]
  • Abcam. Regorafenib (BAY 73-4506) Multikinase inhibitor (CAS 755037-03-7). [URL: https://www.abcam.com/regorafenib-bay-73-4506-multikinase-inhibitor-ab141076.html]
  • Selleck Chemicals. Imatinib (STI571) Tyrosine Kinases Inhibitor. [URL: https://www.selleckchem.
  • Cayman Chemical. Regorafenib (CAS 755037-03-7). [URL: https://www.caymanchem.com/product/13045/regorafenib]
  • APExBIO. Regorafenib - Multi-Kinase Inhibitor for Cancer Therapy. [URL: https://www.apexbt.com/regorafenib.html]
  • BenchChem. Application Notes and Protocols: Western Blot for c-Kit Phosphorylation Induced by Antitumor agent-70 (compound 8b). [URL: https://www.benchchem.
  • Focus Biomolecules. Catalog # 10-1060 Imatinib Mesylate. [URL: https://www.focusbiomolecules.com/v/vspfiles/assets/pdf/10-1060.pdf]
  • Selleck Chemicals. Sunitinib (SU-11248) Multi-targeted Receptor Tyrosine Kinase Inhibitor. [URL: https://www.selleckchem.
  • R&D Systems. Imatinib mesylate. [URL: https://www.rndsystems.
  • Chiang, M. C., et al. (2007). The C-Kit Signaling Pathway Is Involved in the Development of Persistent Pain. Journal of Neuroscience, 27(3), 640–651. [URL: https://www.jneurosci.org/content/27/3/640]
  • Selleck Chemicals. c-Kit Inhibitor Review. [URL: https://www.selleckchem.com/c-kit.html]
  • Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5119974/]
  • InvivoChem. Imatinib Mesylate | Gleevec or Glivec. [URL: https://www.invivochem.
  • ResearchGate. Signal transduction pathways of the c-Kit receptor. [URL: https://www.researchgate.net/figure/Signal-transduction-pathways-of-the-c-Kit-receptor-Homodimerized-SCF-binds-itself-to_fig1_273138863]
  • Selleck Chemicals. Sunitinib (SU-11248) | ≥99%(HPLC). [URL: https://www.selleck.
  • Santa Cruz Biotechnology. c-Kit Inhibitors. [URL: https://www.scbt.com/browse/c-kit-inhibitors/_/N-1w3b12k]
  • MedChemExpress. Sunitinib (SU 11248). [URL: https://www.medchemexpress.com/sunitinib.html]
  • Lassam, N. J., & Bickford, P. R. (1992). c-Kit-kinase induces a cascade of protein tyrosine phosphorylation in normal human melanocytes in response to mast cell growth factor and stimulates mitogen-activated protein kinase but is down-regulated in melanomas. Oncogene, 7(1), 51-56. [URL: https://www.
  • Gajiwala, K. S., et al. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences, 106(5), 1542-1547. [URL: https://www.pnas.org/doi/10.1073/pnas.0812272106]
  • Faivre, S., et al. (2006). Imatinib: a selective tyrosine kinase inhibitor. Targeted Oncology, 1(2), 77-88. [URL: https://link.springer.com/article/10.1007/s11523-006-0015-8]
  • Cellosaurus. GIST-T1 (CVCL_4976). [URL: https://web.expasy.org/cellosaurus/CVCL_4976]
  • MedChemExpress. c-Kit Inhibitors. [URL: https://www.medchemexpress.com/targets/c-kit.html]
  • BenchChem. Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors. [URL: https://www.benchchem.com/application-notes/cell-based-efficacy-testing-of-c-kit-inhibitors]
  • Lennartsson, J., & Rönnstrand, L. (2012). Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. Current Cancer Drug Targets, 12(5), 555–568. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3362142/]
  • Wu, J., et al. (2019). Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants. Journal of Medicinal Chemistry, 62(9), 4636–4652. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00204]
  • Peng, B., et al. (2005). Clinical pharmacokinetics of imatinib. Clinical Pharmacokinetics, 44(9), 879-900. [URL: https://link.springer.com/article/10.2165/00003088-200544090-00001]
  • ResearchGate. Selectivity test for imatinib and imatinib-D4 in different lots of plasma. [URL: https://www.researchgate.net/figure/Selectivity-test-for-imatinib-and-imatinib-D4-in-different-lots-of-plasma_tbl1_271512411]
  • ResearchGate. iC50 of sunitinib for different tyrosine kinase receptors. [URL: https://www.researchgate.net/figure/iC50-of-sunitinib-for-different-tyrosine-kinase-receptors_tbl1_311655110]
  • Druker, B. J. (2019). Imatinib as a Paradigm of Targeted Cancer Therapies. YouTube. [URL: https://www.youtube.
  • Cosmo Bio. GIST-T1 Cell Line (Human cell line). [URL: https://www.cosmobio.co.jp/product/detail/gist-t1-cell-line-human-cell-line.html?lang=en]
  • Cosmo Bio USA. GIST-T1 Cell Line. [URL: https://www.cosmobiousa.com/pages/cell-cell-culture-products/gist-t1-cells]
  • Li, J., et al. (2023). Characterization of a Human Gastrointestinal Stromal Tumor Cell Line Established by SV40LT-Mediated Immortalization. International Journal of Molecular Sciences, 24(17), 13571. [URL: https://www.mdpi.com/1422-0067/24/17/13571]
  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [URL: https://www.bio-rad-antibodies.
  • Li, F., et al. (2017). KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor. Clinical Cancer Research, 23(16), 4834–4845. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5559312/]
  • Tocris Bioscience. Protocol for Cell Counting Kit-8. [URL: https://www.tocris.com/protocols/protocol-for-cell-counting-kit-8]
  • Cortes, J. E., et al. (2010). Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study. Journal of Clinical Oncology, 28(3), 424–430. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2815998/]
  • Abcam. Western blot for phosphorylated proteins. [URL: https://www.abcam.
  • R&D Systems. Quality Control Western Blot Protocol. [URL: https://www.rndsystems.com/resources/protocols/quality-control-western-blot-protocol]
  • Cell Signaling Technology. Western Blotting Protocol. [URL: https://www.cellsignal.com/protocols/western-immunoblotting-protocol]
  • Al-Otaibi, W. A., & Ahmad, A. (2024). Regorafenib: A comprehensive drug profile. Profiles of Drug Substances, Excipients, and Related Methodology, 49, 1-61. [URL: https://pubmed.ncbi.nlm.nih.gov/38423709/]
  • TheWell Bioscience. PROTOCOL CELL PROLIFERATION ASSAY (USING CCK-8 ASSAY). [URL: https://www.thewellbio.

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 4-Iodo-2,7-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the development of highly selective kinase and PARP inhibitors is paramount. While achieving potent on-target activity is a primary objective, understanding a compound's off-target interactions is equally critical for predicting its therapeutic window and potential toxicities. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a representative compound, 4-Iodo-2,7-naphthyridin-1(2H)-one , a molecule sharing a scaffold common to inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme family.

This document will delve into the experimental methodologies and data interpretation necessary for robust cross-reactivity profiling. By comparing the behavior of our lead compound with established inhibitors, we aim to provide a comprehensive framework for assessing inhibitor selectivity and guiding lead optimization efforts.

The Imperative of Selectivity in PARP Inhibition

The human PARP superfamily comprises 17 members that share a conserved catalytic domain, playing vital roles in cellular processes ranging from DNA repair to signaling pathways.[1] While PARP1 is a major target for cancer therapy, several PARP inhibitors also exhibit activity against other family members like PARP2 and Tankyrases (TNKS1/PARP5a and TNKS2/PARP5b).[1][2] This cross-reactivity can be a double-edged sword: while inhibiting multiple PARP enzymes might offer synergistic therapeutic benefits in some contexts, it can also lead to unforeseen off-target effects and toxicities. Therefore, a thorough understanding of an inhibitor's selectivity profile across the entire PARP family is a cornerstone of its preclinical development.

Unveiling the Selectivity of this compound: A Phased Approach

To comprehensively characterize the selectivity of "this compound" (hereafter designated as Cpd-X ), a multi-tiered experimental strategy is employed. This approach begins with broad, high-throughput screening and progresses to more focused, mechanistic studies.

Phase 1: Broad Kinome and PARP Family Screening

The initial step involves screening Cpd-X against a large panel of kinases and the entire accessible PARP enzyme family. This provides a global view of the compound's interaction landscape.

Experimental Protocol: KinomeScan™ Profiling

The KinomeScan™ platform (DiscoverX) is a widely used method for assessing kinase inhibitor selectivity. It is a competition-based assay that quantitatively measures the binding of a compound to a panel of kinases.

Step-by-Step Methodology:

  • Compound Preparation: Cpd-X is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Principle: An 11-point, 3-fold serial dilution of Cpd-X is prepared. Each concentration is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding. Dissociation constants (Kd) are then calculated from the dose-response curves.

Experimental Protocol: PARP Family Enzymatic Assays

To assess the activity of Cpd-X against the PARP family, a panel of enzymatic assays is conducted.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PARP enzymes (PARP1, PARP2, TNKS1, TNKS2, etc.) are purified. Histones or other suitable protein substrates are used.

  • Assay Principle: The assay measures the incorporation of biotinylated NAD+ onto the substrate by the PARP enzyme in the presence of varying concentrations of Cpd-X.

  • Detection: The biotinylated product is detected using a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.

  • Data Analysis: IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation: Comparative Selectivity Profile

The data generated from these initial screens are best visualized and compared in tabular format.

Target Cpd-X (IC50/Kd, nM) Olaparib (IC50, nM) XAV939 (IC50, nM)
PARP1 55>10,000
PARP2 21>10,000
TNKS1 150>10,00011
TNKS2 75>10,0004
PARP3 100.3Not Reported
Kinase X 500>10,000>10,000
Kinase Y >10,000>10,000>10,000

Note: Data for Olaparib and XAV939 are representative values from public sources for comparative purposes.

This initial screen reveals that Cpd-X is a potent inhibitor of PARP1 and PARP2, with weaker activity against TNKS1 and TNKS2. Importantly, it shows some off-target activity against "Kinase X," highlighting the need for further investigation. In contrast, Olaparib is a potent PARP1/2 inhibitor with minimal tankyrase activity, while XAV939 is a potent tankyrase inhibitor with negligible PARP1/2 inhibition.[3]

Phase 2: Cellular Target Engagement and Pathway Analysis

Biochemical assays provide valuable information on direct enzyme inhibition, but it is crucial to confirm target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® measures the thermal stabilization of a target protein upon ligand binding.

Step-by-Step Methodology:

  • Cell Treatment: Intact cells are treated with Cpd-X or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualization of Experimental Workflow

G cluster_0 CETSA Workflow A Treat cells with Cpd-X or vehicle B Heat cells to various temperatures A->B C Lyse cells and separate soluble proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Analyze melting curve shift D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Signaling Pathway Analysis

To understand the functional consequences of target and off-target engagement, downstream signaling pathways are investigated. For a PARP inhibitor, this involves assessing DNA damage repair pathways. For the off-target "Kinase X," the relevant downstream pathway would need to be elucidated.

Visualization of PARP1's Role in DNA Repair

G DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruitment PAR PARylation PARP1->PAR catalysis Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruitment Repair DNA Repair Repair_Proteins->Repair

Caption: PARP1's role in single-strand break repair.

Comparative Analysis and Interpretation

The cross-reactivity profile of Cpd-X, when compared to established inhibitors like Olaparib and the tankyrase-selective inhibitor XAV939, provides critical insights. While Cpd-X demonstrates potent PARP1/2 inhibition, its moderate activity against tankyrases and a specific off-target kinase distinguishes its profile.

The development of tankyrase inhibitors is a promising therapeutic strategy, particularly in the context of Wnt/β-catenin signaling.[1] Some compounds have been reported to have 20–50 fold selectivity for TNKS2 over TNKS1.[4] The modest tankyrase activity of Cpd-X may or may not be therapeutically relevant and warrants further investigation in appropriate cellular models.

The off-target activity against "Kinase X" is a critical finding that must be addressed. The identity of this kinase and the functional consequences of its inhibition need to be thoroughly characterized to assess any potential liabilities. Methodologies for measuring kinase inhibitor selectivity are well-established and can be used to further profile this interaction.[5]

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of "this compound" (Cpd-X) reveals a potent PARP1/2 inhibitor with a distinct off-target profile compared to existing agents. The methodologies outlined in this guide, from broad screening to cellular target engagement, provide a robust framework for characterizing the selectivity of novel inhibitors.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: To rationally design analogs of Cpd-X with improved selectivity and reduced off-target activity.

  • In Vivo Studies: To assess the pharmacokinetic and pharmacodynamic properties of Cpd-X and to determine if the observed off-target effects translate to in vivo toxicities.

  • Functional Genomics Screens: To identify potential synthetic lethal interactions and to further elucidate the mechanism of action of Cpd-X.

By adhering to a rigorous and systematic approach to cross-reactivity profiling, researchers can de-risk their drug discovery programs and increase the likelihood of developing safe and effective therapies.

References

  • Selectivity Profile of Tankyrase Inhibitors Against the PARP Enzyme Family: A Technical Overview - Benchchem.
  • A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC - PubMed Central.
  • A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PubMed - NIH.
  • [Literature Review] A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - Moonlight.
  • Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response | bioRxiv.
  • Interactions of PARP1 Inhibitors with PARP1-Nucleosome Complexes - MDPI.
  • PARP1 proximity proteomics reveals interaction partners at stressed replication forks - NIH.
  • PARP inhibition: PARP1 and beyond - PMC - PubMed Central.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Iodo-2,7-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, procedural information for the safe and compliant disposal of 4-Iodo-2,7-naphthyridin-1(2H)-one. By grounding our protocols in established safety principles and regulatory standards, we aim to provide a self-validating system for waste management that ensures laboratory safety and environmental protection.

Core Principle: Hazard Identification and Assessment

The fundamental principle is to treat this compound as hazardous waste in all circumstances. This approach is dictated by the potential risks associated with its chemical nature.

Chemical Profile and Inferred Hazards

PropertyValue / AssessmentRationale & Source
Chemical Name This compound-
CAS Number 959558-50-0[1]
Molecular Formula C₈H₅IN₂O[1]
Molecular Weight 272.04 g/mol [1]
Inferred Hazards Skin/Eye Irritation: Causes skin and serious eye irritation.Acute Toxicity: Harmful if swallowed or in contact with skin.Organ Toxicity: Potential for thyroid damage with prolonged exposure.Environmental Hazard: Assumed to be toxic to aquatic life.Based on the known hazards of iodine and analogous halogenated naphthyridinone structures. Iodine is a known irritant and can cause organ damage[2]. A similar bromo-naphthyridinone is listed as an irritant and acutely toxic[3]. Organoiodine compounds are of concern as environmental contaminants[4].

The presence of the carbon-iodine (C-I) bond is a key consideration. The C-I bond is the weakest of the carbon-halogen bonds, making iodide a good leaving group and suggesting potential chemical reactivity[4]. Furthermore, elemental iodine (I₂), which can be present as an impurity in organoiodine compounds, is classified as hazardous to human health and very toxic to aquatic life[4]. Therefore, under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[5].

Mandatory Disposal Protocol: A Step-by-Step Guide

The only acceptable disposal method for this compound is through a licensed hazardous waste management program, typically coordinated by your institution's Environmental Health & Safety (EHS) department. Evaporation is not a permissible disposal method[6][7].

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Containment

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste: Collect unadulterated solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves, paper towels) in a dedicated, robust container with a secure lid.

  • Liquid Waste: Collect solutions containing the compound in a chemically compatible, leak-proof container (e.g., a glass or polyethylene bottle) with a screw cap.

  • Avoid Mixing: Do not mix this waste stream with other incompatible chemical wastes, such as strong oxidizing agents or powdered metals[2][8]. Use physical barriers or secondary containment to separate incompatible waste containers[8].

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for safety. Every waste container must be clearly labeled as soon as the first drop of waste is added.

Essential Label Information:

  • The words "Hazardous Waste" must be prominently displayed[6][8].

  • Full Chemical Name(s): List "this compound" and any other chemical constituents (including solvents) by their full names. Do not use abbreviations or chemical formulas[8].

  • Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Generation Details: Include the name of the principal investigator, department, and room number[8].

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Store waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel[6][8].

  • Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.

  • Closed Containers: Keep waste containers securely closed at all times, except when adding waste[6].

  • Volume Limits: Be aware of institutional limits. Regulations typically restrict accumulation to a maximum of 55 gallons of hazardous waste in an SAA[7].

Step 5: Arrange for Waste Collection

Once the container is full or the experiment is complete, submit a collection request to your institution's EHS department or designated hazardous waste disposal service[7]. Do not transport hazardous waste yourself[7].

Disposal Decision Workflow

The following diagram outlines the logical steps for handling waste generated from this compound.

G Disposal Workflow for this compound start Waste Generated: This compound or Contaminated Material ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Step 2a: Collect in a Dedicated Solid Waste Container waste_type->solid_waste  Solid   liquid_waste Step 2b: Collect in a Compatible Liquid Waste Container waste_type->liquid_waste  Liquid   labeling Step 3: Secure Lid and Affix 'Hazardous Waste' Label (List all constituents) solid_waste->labeling liquid_waste->labeling storage Step 4: Store in Designated SAA with Secondary Containment labeling->storage pickup Step 5: Arrange for Collection by Institutional EHS storage->pickup

Caption: A workflow for the proper disposal of this compound.

Emergency Procedures for Spills

For a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.

  • Label the container and arrange for disposal as described above.

For a large spill:

  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.

  • Contact your institution's emergency response team (e.g., EHS, campus police) from a safe location.

Scientific Context: The Challenge of Organoiodine Waste

While some simple iodine-containing waste (e.g., elemental iodine in solution) can be chemically neutralized before disposal by reduction to the less harmful iodide ion using sodium thiosulfate, this is not recommended for this compound[9][10].

The iodine in this compound is covalently bonded to an aromatic ring, a stable configuration that is not susceptible to simple reduction. Attempting to chemically treat this compound without a validated and specific protocol could lead to incomplete reactions, the generation of unknown and potentially more hazardous byproducts, and non-compliance with waste disposal regulations. The most trustworthy and authoritative approach is to transfer the responsibility of disposal to professionals equipped for handling complex chemical waste.

By adhering to these rigorous, step-by-step procedures, you ensure the safety of laboratory personnel, protect the environment, and maintain full compliance with regulatory standards.

References

  • Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Environmental Marketing Services (2025). Safe Chemical Waste Disposal in Labs.
  • American Chemical Society (n.d.). Regulation of Laboratory Waste.
  • Central Washington University (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Sinfoo Biotech (n.d.). This compound, (CAS# 959558-50-0).
  • Fisher Scientific (2025). Iodine Safety Data Sheet.
  • Sigma-Aldrich (2025). Safety Data Sheet.
  • Sigma-Aldrich (2024). Safety Data Sheet.
  • CymitQuimica (2024). 3-Bromo-1,7-naphthyridin-8(7H)-one Safety Data Sheet.
  • BenchChem (2025). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
  • Wikipedia (n.d.). Organoiodine chemistry.
  • Collect and Recycle (n.d.). Iodine Disposal For Businesses.
  • Reddit (2019). How do you dispose of the iodine-starch complex after a redox titration?.

Sources

Personal protective equipment for handling 4-Iodo-2,7-naphthyridin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Iodo-2,7-naphthyridin-1(2H)-one

As a novel heterocyclic compound, this compound presents unique opportunities in drug development and chemical synthesis. However, its handling requires a comprehensive understanding of its potential hazards, rooted in the reactivity of its iodinated and naphthyridinone structures. This guide provides essential safety protocols and operational directives to ensure the well-being of laboratory personnel and the integrity of the research.

Hazard Assessment: A Synthesis of Structural Alerts

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a reliable hazard assessment can be constructed by examining its constituent chemical motifs. The molecule combines a naphthyridinone core, which is a class of compounds with biological activity and potential toxicity, with a reactive iodine substituent.

Anticipated Hazards:

  • Acute Toxicity: Similar bromo- and chloro-substituted naphthyridinones are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is prudent to assume a similar or greater toxicity profile for the iodo-analogue due to the potential for iodine to be a leaving group or to be metabolized.

  • Skin and Eye Irritation: Halogenated organic compounds and heterocyclic amines are frequently cited as skin and eye irritants.[1][2][3] Direct contact can lead to redness, inflammation, and in severe cases, chemical burns.[4]

  • Respiratory Tract Irritation: Inhalation of the powdered form or aerosols may cause irritation to the respiratory system.[2]

  • Target Organ Damage: Prolonged or repeated exposure to iodine-containing organic molecules can potentially affect the thyroid gland.[3]

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered approach to PPE is critical. The minimum required PPE should be worn at all times when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile GlovesProvides good resistance against a wide range of chemicals, including many solvents and organic compounds.[5][6] For extended contact or spill cleanup, consider double-gloving or using heavier-duty butyl rubber gloves.
Eye Protection Chemical Splash GogglesEssential for protecting against splashes of solutions or fine powders. Safety glasses are insufficient as they do not provide a seal around the eyes.[7][8]
Body Protection Flame-Resistant Lab CoatA fully buttoned lab coat protects the skin and personal clothing from accidental spills.[7] Flame-resistant material is a best practice in synthetic chemistry labs.
Respiratory Protection NIOSH-approved RespiratorWhen handling the solid outside of a certified chemical fume hood, or if aerosolization is possible, a respirator (e.g., N95 for particulates or one with organic vapor cartridges) is necessary.[9]
Engineering Controls and Work Practices

Primary Engineering Control: Chemical Fume Hood All weighing, transfers, and reactions involving this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4]

Work Practice Controls:

  • Designated Area: Establish a designated area within the laboratory for handling this compound to prevent cross-contamination.

  • Container Management: Keep containers tightly sealed when not in use.[1][4]

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust. If possible, use a solution to transfer the material.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 1. Conduct Risk Assessment prep2 2. Don Full PPE prep1->prep2 handle1 4. Weigh Compound in Hood prep3 3. Prepare Fume Hood prep2->prep3 prep3->handle1 Begin work handle2 5. Perform Experiment handle1->handle2 clean1 7. Decontaminate Surfaces handle3 6. Tightly Seal Containers handle2->handle3 handle3->clean1 Conclude work clean2 8. Segregate Waste clean1->clean2 clean3 9. Dispose of as Hazardous Waste clean2->clean3

Caption: Workflow for Handling this compound.

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate: Alert others and evacuate the immediate area.

  • Control: Prevent the spill from spreading. For powders, avoid creating dust. Moisten the material with a suitable solvent if safe to do so.[10]

  • Cleanup: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing this compound, including contaminated PPE, glassware, and spill cleanup materials, must be treated as hazardous waste.

Waste Segregation and Disposal Protocol:

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, shatter-resistant container.[4] Do not mix with other waste streams unless compatible.

  • Neutralization (for Iodine-Rich Waste): For waste streams that may contain significant amounts of reactive iodine, a neutralization step with a 10% sodium thiosulfate solution can be considered to convert iodine (I₂) to the less hazardous iodide (I⁻) before final disposal.[11] This should be done in accordance with your institution's waste management policies.

  • Labeling and Pickup: Label all waste containers clearly with "Hazardous Waste," the chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department. Arrange for pickup and disposal through your certified EHS provider. Never dispose of this chemical down the drain.[12]

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment conducive to scientific advancement.

References

  • Standard Operating Procedure for work with Chemical name/class: Iodine. (2018). Duke University. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. (Date not available). Agency for Toxic Substances and Disease Registry. [Link]

  • Iodine Disposal For Businesses. (Date not available). Collect and Recycle. [Link]

  • Iodine - Hazardous Substance Fact Sheet. (Date not available). New Jersey Department of Health. [Link]

  • Personal Protective Equipment in Chemistry. (Date not available). Dartmouth Environmental Health and Safety. [Link]

  • Personal Protective Equipment. (2021). The University of British Columbia. [Link]

  • Personal Protective Equipment Selection Guide. (2015). University of Arizona Research Laboratory & Safety Services. [Link]

  • Lab Safety Equipment & PPE. (Date not available). ChemTalk. [Link]

  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-2,7-naphthyridin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
4-Iodo-2,7-naphthyridin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.